molecular formula C37H58N7O19P3S B15622150 3-Oxo-OPC6-CoA

3-Oxo-OPC6-CoA

Cat. No.: B15622150
M. Wt: 1029.9 g/mol
InChI Key: ADGIRVMSHGGGHU-AZVXSVFWSA-N
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Description

3-Oxo-OPC6-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Properties

Molecular Formula

C37H58N7O19P3S

Molecular Weight

1029.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-6-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]hexanethioate

InChI

InChI=1S/C37H58N7O19P3S/c1-4-5-6-10-24-22(11-12-25(24)46)8-7-9-23(45)17-28(48)67-16-15-39-27(47)13-14-40-35(51)32(50)37(2,3)19-60-66(57,58)63-65(55,56)59-18-26-31(62-64(52,53)54)30(49)36(61-26)44-21-43-29-33(38)41-20-42-34(29)44/h5-6,20-22,24,26,30-32,36,49-50H,4,7-19H2,1-3H3,(H,39,47)(H,40,51)(H,55,56)(H,57,58)(H2,38,41,42)(H2,52,53,54)/b6-5-/t22-,24-,26+,30+,31+,32-,36+/m0/s1

InChI Key

ADGIRVMSHGGGHU-AZVXSVFWSA-N

Origin of Product

United States

Foundational & Exploratory

The Central Role of 3-Oxo-OPC6-CoA in Peroxisomal β-Oxidation for Jasmonic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonic acid (JA) is a vital lipid-derived hormone that orchestrates a wide array of physiological and developmental processes in plants, including growth, defense against pathogens and herbivores, and responses to abiotic stress. The biosynthesis of JA is a spatially separated process, commencing in the chloroplast and culminating in the peroxisome. A key, yet transient, intermediate in this pathway is 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-oxo-OPC6-CoA). This technical guide provides a comprehensive overview of the pivotal role of this compound, detailing its formation, its subsequent metabolism through the peroxisomal β-oxidation pathway, and the enzymes that catalyze these transformations. This document synthesizes current knowledge, presents available quantitative data, outlines detailed experimental protocols for the study of this pathway, and provides visual representations of the core biochemical and experimental workflows.

Introduction: The Jasmonic Acid Biosynthetic Pathway

The biosynthesis of jasmonic acid is initiated in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA) and its C16 homolog, dinor-OPDA (dnOPDA)[1][2]. These cyclopentenone precursors are then transported into the peroxisome for the final stages of JA synthesis[3][4].

Within the peroxisome, the jasmonate pathway proceeds through two key phases:

  • Reduction: The cyclopentenone ring of OPDA and dnOPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3), yielding 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) and 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6:0), respectively[1][2].

  • β-Oxidation: The carboxylic acid side chain of OPC-8:0 and OPC-6:0 is shortened through successive rounds of β-oxidation to produce jasmonic acid[3][5].

This guide focuses on the critical step of β-oxidation, with a specific emphasis on the metabolism of this compound.

The Formation and Significance of this compound

Prior to entering the β-oxidation spiral, OPC-6:0 must be activated to its coenzyme A (CoA) thioester, this compound. This activation is catalyzed by an acyl-CoA ligase, a family of enzymes that utilize ATP to attach CoA to a carboxylic acid[6][7]. While the specific ligase for OPC-6:0 is not definitively identified, enzymes with OPC-8:0-CoA ligase activity, such as OPCL1, have been characterized and are known to be localized in the peroxisomes[8]. It is hypothesized that a similar or related enzyme is responsible for the activation of OPC-6:0.

The formation of this compound is a committing step, channeling the OPC-6:0 backbone into the β-oxidation pathway for the synthesis of JA.

The β-Oxidation of this compound

The β-oxidation of this compound involves a sequence of three enzymatic reactions, catalyzed by a set of core β-oxidation enzymes, leading to the shortening of the hexanoyl side chain by two carbons. This process is directly analogous to the β-oxidation of fatty acids. The key enzymes involved are Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-Ketoacyl-CoA Thiolase (KAT)[4][5].

Step 1: Dehydrogenation by Acyl-CoA Oxidase (ACX)

The first step in the β-oxidation of this compound is the introduction of a double bond between the α and β carbons of the hexanoyl side chain. This reaction is catalyzed by Acyl-CoA Oxidase (ACX), a flavoenzyme that uses FAD as a cofactor and molecular oxygen as an electron acceptor, producing hydrogen peroxide (H₂O₂) as a byproduct. The product of this reaction is 2-enoyl-OPC4-CoA. In Arabidopsis thaliana, several ACX isoforms exist, with ACX1 and ACX5 being implicated in wound-induced JA biosynthesis[9].

Step 2: Hydration and Dehydrogenation by Multifunctional Protein (MFP)

The second and third steps of β-oxidation are catalyzed by a single Multifunctional Protein (MFP). In Arabidopsis, this enzyme is known as ABNORMAL INFLORESCENCE MERISTEM 1 (AIM1)[10][11]. MFP possesses two distinct enzymatic activities:

  • Enoyl-CoA Hydratase Activity: This activity hydrates the double bond of 2-enoyl-OPC4-CoA to form 3-hydroxy-OPC4-CoA.

  • 3-Hydroxyacyl-CoA Dehydrogenase Activity: This activity then oxidizes the hydroxyl group of 3-hydroxy-OPC4-CoA to a keto group, yielding 3-keto-OPC4-CoA. This reaction is NAD⁺-dependent.

Step 3: Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolase (KAT)

The final step of this β-oxidation cycle is the thiolytic cleavage of 3-keto-OPC4-CoA, catalyzed by 3-Ketoacyl-CoA Thiolase (KAT). This reaction involves the attack of a free CoA molecule on the keto group, releasing a molecule of acetyl-CoA and a shortened 3-oxo-OPC4-CoA. In Arabidopsis, KAT2 has been shown to be the primary thiolase involved in JA biosynthesis[5].

Following one round of β-oxidation on this compound, the resulting 3-oxo-OPC4-CoA undergoes a second round of β-oxidation to ultimately yield jasmonoyl-CoA, which is then hydrolyzed to jasmonic acid.

Quantitative Data

Quantitative kinetic data for the enzymes of jasmonate β-oxidation with their specific OPC-CoA substrates are limited in the literature. The following tables summarize the available data, which often utilize model substrates.

Table 1: Kinetic Parameters of Acyl-CoA Ligases

Enzyme Substrate Km (µM) Vmax (nmol/min/mg) Source
At4g05160 OPC-6:0 ~100 ~50 [6]
At1g20510 (OPCL1) OPC-8:0 7.2 12.3 [8]

| At1g20510 (OPCL1) | OPDA | 10.5 | 11.8 |[8] |

Table 2: Kinetic Parameters of Multifunctional Protein (AIM1)

Enzyme Substrate Km (µM) Activity Source
AtAIM1 Crotonyl-CoA (C4) 115 Enoyl-CoA hydratase [10]
AtAIM1 Hexenoyl-CoA (C6) - Enoyl-CoA hydratase [10]

| AtAIM1 | Hexadecenoyl-CoA (C16) | - | 3-hydroxyacyl-CoA dehydrogenase |[10] |

Note: Kinetic data for AIM1 with the specific enoyl-CoA derivative of this compound is not currently available.

Table 3: Substrate Specificity of Acyl-CoA Oxidases

Enzyme Preferred Substrate(s) Source
AtACX1 Long-chain, mono-unsaturated acyl-CoAs (e.g., Oleoyl-CoA) [4]
AtACX2 Long-chain acyl-CoAs [9]
AtACX3 Medium-chain acyl-CoAs [9]

| LeACX1A (Tomato) | C12 and C14 straight-chain acyl-CoAs, C18 cyclopentanoid-CoAs |[4] |

Note: Specific Km and Vmax values for ACX isoforms with this compound are not well-documented.

Table 4: Substrate Specificity of 3-Ketoacyl-CoA Thiolase (KAT2)

Enzyme Substrate Specificity Source

| AtKAT2 | Broad, including acetoacetyl-CoA and long-chain 3-ketoacyl-CoAs |[5] |

Note: Specific kinetic parameters for KAT2 with 3-keto-OPC4-CoA are not available.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Protocol 1: In Vitro Coupled Enzyme Assay for the β-Oxidation of this compound

This protocol describes a coupled enzyme assay to monitor the entire β-oxidation sequence starting from OPC-6:0.

Materials:

  • OPC-6:0

  • ATP

  • Coenzyme A (CoA)

  • NAD⁺

  • FAD

  • Recombinant OPC-6:0-CoA ligase (e.g., At4g05160)[6]

  • Recombinant Acyl-CoA Oxidase (e.g., AtACX1)

  • Recombinant Multifunctional Protein (e.g., AtAIM1)

  • Recombinant 3-Ketoacyl-CoA Thiolase (e.g., AtKAT2)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5

  • Spectrofluorometer

Procedure:

  • Reaction Mixture Preparation: In a microcuvette, prepare a reaction mixture containing:

    • 50 mM Potassium Phosphate Buffer, pH 7.5

    • 100 µM ATP

    • 50 µM CoA

    • 1 mM NAD⁺

    • 10 µM FAD

    • 50 µM Amplex Red

    • 0.1 U/mL HRP

    • 1 µg each of recombinant OPC-6:0-CoA ligase, AtAIM1, and AtKAT2.

  • Initiation of Reaction: Start the reaction by adding 1 µg of recombinant AtACX1.

  • Substrate Addition: Add OPC-6:0 to a final concentration of 50 µM.

  • Measurement: Immediately monitor the increase in fluorescence (excitation 530 nm, emission 590 nm) at 30°C. The rate of fluorescence increase is proportional to the rate of H₂O₂ production by ACX, which reflects the overall rate of the coupled reaction.

  • Controls: Perform control reactions lacking each of the enzymes or substrates to ensure the observed activity is dependent on the complete pathway.

Protocol 2: Quantitative Analysis of this compound and Downstream Metabolites by LC-MS/MS

This protocol outlines a method for the extraction and quantification of CoA-thioesters from plant tissue.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction Buffer: 10% (w/v) trichloroacetic acid in water

  • Internal Standard: A stable isotope-labeled acyl-CoA (e.g., ¹³C₃-Malonyl-CoA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Harvest and Quenching: Harvest plant tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization and Extraction:

    • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.

    • Transfer the powder to a tube containing 1 mL of ice-cold Extraction Buffer and the internal standard.

    • Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the extraction onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Sample Preparation for LC-MS/MS:

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 column.

    • Use a gradient of mobile phase A and mobile phase B (e.g., acetonitrile).

    • Perform mass spectrometry in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for this compound and its metabolites.

    • Quantify the metabolites based on the peak area relative to the internal standard.

Visualization of Pathways and Workflows

Jasmonic Acid Biosynthesis Pathway

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_Linolenic_Acid α-Linolenic Acid HPOT 13(S)-HPOT alpha_Linolenic_Acid->HPOT LOX Allene_Oxide Allene Oxide HPOT->Allene_Oxide AOS OPDA 12-oxo-Phytodienoic Acid (OPDA) Allene_Oxide->OPDA AOC dnOPDA dinor-OPDA (dnOPDA) Allene_Oxide->dnOPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport dnOPDA_perox dnOPDA dnOPDA->dnOPDA_perox Transport OPC8 OPC-8:0 OPDA_perox->OPC8 OPR3 OPC6 OPC-6:0 dnOPDA_perox->OPC6 OPR3 OPC8_CoA 3-oxo-OPC8-CoA OPC8->OPC8_CoA OPCL1 OPC6_CoA This compound OPC6->OPC6_CoA Acyl-CoA Ligase Jasmonoyl_CoA Jasmonoyl-CoA OPC8_CoA->Jasmonoyl_CoA 2x β-oxidation Enoyl_OPC4_CoA 2-enoyl-OPC4-CoA OPC6_CoA->Enoyl_OPC4_CoA ACX Hydroxy_OPC4_CoA 3-hydroxy-OPC4-CoA Enoyl_OPC4_CoA->Hydroxy_OPC4_CoA MFP (Hydratase) Keto_OPC4_CoA 3-keto-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA MFP (Dehydrogenase) OPC4_CoA 3-oxo-OPC4-CoA Keto_OPC4_CoA->OPC4_CoA KAT OPC4_CoA->Jasmonoyl_CoA 1x β-oxidation JA Jasmonic Acid Jasmonoyl_CoA->JA Thioesterase LCMS_Workflow start Plant Tissue Harvesting quench Flash Freezing (Liquid Nitrogen) start->quench homogenize Homogenization quench->homogenize extract Extraction with Trichloroacetic Acid + Internal Standard homogenize->extract centrifuge1 Centrifugation extract->centrifuge1 spe Solid Phase Extraction (SPE) centrifuge1->spe dry Drying under Nitrogen spe->dry reconstitute Reconstitution in Mobile Phase A dry->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 inject LC-MS/MS Injection centrifuge2->inject analysis Data Acquisition (MRM Mode) inject->analysis quantify Quantification analysis->quantify

References

The Peroxisomal Role of 3-Oxo-OPC6-CoA: A Lynchpin in Jasmonate Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA) within plant peroxisomes. As a key intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone in plant development and defense, understanding the intricacies of its formation and subsequent metabolism is paramount. This document details the enzymatic steps leading to and from this compound, presents available quantitative data, outlines relevant experimental protocols, and visualizes the associated biochemical pathways. This guide is intended to serve as a valuable resource for researchers in plant biology, biochemistry, and professionals engaged in the development of agrochemicals and pharmaceuticals targeting plant signaling pathways.

Introduction: The Central Role of Jasmonic Acid

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that regulate a wide array of physiological processes in plants. These include growth and development, reproduction, and responses to a variety of biotic and abiotic stresses, such as insect herbivory and pathogen attack.[1][2][3][4] The biosynthesis of JA is a spatially separated process, initiating in the chloroplast and concluding in the peroxisome.[1][3] The peroxisomal steps involve a fatty acid β-oxidation pathway, a metabolic process that sequentially shortens a fatty acid acyl chain. It is within this peroxisomal pathway that this compound emerges as a crucial, albeit transient, intermediate.

The Biosynthetic Pathway of Jasmonic Acid: A Peroxisomal Perspective

The journey to jasmonic acid begins with the conversion of α-linolenic acid in the chloroplast to 12-oxo-phytodienoic acid (OPDA) and dinor-OPDA (dnOPDA).[5][6] These precursors are then transported into the peroxisome, where the final steps of JA synthesis occur.[3][5] The pathway involving this compound originates from dnOPDA.

Formation of 3-Oxo-OPC6: The Role of 12-oxophytodienoate Reductase 3 (OPR3)

The first committed step in the peroxisomal conversion of dnOPDA is its reduction to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6:0). This reaction is catalyzed by 12-oxophytodienoate reductase 3 (OPR3), a key enzyme in the jasmonate biosynthetic pathway.[1][3][7] OPR3 is the specific isozyme responsible for reducing the cyclopentenone ring of both OPDA and dnOPDA.[8][9]

Activation to this compound: The Unidentified Acyl-CoA Ligase

Before entering the β-oxidation cycle, OPC-6:0 must be activated to its coenzyme A (CoA) thioester, this compound. This activation is an ATP-dependent process catalyzed by an acyl-CoA ligase. While the ligase responsible for activating the C8 analogue, OPC-8:0 (OPC-8:0 CoA Ligase1 or OPCL1), has been identified, the specific enzyme that activates OPC-6:0 remains unknown.[6][7][10]

The Two-Step Peroxisomal β-Oxidation of this compound

Once activated, this compound undergoes two successive rounds of β-oxidation to yield jasmonoyl-CoA. Each round of β-oxidation consists of four enzymatic reactions catalyzed by three core enzymes: Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-ketoacyl-CoA Thiolase (KAT).[2][6][11]

  • First Round of β-Oxidation:

    • Acyl-CoA Oxidase (ACX): ACX introduces a double bond between the α and β carbons of the hexanoyl side chain of this compound, forming 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-(E)-hex-2-enoyl-CoA.

    • Multifunctional Protein (MFP): MFP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond to yield 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-(3-hydroxyhexanoyl)-CoA, and then oxidizes the hydroxyl group to a keto group, producing 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-(3-oxohexanoyl)-CoA.

    • 3-ketoacyl-CoA Thiolase (KAT): KAT catalyzes the thiolytic cleavage of the Cα-Cβ bond, releasing acetyl-CoA and a two-carbon shorter intermediate, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoyl-CoA (3-Oxo-OPC4-CoA).

  • Second Round of β-Oxidation:

    • Acyl-CoA Oxidase (ACX): ACX acts on 3-Oxo-OPC4-CoA to introduce a double bond, forming 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-(E)-but-2-enoyl-CoA.

    • Multifunctional Protein (MFP): MFP hydrates and then oxidizes the butenoyl side chain to yield 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-(3-oxobutanoyl)-CoA.

    • 3-ketoacyl-CoA Thiolase (KAT): KAT cleaves this intermediate to release another molecule of acetyl-CoA and the final product, jasmonoyl-CoA.

Finally, a thioesterase is presumed to hydrolyze jasmonoyl-CoA to release free jasmonic acid.[12]

Quantitative Data

Quantitative kinetic data for the enzymes specifically involved in the metabolism of this compound and its direct precursors are limited in the available literature. The following tables summarize the known kinetic parameters for OPR3 with its primary substrate, OPDA, and general information about the β-oxidation enzymes implicated in jasmonate biosynthesis.

Table 1: Kinetic Parameters of Arabidopsis thaliana 12-oxophytodienoate Reductase 3 (OPR3)

SubstrateKm (µM)Vmax (nkat/mg protein)Source
(9S,13S)-12-oxophytodienoic acid (OPDA)3553.7[8][9]
dinor-OPDA (dnOPDA)Not ReportedNot Reported

Table 2: Peroxisomal β-Oxidation Enzymes Involved in Jasmonic Acid Biosynthesis

EnzymeGene (in Arabidopsis)Substrate(s) in JA PathwayNotesSource
Acyl-CoA OxidaseACX1, ACX5OPC-8:0-CoA, OPC-6:0-CoA, OPC-4:0-CoAACX1 and ACX5 show redundancy.[11][13]
Multifunctional ProteinAIM1Intermediates of β-oxidationAIM1 is essential for wound-induced JA formation.[14]
3-ketoacyl-CoA ThiolaseKAT23-oxo-OPC8-CoA, this compound, 3-oxo-OPC4-CoAKAT2 is the primary thiolase in JA biosynthesis.[13]

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the study of jasmonate biosynthesis. These protocols can be adapted for the specific investigation of this compound and its related enzymes.

Assay for 12-oxophytodienoate Reductase (OPR) Activity

This spectrophotometric assay measures the activity of OPR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[15]

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 8.0)

  • NADPH solution (150 µM in buffer)

  • Substrate solution (dnOPDA or OPDA in a suitable solvent)

  • Purified recombinant OPR3 enzyme (~1 µM)

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer and NADPH.

  • Establish a baseline reading at 340 nm using a spectrophotometer.

  • Add the substrate (dnOPDA or OPDA) to the cuvette and mix.

  • Initiate the reaction by adding the purified OPR3 enzyme.

  • Monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the OPR3 activity.

Assay for Acyl-CoA Oxidase (ACX) Activity

ACX activity can be determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the ACX reaction.[16]

Materials:

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Substrate solution (e.g., OPC-6:0-CoA)

  • Horseradish peroxidase (HRP)

  • A suitable fluorogenic peroxidase substrate (e.g., Amplex Red)

  • Plant protein extract or purified ACX enzyme

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, HRP, and the fluorogenic substrate.

  • Add the plant protein extract or purified ACX enzyme to the mixture.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Incubate the reaction at a controlled temperature.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the amount of H₂O₂ produced and thus to the ACX activity.

Assay for 3-ketoacyl-CoA Thiolase (KAT) Activity

The activity of KAT can be measured spectrophotometrically by monitoring the thiolytic cleavage of a model substrate like acetoacetyl-CoA in the presence of Coenzyme A. The formation of the thiol group can be detected using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product with an absorbance maximum at 412 nm. A more direct method monitors the cleavage of the 3-ketoacyl-CoA substrate by observing the decrease in absorbance at a wavelength specific to the enolate form of the substrate.[2]

Materials:

  • Tris-HCl buffer (e.g., 35 mM, pH 8.5) containing NaCl (e.g., 100 mM)

  • Coenzyme A (CoA) solution (e.g., 100 µM)

  • Substrate solution (e.g., acetoacetyl-CoA as a model, or 3-oxo-OPC4-CoA) (e.g., 50 µM)

  • Purified KAT enzyme or plant protein extract

Procedure (monitoring substrate cleavage):

  • Prepare a reaction mixture containing the buffer and CoA.

  • Add the 3-ketoacyl-CoA substrate and measure the initial absorbance at a wavelength where the enolate form of the substrate absorbs (e.g., around 300-310 nm).

  • Initiate the reaction by adding the KAT enzyme.

  • Monitor the decrease in absorbance over time. The rate of decrease is proportional to the KAT activity.

Quantification of Jasmonate Pathway Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of jasmonates and their precursors from plant tissues.[13][17]

General Workflow:

  • Sample Preparation:

    • Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract the metabolites using a suitable solvent system (e.g., methanol/water/formic acid).

    • Include deuterated internal standards for accurate quantification.

    • Perform solid-phase extraction (SPE) to clean up and concentrate the analytes.

  • LC Separation:

    • Separate the extracted metabolites using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source, typically in negative ion mode for acidic compounds.

    • Perform Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the molecular weight of the analyte of interest) and a specific product ion generated by its fragmentation.

Visualizations of Pathways and Workflows

Signaling Pathways

jasmonate_biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome dnOPDA dinor-OPDA OPC6 OPC-6:0 dnOPDA->OPC6 OPR3 OPC6_CoA This compound OPC6->OPC6_CoA Acyl-CoA Ligase (unknown) OPC6_enoyl_CoA 3-Oxo-OPC6-enoyl-CoA OPC6_CoA->OPC6_enoyl_CoA ACX hydroxy_OPC6_CoA 3-Hydroxy-OPC6-CoA OPC6_enoyl_CoA->hydroxy_OPC6_CoA MFP (Hydratase) oxo_OPC4_CoA 3-Oxo-OPC4-CoA hydroxy_OPC6_CoA->oxo_OPC4_CoA MFP (Dehydrogenase) OPC4_enoyl_CoA 3-Oxo-OPC4-enoyl-CoA oxo_OPC4_CoA->OPC4_enoyl_CoA ACX acetyl_CoA1 Acetyl-CoA oxo_OPC4_CoA->acetyl_CoA1 KAT hydroxy_OPC4_CoA 3-Hydroxy-OPC4-CoA OPC4_enoyl_CoA->hydroxy_OPC4_CoA MFP (Hydratase) jasmonoyl_CoA Jasmonoyl-CoA hydroxy_OPC4_CoA->jasmonoyl_CoA MFP (Dehydrogenase) JA Jasmonic Acid jasmonoyl_CoA->JA Thioesterase acetyl_CoA2 Acetyl-CoA jasmonoyl_CoA->acetyl_CoA2 KAT

Peroxisomal biosynthesis of jasmonic acid from dinor-OPDA.
Experimental Workflows

lc_msms_workflow start Plant Tissue Homogenization extraction Metabolite Extraction (e.g., Methanol/Water/Formic Acid) start->extraction spe Solid-Phase Extraction (SPE) Cleanup extraction->spe lc Liquid Chromatography (LC) Separation spe->lc msms Tandem Mass Spectrometry (MS/MS) Detection (MRM) lc->msms quant Data Analysis and Quantification msms->quant

General workflow for LC-MS/MS quantification of jasmonates.

Regulation and Interactions

The regulation of the peroxisomal steps of JA biosynthesis is complex and involves transcriptional control of the biosynthetic genes, many of which are themselves jasmonate-inducible, creating a positive feedback loop.[3] The subcellular localization of the enzymes within the peroxisome suggests the potential for substrate channeling, where intermediates are passed directly from one enzyme to the next in a metabolic complex. Co-immunoprecipitation studies have suggested an interaction between KAT and MFP, which would facilitate efficient metabolic flux through the β-oxidation pathway.[2]

Conclusion and Future Directions

This compound is a pivotal intermediate in the peroxisomal biosynthesis of jasmonic acid from dnOPDA. While the overall pathway is understood, significant knowledge gaps remain, particularly concerning the identity of the acyl-CoA ligase that activates OPC-6:0 and the specific kinetic parameters of the β-oxidation enzymes for the C6-cyclopentanone substrates. Future research should focus on the biochemical characterization of these enzymes to provide a more complete quantitative understanding of this vital signaling pathway. The development of specific inhibitors for these enzymes could provide valuable tools for both basic research and the development of novel plant growth regulators and defense modulators. The detailed protocols and pathway visualizations provided in this guide offer a solid foundation for pursuing these research avenues.

References

The 3-Oxo-OPC6-CoA Metabolic Pathway in Arabidopsis thaliana: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the 3-oxo-OPC6-CoA metabolic pathway in the model plant Arabidopsis thaliana. This peroxisomal pathway is a critical component of jasmonic acid (JA) biosynthesis, a vital phytohormone signaling cascade involved in plant development, defense, and stress responses. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the core enzymatic steps, quantitative metabolic data, and detailed experimental protocols. Mandatory visualizations of the pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular mechanisms.

Introduction to the Jasmonic Acid Biosynthesis Pathway

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that regulate a wide array of physiological processes in plants, including growth, development, and defense against biotic and abiotic stresses.[1] The biosynthesis of JA is a well-characterized pathway that initiates in the chloroplast and concludes in the peroxisome.[2] The precursor, α-linolenic acid, is converted to 12-oxo-phytodienoic acid (OPDA) in the chloroplast. OPDA is then transported into the peroxisome for the final steps of JA synthesis.[3][4]

The peroxisomal segment of the JA biosynthesis pathway involves the reduction of OPDA and subsequent β-oxidation. A key intermediate in this process is 3-oxo-2-(2Z-pentenyl)cyclopentane-1-hexanoyl-CoA, commonly referred to as this compound. This guide focuses on the metabolic steps leading to and succeeding this intermediate in Arabidopsis thaliana.

The Core Metabolic Pathway in the Peroxisome

The conversion of OPDA to JA within the peroxisome is a multi-step process involving a series of enzymatic reactions. The key enzymes and transformations are outlined below.

Reduction of OPDA by 12-oxophytodienoate Reductase 3 (OPR3)

Upon transport into the peroxisome, (9S,13S)-OPDA is reduced by 12-oxophytodienoate Reductase 3 (OPR3) to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[5] OPR3 is the specific isozyme in Arabidopsis that efficiently catalyzes this reduction, a crucial step for JA biosynthesis.[5] Mutants lacking a functional OPR3 gene (opr3) are male-sterile and deficient in JA production, highlighting the enzyme's critical role.[5]

Acyl-CoA Ligation by OPC-8:0 CoA Ligase 1 (OPCL1)

Before entering the β-oxidation cycle, OPC-8:0 must be activated to its corresponding CoA thioester. This activation is catalyzed by OPC-8:0 CoA Ligase 1 (OPCL1), a member of the acyl-activating enzyme (AAE) family.[6] OPCL1 ligates coenzyme A to OPC-8:0 to form 3-oxo-2-(2'(Z)-pentenyl)cyclopentane-1-octanoyl-CoA (3-oxo-OPC8-CoA).[6]

Peroxisomal β-Oxidation

3-oxo-OPC8-CoA undergoes two cycles of β-oxidation to yield this compound and subsequently acetyl-CoA and jasmonoyl-CoA. Each cycle of β-oxidation consists of four enzymatic reactions catalyzed by acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT).[4]

  • Acyl-CoA Oxidase (ACX): The first step is the oxidation of the acyl-CoA by ACX, which introduces a double bond. ACX1 is a key isoform involved in JA biosynthesis.[3]

  • Multifunctional Protein (MFP): The second and third steps, hydration and dehydrogenation, are catalyzed by a multifunctional protein.

  • 3-Ketoacyl-CoA Thiolase (KAT): The final step is the thiolytic cleavage by KAT, which shortens the acyl-CoA by two carbons and releases acetyl-CoA. KAT2 is the primary thiolase implicated in JA biosynthesis.[7]

The product of two rounds of β-oxidation from 3-oxo-OPC8-CoA is This compound . A final round of β-oxidation converts this compound to jasmonoyl-CoA and another molecule of acetyl-CoA. Finally, a thioesterase hydrolyzes jasmonoyl-CoA to release free jasmonic acid.

Jasmonate_Biosynthesis_Peroxisome cluster_peroxisome Peroxisome OPDA OPDA OPC8 OPC-8:0 OPDA->OPC8 OPR3 OPC8_CoA 3-Oxo-OPC8-CoA OPC8->OPC8_CoA OPCL1 Enoyl_CoA 2,3-dehydro-OPC8-CoA OPC8_CoA->Enoyl_CoA Hydroxyacyl_CoA 3-hydroxy-OPC8-CoA Enoyl_CoA->Hydroxyacyl_CoA Oxoacyl_CoA 3-oxo-OPC8-CoA Hydroxyacyl_CoA->Oxoacyl_CoA OPC6_CoA This compound Oxoacyl_CoA->OPC6_CoA KAT2 Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA KAT2 Jasmonoyl_CoA Jasmonoyl-CoA OPC6_CoA->Jasmonoyl_CoA One round of β-oxidation OPC6_CoA->Acetyl_CoA β-oxidation JA Jasmonic Acid Jasmonoyl_CoA->JA Thioesterase

Diagram 1: Peroxisomal steps of jasmonic acid biosynthesis.

Quantitative Data

The following tables summarize quantitative data on enzyme kinetics and metabolite levels related to the this compound pathway in Arabidopsis.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateKm (µM)Vmax (nkat/mg protein)Reference
OPR3(9S,13S)-OPDA3553.7[7]
Table 2: Metabolite Levels in Wild-Type and Mutant Arabidopsis
GenotypeConditionOPDA (ng/g FW)JA (ng/g FW)Reference
Wild-Type (Col-0)Unwounded340 - 100030 - 50[8]
opr3Unwounded-Not detectable[5]
Wild-Type (Col-0)Wounded (1h)-~2500[3]
pex6Wounded (1h)Increased vs WTReduced vs WT[4]
aim1Wounded (1h)-Reduced vs WT[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound metabolic pathway.

Jasmonate Extraction and Quantification by LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of jasmonates from Arabidopsis tissue.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Microcentrifuge tubes (1.5 or 2.0 mL)

  • Refrigerated centrifuge (4°C)

  • Extraction Solvent: 80% Methanol (B129727), 1% Acetic Acid in ultrapure water, containing deuterated internal standards (e.g., d6-JA)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • SPE Wash Solution: 1% Acetic Acid in ultrapure water

  • SPE Elution Solution: 80% Acetonitrile, 1% Acetic Acid

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Collection: Harvest 50-100 mg of plant tissue and immediately flash-freeze in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powder to a microcentrifuge tube and add 1 mL of ice-cold Extraction Solvent.

  • Incubation: Vortex thoroughly and incubate on a rotator at 4°C for 30 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Preparation: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water, and then equilibrate with 1 mL of SPE Wash Solution.

  • Sample Loading: Load the supernatant from step 5 onto the equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of SPE Wash Solution to remove polar impurities.

  • Elution: Elute the jasmonates with 1 mL of SPE Elution Solution into a clean collection tube.

  • Drying: Evaporate the eluate to dryness using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase of the LC-MS/MS method.

  • Analysis: Analyze the sample by LC-MS/MS.

Jasmonate_Extraction_Workflow Start Plant Tissue (50-100 mg) FlashFreeze Flash-freeze in Liquid N2 Start->FlashFreeze Grind Grind to Fine Powder FlashFreeze->Grind Extract Add Extraction Solvent (80% MeOH, 1% Acetic Acid, ISTDs) Grind->Extract Incubate Incubate at 4°C for 30 min Extract->Incubate Centrifuge1 Centrifuge at 16,000 x g, 10 min, 4°C Incubate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Elute Elute with 80% ACN, 1% Acetic Acid SPE->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Diagram 2: Workflow for jasmonate extraction and analysis.
Wounding Experiment and Sample Collection

This protocol describes a standardized method for mechanical wounding of Arabidopsis leaves to study the induction of the jasmonate pathway.

Materials:

  • Arabidopsis thaliana plants (e.g., 4-5 weeks old)

  • Forceps

  • Scissors or hemostat

Procedure:

  • Plant Growth: Grow Arabidopsis plants under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Wounding: Select fully expanded rosette leaves. Using forceps and scissors, crush one or more leaves across the midvein. The number of wounded leaves can be varied depending on the experimental design.

  • Time Course: At designated time points after wounding (e.g., 0, 30, 60, 90 minutes), harvest both the wounded (local) and unwounded (systemic) leaves.

  • Sample Processing: Immediately flash-freeze the harvested leaves in liquid nitrogen and store at -80°C until extraction.

Peroxisome Isolation from Arabidopsis Leaves

This protocol provides a method for the isolation of peroxisomes for subsequent metabolic or proteomic analysis.

Materials:

  • Arabidopsis thaliana leaf tissue

  • Grinding buffer

  • Percoll and sucrose (B13894) solutions for density gradients

  • Ultracentrifuge

Procedure:

  • Homogenization: Gently homogenize fresh leaf tissue in ice-cold grinding buffer.

  • Filtration and Differential Centrifugation: Filter the homogenate and perform a series of differential centrifugations to obtain a crude organelle pellet.

  • Percoll Gradient Centrifugation: Resuspend the pellet and layer it onto a discontinuous Percoll gradient. Centrifuge at high speed to separate organelles based on density.

  • Sucrose Gradient Centrifugation: Collect the peroxisome-enriched fraction from the Percoll gradient and further purify it on a discontinuous sucrose gradient by ultracentrifugation.

  • Collection and Analysis: Carefully collect the purified peroxisome fraction for downstream applications. The purity of the fraction should be assessed using marker enzyme assays or immunoblotting.

Conclusion

The this compound metabolic pathway is a central component of jasmonic acid biosynthesis in Arabidopsis thaliana. Understanding the intricacies of this pathway, from the kinetics of its enzymes to the regulation of its metabolic flux, is crucial for elucidating the broader roles of jasmonates in plant biology. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers aiming to investigate this important signaling pathway. Further research, particularly in characterizing the kinetic properties of all enzymes involved and in mapping the regulatory networks that control this pathway, will undoubtedly provide deeper insights into plant defense and development.

References

The Discovery and Characterization of 3-Oxo-OPC6-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-2-(2’-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA) is a key, yet transient, intermediate in the biosynthesis of the plant hormone jasmonic acid. As a central molecule in the jasmonate signaling pathway, which governs plant growth, development, and defense, understanding the formation and fate of this compound is critical for applications in agriculture and the development of novel therapeutic agents that modulate inflammatory responses in humans. This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways.

Discovery and Biosynthesis

The existence of this compound was postulated as a necessary intermediate following the elucidation of the jasmonic acid biosynthetic pathway. Jasmonic acid is synthesized from α-linolenic acid through a series of enzymatic reactions that occur in the chloroplast and peroxisome. The final steps, involving the shortening of the octanoate (B1194180) side chain of 12-oxo-phytodienoic acid (OPDA), occur via peroxisomal β-oxidation.

This compound is formed from its precursor, 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA), after one complete cycle of β-oxidation. This process involves the sequential action of three key enzymes: Acyl-CoA Oxidase (ACX), a Multifunctional Protein (MFP) with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, and 3-Ketoacyl-CoA Thiolase (KAT).

Quantitative Data

Direct quantitative measurements for the enzymatic conversion of this compound are not extensively documented due to its transient nature. However, data from studies on the substrate specificity of the involved enzymes provide valuable insights. The following tables summarize relevant quantitative information for the enzymes that catalyze the formation and subsequent conversion of this compound.

Table 1: Substrate Specificity of Plant Acyl-CoA Oxidases (ACX)

Enzyme SourceSubstrateRelative Activity (%)Reference
Arabidopsis thaliana ACX1Lauryl-CoA (C12)100[1]
Myristoyl-CoA (C14)115[1]
Palmitoyl-CoA (C16)75[1]
Stearoyl-CoA (C18)20[1]
Cucumis sativus (Cucumber)Palmitoyl-CoA (C16)100[2]
Stearoyl-CoA (C18)90[2]
Oleoyl-CoA (C18:1)120[2]
Linoleoyl-CoA (C18:2)130[2]

Table 2: Kinetic Parameters of Plant 3-Ketoacyl-CoA Thiolases (KAT)

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Arabidopsis thaliana KAT2Acetoacetyl-CoA (C4)25120[1]
3-Ketooctanoyl-CoA (C8)1595[1]
3-Ketodecanoyl-CoA (C10)1288[1]
Helianthus annuus (Sunflower)Acetoacetyl-CoA (C4)Not DeterminedNot Determined[3]

Experimental Protocols

Synthesis of Jasmonate Precursors

The chemical synthesis of jasmonate precursors like OPDA is a prerequisite for in vitro biosynthesis assays. A common method involves the enzymatic conversion of α-linolenic acid.

Materials:

Protocol:

  • Dissolve α-linolenic acid in ethanol.

  • Add the solution to an aerated borate buffer containing soybean lipoxygenase to produce 13-hydroperoxy-linolenic acid (13-HPOT).

  • Incubate the 13-HPOT with a flaxseed acetone powder extract, which contains allene oxide synthase and allene oxide cyclase, to yield OPDA.

  • Extract the OPDA with diethyl ether.

  • Purify the OPDA using silica gel column chromatography.

In Vitro Jasmonic Acid Biosynthesis Assay

This assay allows for the characterization of the enzymes involved in the conversion of jasmonate precursors.

Materials:

  • Synthesized OPDA

  • Plant protein extract (e.g., from etiolated seedlings)

  • ATP, Coenzyme A, NAD+, FAD

  • Reaction buffer (e.g., MOPS-KOH, pH 7.5)

  • LC-MS/MS system

Protocol:

  • Incubate the synthesized OPDA with the plant protein extract in the reaction buffer.

  • Add ATP and Coenzyme A to initiate the formation of OPC-CoA esters.

  • Add NAD+ and FAD to facilitate the β-oxidation reactions.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

  • Stop the reaction at various time points by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analyze the reaction products, including this compound and jasmonic acid, by LC-MS/MS.

LC-MS/MS Analysis of Acyl-CoAs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of acyl-CoA thioesters.

Instrumentation:

  • High-performance liquid chromatograph (HPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • Reversed-phase C18 column

Protocol:

  • Extract acyl-CoAs from plant tissue or in vitro reaction mixtures using an appropriate solvent (e.g., 75% ethanol).

  • Centrifuge the extract to pellet debris.

  • Inject the supernatant onto the C18 column.

  • Separate the acyl-CoAs using a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and acetonitrile.

  • Detect the acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for each target molecule.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is an integral part of the jasmonic acid signaling pathway, a complex network that regulates a plant's response to various stimuli.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPC8-CoA OPC8-CoA OPDA->OPC8-CoA OPR3, Acyl-CoA Synthetase 3-Oxo-OPC8-CoA 3-Oxo-OPC8-CoA OPC8-CoA->3-Oxo-OPC8-CoA ACX, MFP This compound This compound 3-Oxo-OPC8-CoA->this compound KAT 3-Oxo-OPC4-CoA 3-Oxo-OPC4-CoA This compound->3-Oxo-OPC4-CoA β-oxidation cycle 2 Jasmonoyl-CoA Jasmonoyl-CoA 3-Oxo-OPC4-CoA->Jasmonoyl-CoA β-oxidation cycle 3 Jasmonic_Acid Jasmonic_Acid Jasmonoyl-CoA->Jasmonic_Acid Thioesterase

Biosynthesis of Jasmonic Acid.

The experimental workflow for the discovery and characterization of acyl-CoA intermediates like this compound involves a combination of biochemical and analytical techniques.

Experimental_Workflow Plant_Tissue Plant_Tissue Extraction Extraction Plant_Tissue->Extraction In_Vitro_Assay In_Vitro_Assay In_Vitro_Assay->Extraction Purification Purification Extraction->Purification LC-MS_MS_Analysis LC-MS/MS Analysis Separation Detection Quantification Purification->LC-MS_MS_Analysis Data_Analysis Data_Analysis LC-MS_MS_Analysis->Data_Analysis Characterization Characterization Data_Analysis->Characterization

Workflow for Acyl-CoA Analysis.

Conclusion

This compound represents a critical juncture in the biosynthesis of jasmonic acid. While its direct characterization is challenging due to its low abundance and transient nature, a comprehensive understanding of its formation and metabolism can be achieved through the study of the broader jasmonate pathway and the application of sensitive analytical techniques like LC-MS/MS. The information and protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of jasmonate signaling and its potential applications in science and medicine.

References

An In-Depth Technical Guide to the Core Enzymes of 3-Oxo-OPC6-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-2-(2'-pentenyl)-cyclopentane-1-hexanoyl-Coenzyme A (3-Oxo-OPC6-CoA) is a key intermediate in the biosynthesis of jasmonic acid (JA), a vital plant hormone that regulates a wide array of physiological and developmental processes, including defense against pathogens and insects, senescence, and reproduction. The metabolism of this compound occurs within the peroxisome and proceeds via a β-oxidation pathway, analogous to fatty acid degradation. This technical guide provides a comprehensive overview of the core enzymes involved in this metabolic process, with a focus on their quantitative data, experimental protocols, and the logical flow of the pathway.

The Metabolic Pathway of this compound

The conversion of 3-oxo-2-(2′(Z)-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6) to jasmonic acid involves an initial activation step to its coenzyme A thioester, followed by two cycles of β-oxidation. The key enzymes catalyzing these reactions are an Acyl-CoA Synthetase, Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-Ketoacyl-CoA Thiolase (KAT).

Diagram: this compound Metabolic Pathway

This compound Metabolism OPC6 OPC-6 OPC6_CoA OPC6-CoA OPC6->OPC6_CoA Acyl-CoA Synthetase Enoyl_CoA 2,3-enoyl-OPC4-CoA OPC6_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACX) Hydroxyacyl_CoA 3-hydroxy-OPC4-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Protein (MFP) (Hydratase) Oxoacyl_CoA 3-oxo-OPC4-CoA Hydroxyacyl_CoA->Oxoacyl_CoA Multifunctional Protein (MFP) (Dehydrogenase) JA_CoA Jasmonoyl-CoA Oxoacyl_CoA->JA_CoA 3-Ketoacyl-CoA Thiolase (KAT) JA Jasmonic Acid JA_CoA->JA Thioesterase

Metabolic conversion of OPC-6 to Jasmonic Acid.

Core Enzymes and Quantitative Data

The following tables summarize the key enzymes in this compound metabolism and their known quantitative properties, primarily from studies on Arabidopsis thaliana.

Table 1: Acyl-CoA Synthetase (OPC-6 Activating Enzyme)
Enzyme/GeneOrganismSubstrateKm (µM)Vmax (nmol/min/mg)Cellular Location
At1g20510 (OPCL1-like)Arabidopsis thalianaOPC-6N/AN/APeroxisome
AtLACS6Arabidopsis thalianaPalmitic acid (C16:0)10120Glyoxysomal Membrane
Table 2: Acyl-CoA Oxidase (ACX)
Enzyme/GeneOrganismSubstrateKm (µM)Specific Activity (nmol/min/mg)Cellular Location
ACX1Arabidopsis thalianaMyristoyl-CoA (C14-CoA)5.3N/APeroxisome
ACX1Arabidopsis thalianaLong-chain mono-unsaturated acyl-CoAsHigher activity than saturatedN/APeroxisome

Note: ACX1 is implicated in jasmonic acid biosynthesis and has a preference for long-chain acyl-CoAs. Specific kinetic data with OPC-CoA substrates is limited.

Table 3: Multifunctional Protein (MFP)
Enzyme/GeneOrganismActivitySubstrate(s)Km (µM)Specific Activity (nmol/min/mg)Cellular Location
MFP2Arabidopsis thaliana2-trans-enoyl-CoA hydrataseLong-chain (C18:0) enoyl-CoAN/AActivePeroxisome
MFP2Arabidopsis thalianaL-3-hydroxyacyl-CoA dehydrogenaseC6:0, C12:0, C18:0 hydroxyacyl-CoAN/AActivePeroxisome

Note: MFP2 is essential for seedling establishment and is involved in the β-oxidation of long-chain fatty acids. Its activity on jasmonate precursors is inferred from its role in the pathway.

Table 4: 3-Ketoacyl-CoA Thiolase (KAT)
Enzyme/GeneOrganismSubstrate(s)Km (µM)Specific Activity (nmol/min/mg)Cellular Location
KAT2Arabidopsis thalianaBroad (from acetoacetyl-CoA upwards)N/AN/APeroxisome

Note: KAT2 is the major thiolase isoform involved in jasmonic acid biosynthesis and fatty acid β-oxidation during seedling development.[1][2][3][4] It exhibits broad substrate specificity.

Experimental Protocols

Detailed methodologies for assaying the activity of the core enzymes are provided below.

Protocol 1: Acyl-CoA Synthetase (Ligase) Activity Assay

This protocol is adapted for a generic acyl-CoA synthetase and can be modified for OPC-6.

Principle: The consumption of Coenzyme A is monitored by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which forms a yellow product measured at 412 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM DTT.

  • Substrate: 1 mM OPC-6 (or other fatty acid).

  • Coenzyme A: 0.5 mM.

  • DTNB Solution: 2 mM in 100 mM Tris-HCl (pH 8.0).

  • Enzyme: Purified or partially purified acyl-CoA synthetase.

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, OPC-6, and Coenzyme A.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme.

  • At various time points, take aliquots of the reaction and stop the reaction by adding an equal volume of ethanol.

  • Centrifuge to pellet the precipitated protein.

  • To the supernatant, add DTNB solution.

  • Measure the absorbance at 412 nm. The decrease in absorbance compared to a no-enzyme control corresponds to the amount of CoA consumed.

Diagram: Acyl-CoA Synthetase Assay Workflow

ACS_Assay_Workflow start Start prep_mix Prepare reaction mix (Buffer, OPC-6, CoA) start->prep_mix equilibrate Equilibrate at 30°C prep_mix->equilibrate add_enzyme Add enzyme to start reaction equilibrate->add_enzyme take_aliquots Take aliquots at time points add_enzyme->take_aliquots stop_rxn Stop reaction with ethanol take_aliquots->stop_rxn centrifuge Centrifuge to pellet protein stop_rxn->centrifuge add_dtnb Add DTNB to supernatant centrifuge->add_dtnb measure_abs Measure absorbance at 412 nm add_dtnb->measure_abs end End measure_abs->end

Workflow for Acyl-CoA Synthetase activity assay.
Protocol 2: Acyl-CoA Oxidase (ACX) Activity Assay

Principle: The production of hydrogen peroxide (H₂O₂) is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).

Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.5).

  • Substrate: 100 µM this compound (or other acyl-CoA).

  • Chromogenic Substrate: 0.5 mM 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

  • Horseradish Peroxidase (HRP): 10 units/mL.

  • Enzyme: Purified or partially purified ACX.

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, ABTS, and HRP.

  • Add the enzyme and equilibrate to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the increase in absorbance at 405 nm over time.

  • Calculate the rate of H₂O₂ production using the extinction coefficient of oxidized ABTS.

Protocol 3: Multifunctional Protein (MFP) Activity Assay

MFP has two activities that are typically assayed separately.

A. Enoyl-CoA Hydratase Activity:

Principle: The hydration of the double bond in an enoyl-CoA substrate leads to a decrease in absorbance at 263 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0).

  • Substrate: 50 µM of the enoyl-CoA derivative of 3-Oxo-OPC4-CoA.

  • Enzyme: Purified MFP.

Procedure:

  • Add Assay Buffer and substrate to a quartz cuvette.

  • Equilibrate to the desired temperature.

  • Initiate the reaction by adding the enzyme.

  • Monitor the decrease in absorbance at 263 nm.

B. L-3-Hydroxyacyl-CoA Dehydrogenase Activity:

Principle: The oxidation of the hydroxyl group of a hydroxyacyl-CoA substrate is coupled to the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.0).

  • Substrate: 100 µM of the 3-hydroxyacyl-CoA derivative of OPC-4.

  • NAD⁺: 1 mM.

  • Enzyme: Purified MFP.

Procedure:

  • Add Assay Buffer, substrate, and NAD⁺ to a cuvette.

  • Equilibrate to the desired temperature.

  • Initiate the reaction by adding the enzyme.

  • Monitor the increase in absorbance at 340 nm.

Protocol 4: 3-Ketoacyl-CoA Thiolase (KAT) Activity Assay

Principle: The thiolytic cleavage of a 3-ketoacyl-CoA in the presence of Coenzyme A results in the formation of a shortened acyl-CoA and acetyl-CoA. The reaction is monitored in the reverse (condensation) direction by the disappearance of NADH in a coupled reaction.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.1), 25 mM MgCl₂, 0.2 mM DTT.

  • Substrates: 0.1 mM Acetyl-CoA, 0.1 mM Jasmonoyl-CoA (as the shortened acyl-CoA).

  • Coenzyme A: 0.1 mM.

  • Coupling Enzyme System: Malate (B86768) Dehydrogenase (MDH) and Citrate (B86180) Synthase (CS).

  • NADH: 0.2 mM.

  • Malate: 5 mM.

  • Enzyme: Purified KAT.

Procedure:

  • The assay measures the condensation reaction. The disappearance of acetyl-CoA is coupled to the citrate synthase reaction, which uses oxaloacetate. Oxaloacetate is regenerated from malate by malate dehydrogenase, consuming NADH.

  • Combine Assay Buffer, malate, NADH, MDH, and CS in a cuvette.

  • Add the KAT enzyme and equilibrate.

  • Initiate the reaction by adding acetyl-CoA and jasmonoyl-CoA.

  • Monitor the decrease in absorbance at 340 nm.

Diagram: Logical Relationship of Assays to Pathway

Assay_Pathway_Logic cluster_pathway Metabolic Pathway cluster_assays Enzyme Assays OPC6 OPC-6 OPC6_CoA OPC6-CoA OPC6->OPC6_CoA ACS Enoyl Enoyl-CoA OPC6_CoA->Enoyl ACX Hydroxy Hydroxyacyl-CoA Enoyl->Hydroxy MFP (Hyd) Keto Ketoacyl-CoA Hydroxy->Keto MFP (Dehyd) JA_CoA JA-CoA Keto->JA_CoA KAT ACS_Assay ACS Assay (DTNB) ACS_Assay->OPC6_CoA ACX_Assay ACX Assay (H₂O₂ detection) ACX_Assay->Enoyl MFP_Hyd_Assay MFP Hydratase Assay (Absorbance at 263 nm) MFP_Hyd_Assay->Hydroxy MFP_Dehyd_Assay MFP Dehydrogenase Assay (NADH production) MFP_Dehyd_Assay->Keto KAT_Assay KAT Assay (Coupled, NADH consumption) KAT_Assay->JA_CoA

Relationship between enzyme assays and pathway steps.

Conclusion

The metabolism of this compound is a critical segment of jasmonic acid biosynthesis, orchestrated by a conserved set of β-oxidation enzymes within the peroxisome. While the identities of the core enzymes—Acyl-CoA Synthetase, Acyl-CoA Oxidase, Multifunctional Protein, and 3-Ketoacyl-CoA Thiolase—are well-established, a comprehensive quantitative understanding of their kinetics with jasmonate-specific substrates remains an area for further investigation. The experimental protocols provided in this guide offer a foundation for the detailed characterization of these enzymes, which is essential for researchers in plant biochemistry and for professionals in drug development targeting plant signaling pathways.

References

The Role of 3-Oxo-OPC6-CoA as a Precursor to Jasmonates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates are a class of lipid-derived plant hormones that play critical roles in a wide array of physiological and developmental processes, including plant defense against herbivores and pathogens, stress responses, and reproductive development. The biosynthesis of jasmonic acid (JA), the most well-studied jasmonate, involves a series of enzymatic reactions that occur in different cellular compartments. A key intermediate in this pathway is 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-oxo-OPC6-CoA), which undergoes β-oxidation to yield JA. This technical guide provides an in-depth overview of the biosynthesis of jasmonates from this compound, the enzymes involved, and the subsequent signaling cascade that elicits physiological responses.

Jasmonate Biosynthesis from this compound

The conversion of this compound to jasmonic acid occurs within the peroxisome and involves a series of reactions analogous to the β-oxidation of fatty acids. This process is preceded by the synthesis of its precursor, 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8), in the chloroplast and its subsequent activation to 3-oxo-OPC8-CoA. Two cycles of β-oxidation shorten the octanoyl side chain of 3-oxo-OPC8-CoA to a hexanoyl side chain, forming this compound. A final round of β-oxidation then converts this compound into jasmonoyl-CoA, which is then hydrolyzed to jasmonic acid.

The key enzymes involved in the β-oxidation of 3-oxo-OPC-CoAs are:

  • Acyl-CoA Oxidase (ACX): Catalyzes the first committed step of β-oxidation, the formation of a double bond between the α and β carbons of the acyl-CoA thioester.

  • Multifunctional Protein (MFP): Possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, which hydrate (B1144303) the double bond and then oxidize the resulting hydroxyl group, respectively.

  • 3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final step, the thiolytic cleavage of the 3-ketoacyl-CoA, releasing acetyl-CoA and a two-carbon-shorter acyl-CoA.

  • OPC-CoA Ligase (OPCL1): While acting earlier in the pathway to activate OPC-8 and OPC-6 to their respective CoA esters, its activity is crucial for the entry of these precursors into the β-oxidation cycle.[1]

Quantitative Data on Enzyme Kinetics

Obtaining precise kinetic parameters for the enzymes involved in the β-oxidation of this compound has been challenging due to the instability of the substrate and the complexity of the multi-enzyme pathway. However, studies on related substrates and homologous enzymes provide valuable insights.

Enzyme FamilySubstrate(s)Km (µM)Vmax (nmol/min/mg)Plant SourceReference
Acyl-CoA Oxidase (ACX) C12-CoA, C14-CoA--Lycopersicon esculentum[2]
C16:0-CoA~2.5~27,000Cucumis sativus[3]
3-Ketoacyl-CoA Thiolase (KAT) Acetoacetyl-CoA15832,000Ralstonia eutropha[4]
OPC-CoA Ligase-like Cinnamic acid, p-coumaric acid, ferulic acid--Arabidopsis thaliana[5]

Jasmonate Signaling Pathway

Once synthesized, jasmonic acid is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile), which initiates a signaling cascade. This pathway is primarily mediated by three core components: the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.[6][7]

In the absence of JA-Ile, JAZ proteins bind to and repress the activity of MYC2, thereby preventing the transcription of jasmonate-responsive genes.[6] Upon stress or developmental cues, the accumulation of JA-Ile promotes the formation of a co-receptor complex between COI1 and JAZ proteins.[7] This interaction targets the JAZ proteins for ubiquitination by the SCF-COI1 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[7] The degradation of JAZ repressors liberates MYC2, allowing it to activate the expression of a wide range of downstream genes involved in defense, secondary metabolite synthesis, and other physiological responses.[8][9]

Experimental Protocols

Quantification of Jasmonates by LC-MS/MS

This protocol describes the extraction and quantification of jasmonates from plant tissues using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation:

  • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
  • Transfer the powder to a 2 mL microcentrifuge tube and add 1 mL of extraction solvent (e.g., 80% methanol (B129727), 1% acetic acid) containing deuterated internal standards (e.g., d6-JA).
  • Vortex thoroughly and incubate at 4°C for 1 hour with shaking.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • Load the supernatant onto the cartridge.
  • Wash the cartridge with 1 mL of water to remove polar impurities.
  • Elute the jasmonates with 1 mL of 80% methanol.

3. LC-MS/MS Analysis:

  • Dry the eluate under a stream of nitrogen gas and resuspend in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).
  • Inject an aliquot into the LC-MS/MS system.
  • Separation is typically achieved on a C18 column with a gradient of mobile phase A and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
  • Detection and quantification are performed using multiple reaction monitoring (MRM) in negative ion mode.[2][10]

Chromatin Immunoprecipitation (ChIP) for MYC2

This protocol outlines the procedure for performing ChIP to identify the genomic binding sites of the MYC2 transcription factor.

1. Cross-linking and Chromatin Preparation:

  • Cross-link proteins to DNA by treating plant tissue with 1% formaldehyde (B43269) under vacuum.
  • Quench the cross-linking reaction with glycine.
  • Isolate nuclei and lyse them to release chromatin.
  • Shear the chromatin to an average size of 200-500 bp using sonication.

2. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G magnetic beads.
  • Incubate the pre-cleared chromatin with an antibody specific to MYC2 overnight at 4°C.
  • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

3. Elution and DNA Purification:

  • Elute the chromatin from the beads.
  • Reverse the cross-links by incubating at 65°C overnight with proteinase K.
  • Purify the DNA using a PCR purification kit.

4. Analysis:

  • The enriched DNA can be analyzed by qPCR to quantify the enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.[11][12][13]

Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction

This protocol describes the use of the Y2H system to study the interaction between COI1 and JAZ proteins.

1. Plasmid Construction:

  • Clone the coding sequence of COI1 into a bait vector (e.g., containing the GAL4 DNA-binding domain).
  • Clone the coding sequence of a JAZ protein into a prey vector (e.g., containing the GAL4 activation domain).

2. Yeast Transformation:

  • Co-transform a suitable yeast strain with the bait and prey plasmids.
  • Select for transformed yeast on appropriate dropout media.

3. Interaction Assay:

  • Grow the transformed yeast on a selective medium lacking histidine and adenine, and containing a chromogenic substrate (e.g., X-gal).
  • The interaction between the bait and prey proteins reconstitutes a functional GAL4 transcription factor, which activates the reporter genes, allowing for growth on selective media and color development.
  • The interaction can be further quantified using a liquid β-galactosidase assay.[14][15][16]

In Vitro Pull-Down Assay for COI1-JAZ Interaction

This protocol details an in vitro method to confirm the direct interaction between COI1 and JAZ proteins.

1. Protein Expression and Purification:

  • Express a tagged version of the "bait" protein (e.g., GST-JAZ) in E. coli and purify it using affinity chromatography.
  • Express a tagged version of the "prey" protein (e.g., His-COI1) in a suitable expression system (e.g., insect cells) and prepare a cell lysate.

2. Pull-Down:

  • Immobilize the purified bait protein on affinity beads (e.g., glutathione-sepharose for GST tags).
  • Incubate the immobilized bait protein with the cell lysate containing the prey protein in the presence or absence of JA-Ile.
  • Wash the beads extensively to remove non-specific binders.

3. Detection:

  • Elute the protein complexes from the beads.
  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag of the prey protein (e.g., anti-His antibody). An interaction is confirmed if the prey protein is detected only when the bait protein is present.[6][17][18]

Visualizations

Jasmonate_Biosynthesis OPC8_CoA 3-oxo-OPC8-CoA ACX ACX OPC8_CoA->ACX 2 cycles OPC6_CoA This compound OPC6_CoA->ACX 1 cycle Jasmonoyl_CoA Jasmonoyl-CoA Thioesterase Thioesterase Jasmonoyl_CoA->Thioesterase JA Jasmonic Acid MFP MFP ACX->MFP KAT KAT MFP->KAT KAT->OPC6_CoA KAT->Jasmonoyl_CoA Thioesterase->JA

Caption: Peroxisomal β-oxidation of 3-oxo-OPC-CoAs to Jasmonic Acid.

Jasmonate_Signaling JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds SCF SCF-COI1 E3 Ligase COI1->SCF JAZ JAZ SCF->JAZ targets for ubiquitination MYC2 MYC2 JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation Genes Jasmonate-Responsive Genes MYC2->Genes activates Response Physiological Response Genes->Response

Caption: Core components of the jasmonate signaling pathway.

ChIP_Workflow Crosslink 1. Cross-link proteins to DNA Shear 2. Shear chromatin Crosslink->Shear IP 3. Immunoprecipitate with MYC2 antibody Shear->IP Wash 4. Wash to remove non-specific binding IP->Wash Elute 5. Elute and reverse cross-links Wash->Elute Purify 6. Purify DNA Elute->Purify Analyze 7. Analyze DNA (qPCR or Sequencing) Purify->Analyze

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

This compound is a critical intermediate in the biosynthesis of jasmonates, a class of hormones essential for plant survival and development. Its conversion to jasmonic acid via β-oxidation in the peroxisome is a tightly regulated process involving a suite of specialized enzymes. The resulting jasmonic acid, after conversion to JA-Ile, triggers a well-defined signaling cascade that ultimately leads to the transcriptional reprogramming of the cell to mount appropriate physiological responses. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and professionals working to further elucidate the intricacies of jasmonate biology and its potential applications in agriculture and medicine.

References

Regulating the Synthesis of 3-Oxo-OPC6-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the enzymatic and transcriptional control mechanisms governing the biosynthesis of a key intermediate in jasmonate signaling.

This technical guide provides a comprehensive overview of the regulation of 3-Oxo-OPC6-CoA synthesis, a critical step in the biosynthesis of jasmonic acid (JA) and its derivatives. Jasmonates are lipid-derived signaling molecules that play pivotal roles in plant development, defense against herbivores and pathogens, and responses to abiotic stress. Understanding the intricate regulation of their biosynthesis is paramount for researchers in plant science, agriculture, and drug development seeking to modulate these pathways for enhanced crop protection and novel therapeutic strategies.

The Core Biosynthetic Pathway of this compound

The synthesis of this compound is a key part of the jasmonate biosynthetic pathway, which is spatially separated between the chloroplast and the peroxisome. The initial steps, occurring in the chloroplast, convert α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). The subsequent peroxisomal reactions lead to the formation of this compound and ultimately jasmonic acid.

The peroxisomal phase begins with the import of OPDA, a process involving the ATP-binding cassette (ABC) transporter COMATOSE (CTS/PXA1/PED3).[1][2] Once inside the peroxisome, a series of enzymatic reactions take place:

  • Reduction of OPDA: The enzyme 12-oxophytodienoate reductase 3 (OPR3) catalyzes the reduction of the cyclopentenone ring of OPDA to form 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[1][3][4]

  • CoA Ligation: OPC-8:0 is then activated by the addition of Coenzyme A (CoA), a reaction catalyzed by OPC-8:0 CoA Ligase 1 (OPCL1). This step is crucial as it prepares the molecule for the subsequent β-oxidation cycles.[5][6]

  • First Cycle of β-Oxidation: The octanoyl side chain of OPC-8:0-CoA undergoes one cycle of β-oxidation. This process involves three core enzymes: Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-ketoacyl-CoA Thiolase (KAT).[1][2] The product of this first cycle is This compound .

Further cycles of β-oxidation shorten the side chain to ultimately produce jasmonoyl-CoA, which is then hydrolyzed to jasmonic acid.

Quantitative Data on Key Enzymes

The efficiency and regulation of this compound synthesis are determined by the kinetic properties of the involved enzymes. While comprehensive kinetic data for all enzymes with their specific jasmonate precursor substrates are not fully available in the literature, some key parameters have been determined.

EnzymeSubstrateKm (µM)Vmax (nkat/mg protein)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source(s)
OPR3 (9S,13S)-12-oxophytodienoic acid3553.7--[7][8]
OPCL1 OPC-8:022-0.041818[5]
Myristic acid (C14:0)2-0.0525000[5]
OPDA23-0.052174[5]
dnOPDA21-0.052381[5]
OPC-6:034-0.041176[5]

Note: "-" indicates data not available in the cited sources. The kinetic parameters for OPCL1 were determined using a luciferase-coupled assay and a coupled spectrophotometric assay.[5][6]

Transcriptional Regulation of the Pathway

The synthesis of this compound is tightly regulated at the transcriptional level, primarily in response to wounding and herbivory. This regulation involves a complex interplay of transcription factors and repressor proteins, forming a well-characterized signaling cascade.

The MYC2-JAZ Signaling Module

At the core of this regulatory network are the MYC transcription factors (e.g., MYC2, MYC3, MYC4) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[9]

  • In the absence of a stimulus (low JA-Ile levels): JAZ proteins bind to and repress the activity of MYC transcription factors. JAZ proteins recruit the co-repressor TOPLESS (TPL), either directly or via the adaptor protein NINJA, to inhibit the expression of JA-responsive genes, including those encoding the biosynthetic enzymes.[9][10][11]

  • In response to a stimulus (e.g., wounding): The levels of the bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile), rapidly increase. JA-Ile acts as a molecular glue, promoting the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the SCFCOI1 E3 ubiquitin ligase complex.[9][10] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates MYC transcription factors, allowing them to activate the expression of target genes.

Positive Feedback Loop

A key feature of jasmonate biosynthesis regulation is a positive feedback loop . MYC2, once activated, directly binds to the promoters of several JA biosynthetic genes, including OPR3 and OPCL1, leading to their increased expression.[12] This feedback mechanism amplifies the initial JA signal, ensuring a robust and rapid defense response.

Wound-Induced Gene Expression
GeneEncoded EnzymeWound InductionSource(s)
OPR3 12-oxophytodienoate reductase 3Strong and rapid induction[9][13][14]
OPCL1 OPC-8:0 CoA Ligase 1Strong and rapid induction[5][12][13]
ACX1 Acyl-CoA Oxidase 1Strong and rapid induction[7][9][13]

Studies have shown that the transcript levels of JAZ genes and MYC2 also increase rapidly upon wounding, indicating a dynamic regulation of both the repressive and activating components of the signaling pathway.[12][14]

Experimental Protocols

Quantification of Jasmonates and Precursors by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of jasmonate-related compounds from plant tissues.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid)

  • Internal standards (e.g., deuterated JA, OPDA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Harvest and Grinding: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: Resuspend the powdered tissue in pre-chilled extraction solvent containing internal standards. Vortex thoroughly and incubate on ice.

  • Centrifugation: Centrifuge the samples to pellet cell debris. Collect the supernatant.

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash the cartridge with a low percentage of organic solvent to remove polar impurities. Elute the compounds of interest with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separation is typically achieved using a C18 column with a gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of formic or acetic acid. Detection and quantification are performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

In Vitro Acyl-CoA Synthetase (OPCL1) Activity Assay

This protocol describes a coupled spectrophotometric assay to measure the activity of OPCL1 by monitoring the formation of AMP.

Materials:

  • Purified OPCL1 enzyme

  • Substrate (e.g., OPC-8:0)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Myokinase

  • Pyruvate (B1213749) kinase

  • Lactate (B86563) dehydrogenase

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, MgCl₂, ATP, CoA, PEP, NADH, myokinase, pyruvate kinase, and lactate dehydrogenase.

  • Enzyme Addition: Add the purified OPCL1 enzyme to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the substrate (OPC-8:0).

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is stoichiometrically linked to the rate of AMP formation, which in turn is equivalent to the rate of acyl-CoA synthesis.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Mandatory Visualizations

Signaling Pathway for Transcriptional Regulation

Regulation_of_3_Oxo_OPC6_CoA_Synthesis Wounding Wounding / Herbivory JA_Ile JA-Ile Synthesis Wounding->JA_Ile Induces SCF_COI1 SCF-COI1 JA_Ile->SCF_COI1 Promotes binding JAZ JAZ Repressors SCF_COI1->JAZ MYC2 MYC2/3/4 JAZ->MYC2 Proteasome 26S Proteasome JAZ->Proteasome Degraded by Gene_Expression Expression of Biosynthetic Genes (OPR3, OPCL1, ACX1) MYC2->Gene_Expression Activates Biosynthesis This compound Synthesis Gene_Expression->Biosynthesis Leads to Biosynthesis->JA_Ile Positive Feedback Phytohormone_Quantification_Workflow Start Plant Tissue (e.g., leaves) Grinding Homogenization (in liquid N2) Start->Grinding Extraction Extraction (80% Methanol, 1% Acetic Acid + Internal Standards) Grinding->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 SPE Solid-Phase Extraction (C18 cartridge) Supernatant1->SPE Wash Wash SPE->Wash Elution Elution Wash->Elution Drying Evaporation Elution->Drying Reconstitution Reconstitution (in 50% Methanol) Drying->Reconstitution LC_MS LC-MS/MS Analysis (MRM mode) Reconstitution->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis Peroxisomal_Pathway OPDA OPDA OPR3 OPR3 OPDA->OPR3 OPC8 OPC-8:0 OPR3->OPC8 OPCL1 OPCL1 OPC8->OPCL1 OPC8_CoA OPC-8:0-CoA OPCL1->OPC8_CoA Beta_Oxidation β-Oxidation (ACX, MFP, KAT) OPC8_CoA->Beta_Oxidation Oxo_OPC6_CoA This compound Beta_Oxidation->Oxo_OPC6_CoA

References

Unveiling the Hub of Jasmonate Biosynthesis: A Technical Guide to the Subcellular Localization of 3-Oxo-OPC6-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the subcellular localization of 3-Oxo-OPC6-CoA, a key intermediate in the biosynthesis of the plant hormone jasmonic acid.

This document provides an in-depth analysis of the subcellular localization of this compound, grounded in the established understanding of the jasmonic acid (JA) biosynthetic pathway. The evidence strongly supports the peroxisome as the primary site of this compound metabolism. This guide outlines the key enzymes involved, details the experimental methodologies used to determine subcellular localization, and presents relevant signaling pathways in the required visual formats.

Introduction: The Significance of Subcellular Localization

The precise location of metabolic pathways within a cell is critical for efficiency, regulation, and the prevention of unwanted cross-reactions. This compound is a transient but essential intermediate in the biosynthesis of jasmonic acid, a lipid-derived hormone that governs a wide array of plant processes, including growth, development, and defense against biotic and abiotic stress.[1] Understanding the subcellular compartment housing this compound and the associated enzymatic machinery is fundamental for manipulating JA levels to enhance plant resilience and for potential applications in drug development.

The Jasmonic Acid Biosynthesis Pathway: A Two-Compartment Process

The synthesis of jasmonic acid is a well-characterized pathway that spans two distinct subcellular compartments: the chloroplast and the peroxisome.[2][3][4][5]

  • Chloroplast: The initial steps of JA biosynthesis, starting from α-linolenic acid and leading to the formation of 12-oxophytodienoic acid (OPDA), occur in the chloroplast.[6]

  • Peroxisome: OPDA is then transported into the peroxisome for the final stages of maturation.[3][6] It is within the peroxisome that OPDA undergoes reduction and subsequent β-oxidation to yield jasmonic acid.[2][3][4][5]

This compound is an intermediate formed during the peroxisomal β-oxidation of the JA precursor, 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[3][7]

Quantitative Data: Enzyme Localization

EnzymeFull NameSubstrate(s)Product(s)Subcellular LocalizationReferences
OPCL1 OPC-8:0 CoA Ligase1OPC-8:0, OPDAOPC-8:0-CoA, OPDA-CoAPeroxisome[7]
ACX Acyl-CoA OxidaseOPC-8:0-CoA2,3-didehydro-OPC-8:0-CoAPeroxisome[3][8]
MFP Multifunctional Protein2,3-didehydro-OPC-8:0-CoA3-Hydroxy-OPC-8:0-CoAPeroxisome[3]
KAT 3-Ketoacyl-CoA Thiolase3-Oxo-OPC-8:0-CoAOPC-6:0-CoA + Acetyl-CoAPeroxisome[3]

Experimental Protocols for Determining Subcellular Localization

The peroxisomal localization of the jasmonate biosynthetic enzymes has been determined through a combination of genetic, biochemical, and cellular approaches.[4][7] The following are detailed methodologies for key experiments that can be adapted to confirm the localization of this compound or related enzymes.

Subcellular Fractionation and Western Blot Analysis

This classical biochemical technique separates cellular organelles based on their size and density.

Protocol:

  • Homogenization: Plant leaf tissue is gently homogenized in an ice-cold buffer containing osmoticum (e.g., sucrose) and protease inhibitors to maintain organelle integrity.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds.

    • Low-speed centrifugation (e.g., 1,000 x g) pellets nuclei and cell debris.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet mitochondria and chloroplasts.

    • A subsequent high-speed centrifugation (e.g., 100,000 x g) of the supernatant will pellet the microsomal fraction, which includes peroxisomes and endoplasmic reticulum.

  • Density Gradient Centrifugation: For further purification of peroxisomes, the microsomal fraction is layered onto a density gradient (e.g., sucrose (B13894) or Percoll) and centrifuged at high speed. Organelles will migrate to their isopycnic point in the gradient.

  • Fraction Analysis: Fractions are carefully collected and analyzed for the presence of specific marker enzymes for each organelle (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).

  • Western Blotting: Proteins from each fraction are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the enzyme of interest (e.g., OPCL1, ACX). The presence of the target enzyme in the peroxisomal fractions confirms its localization.

Green Fluorescent Protein (GFP) Tagging and Confocal Microscopy

This in vivo technique allows for the direct visualization of protein localization in living cells.

Protocol:

  • Gene Construct Preparation: The coding sequence of the gene of interest (e.g., OPCL1) is fused in-frame with the coding sequence for a fluorescent protein, such as GFP. This construct is then cloned into a plant expression vector.

  • Plant Transformation: The expression vector is introduced into plant cells, often via Agrobacterium tumefaciens-mediated transformation. Stable transgenic plants or transiently transformed protoplasts can be used.

  • Confocal Laser Scanning Microscopy: The transformed plant tissue or cells are observed using a confocal microscope. The GFP fusion protein will fluoresce at a specific wavelength, revealing its subcellular location.

  • Co-localization with Markers: To confirm peroxisomal localization, the GFP-tagged protein can be co-expressed with a known peroxisomal marker protein tagged with a different fluorescent protein (e.g., mCherry-PTS1). The overlap of the two fluorescent signals provides strong evidence for peroxisomal targeting. Subcellular localization studies with GFP-tagged OPCL1 have shown that the protein is targeted to peroxisomes.[7]

Visualizing the Jasmonic Acid Biosynthesis Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Jasmonic_Acid_Pathway cluster_chloro Chloroplast cluster_perox Peroxisome cluster_cyto Cytoplasm cluster_nucleus Nucleus Chloroplast Chloroplast Peroxisome Peroxisome Cytoplasm Cytoplasm Nucleus Nucleus aLinolenic_acid α-Linolenic Acid OPDA OPDA aLinolenic_acid->OPDA LOX, AOS, AOC OPC8 OPC-8:0 OPDA->OPC8 OPR3 OPC8_CoA OPC-8:0-CoA OPC8->OPC8_CoA OPCL1 Oxo_OPC6_CoA This compound OPC8_CoA->Oxo_OPC6_CoA ACX, MFP (2 steps) JA Jasmonic Acid Oxo_OPC6_CoA->JA KAT, Thioesterase (multiple steps) JA_Ile JA-Isoleucine JA->JA_Ile JAR1 JAZ JAZ Repressors JA_Ile->JAZ COI1-JAZ co-receptor MYC2 MYC2 JA_Ile->MYC2 Degradation of JAZ releases MYC2 JAZ->MYC2 Repression JA_responsive_genes JA-responsive genes MYC2->JA_responsive_genes Activation

Diagram 1: The Jasmonic Acid Biosynthetic and Signaling Pathway.

Subcellular_Fractionation_Workflow Homogenization Plant Tissue Homogenization LowSpeed_Cent Low-Speed Centrifugation (1,000 x g) Homogenization->LowSpeed_Cent Pellet1 Pellet: Nuclei, Cell Debris LowSpeed_Cent->Pellet1 Supernatant1 Supernatant 1 LowSpeed_Cent->Supernatant1 HighSpeed_Cent1 High-Speed Centrifugation (20,000 x g) Pellet2 Pellet: Mitochondria, Chloroplasts HighSpeed_Cent1->Pellet2 Supernatant2 Supernatant 2 HighSpeed_Cent1->Supernatant2 Ultra_Cent Ultracentrifugation (100,000 x g) Pellet3 Pellet: Microsomal Fraction (Peroxisomes) Ultra_Cent->Pellet3 Supernatant3 Supernatant 3 (Cytosol) Ultra_Cent->Supernatant3 Density_Gradient Density Gradient Centrifugation Purified_Peroxisomes Purified Peroxisomes Density_Gradient->Purified_Peroxisomes Analysis Fraction Analysis (Western Blot, Enzyme Assays) Supernatant1->HighSpeed_Cent1 Supernatant2->Ultra_Cent Pellet3->Density_Gradient Purified_Peroxisomes->Analysis

Diagram 2: Experimental Workflow for Subcellular Fractionation.

Conclusion

The subcellular localization of this compound to the peroxisome is strongly supported by the well-established compartmentalization of the jasmonic acid biosynthetic pathway. The enzymes responsible for the conversion of OPDA to jasmonic acid, including those that produce and consume this compound, are predominantly located in this organelle. This guide provides the foundational knowledge and experimental frameworks for researchers to further investigate the intricate regulation of jasmonate biosynthesis, a pathway of significant interest for both fundamental plant science and applied agricultural and pharmaceutical research.

References

An In-depth Technical Guide to 3-Oxo-OPC6-CoA: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-OPC6-CoA, with the systematic IUPAC name S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-6-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]hexanethioate, is a pivotal intermediate in the biosynthesis of jasmonic acid, a critical signaling molecule in plants.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound, along with detailed experimental protocols for its analysis.

Chemical Structure and Properties

This compound is a complex molecule comprising a Coenzyme A (CoA) moiety linked via a thioester bond to 3-oxo-2-(2Z)-pentenyl-cyclopentane-1-hexanoic acid (3-Oxo-OPC6). The presence of the reactive thioester bond and the intricate stereochemistry of the molecule are crucial for its biological activity.

Chemical Structure:

A 2D representation of the this compound structure is provided below, based on its PubChem entry (CID 23724721).[1]

G CoA Coenzyme A Moiety Thioester Thioester (C=O)-S CoA->Thioester Pantetheine Arm Hexanoyl Hexanoyl Chain (-CH2-)4-C=O Thioester->Hexanoyl Cyclopentanone Cyclopentanone Ring Hexanoyl->Cyclopentanone C1 of Hexanoyl to C1 of Cyclopentanone Pentenyl Pentenyl Side Chain -CH2-CH=CH-CH2-CH3 Cyclopentanone->Pentenyl C2 of Cyclopentanone Jasmonate_Biosynthesis_Peroxisome cluster_peroxisome Peroxisome OPC6_CoA OPC6-CoA ACX Acyl-CoA Oxidase (ACX) OPC6_CoA->ACX Oxidation Enoyl_CoA 2-trans-Enoyl-OPC4-CoA ACX->Enoyl_CoA MFP Multifunctional Protein (MFP) (Hydratase/Dehydrogenase) Enoyl_CoA->MFP Hydration & Dehydrogenation Three_Oxo_OPC6_CoA This compound MFP->Three_Oxo_OPC6_CoA KAT 3-Ketoacyl-CoA Thiolase (KAT) Three_Oxo_OPC6_CoA->KAT Thiolytic Cleavage OPC4_CoA OPC4-CoA KAT->OPC4_CoA JA_CoA Jasmonoyl-CoA OPC4_CoA->JA_CoA Further β-oxidation cycle Thioesterase Thioesterase JA_CoA->Thioesterase Hydrolysis JA Jasmonic Acid Thioesterase->JA Experimental_Workflow Start Plant Tissue Sample Homogenization Homogenization in Extraction Buffer Start->Homogenization SPE Solid-Phase Extraction (SPE) (e.g., C18 column) Homogenization->SPE Elution Elution of Acyl-CoAs SPE->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution in LC-MS/MS Buffer Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

References

The Nexus of Oxylipin Signaling: A Technical Guide to 3-Oxo-OPC6-CoA and its Precursor OPDA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth exploration of the biochemical relationship between 12-oxo-phytodienoic acid (OPDA) and 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoyl-coenzyme A (3-Oxo-OPC6-CoA), two critical intermediates in the biosynthesis of jasmonic acid (JA) and the broader oxylipin signaling pathway in plants. This document details the enzymatic cascade that connects these molecules, presents available quantitative data, outlines relevant experimental protocols, and visualizes the core biochemical processes.

Introduction: The Jasmonate Biosynthetic Pathway

Jasmonates are a class of lipid-derived signaling molecules in plants that play pivotal roles in regulating growth, development, and responses to both biotic and abiotic stress.[1][2][3] The biosynthesis of jasmonic acid, a principal member of this family, begins with the release of α-linolenic acid from chloroplast membranes.[1][4] A series of enzymatic reactions, known as the octadecanoid pathway, converts α-linolenic acid into a variety of bioactive compounds.[3][5] Central to this pathway are the intermediates 12-oxo-phytodienoic acid (OPDA) and its downstream metabolite, this compound.

The Biochemical Conversion of OPDA to this compound

The transformation of OPDA to this compound is a multi-step process that occurs within the peroxisomes of plant cells.[3][6] This conversion is a critical juncture in the jasmonate biosynthetic pathway, leading to the eventual formation of jasmonic acid through β-oxidation.

From α-Linolenic Acid to OPDA in the Chloroplast

The initial steps of jasmonate biosynthesis, culminating in the formation of OPDA, take place in the chloroplasts.[7][8]

  • Oxygenation: The pathway is initiated by the enzyme 13-lipoxygenase (13-LOX), which introduces molecular oxygen into α-linolenic acid to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT).[1][9]

  • Dehydration and Cyclization: Subsequently, allene (B1206475) oxide synthase (AOS) catalyzes the dehydration of 13-HPOT to an unstable allene oxide.[2][8] This intermediate is then rapidly cyclized by allene oxide cyclase (AOC) to produce (9S,13S)-12-oxophytodienoic acid (OPDA).[7][9][10]

Peroxisomal Conversion of OPDA to this compound

Following its synthesis in the chloroplast, OPDA is transported into the peroxisome for further modification.[6]

  • Reduction of OPDA: The first peroxisomal step is the reduction of the cyclopentenone ring of OPDA, a reaction catalyzed by 12-oxophytodienoate reductase 3 (OPR3).[6][11] This reaction yields 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[6]

  • Activation to CoA Thioester: OPC-8:0 is then activated by the addition of coenzyme A (CoA), a reaction catalyzed by an OPC-8:0-CoA ligase (OPCL1), a member of the 4-coumarate:CoA ligase-like family.[6] This results in the formation of OPC-8:0-CoA.

  • First Cycle of β-Oxidation: OPC-8:0-CoA enters the β-oxidation spiral. The first cycle of β-oxidation involves a series of enzymatic reactions that shorten the carboxylic acid side chain by two carbons.

    • Dehydrogenation: An acyl-CoA oxidase (ACX) introduces a double bond between the α and β carbons of the octanoic acid side chain.

    • Hydration: A multifunctional protein (MFP) with enoyl-CoA hydratase activity adds a hydroxyl group across the double bond.

    • Oxidation: The same multifunctional protein, possessing 3-hydroxyacyl-CoA dehydrogenase activity, oxidizes the hydroxyl group to a keto group, forming 3-Oxo-OPC-8:0-CoA .

    • Thiolytic Cleavage: Finally, a 3-ketoacyl-CoA thiolase (KAT) cleaves the bond between the α and β carbons, releasing acetyl-CoA and the six-carbon fatty acyl-CoA, This compound .[4]

Quantitative Data

EnzymeSubstrateKm (µM)Vmaxkcat (s⁻¹)OrganismReference
12-oxophytodienoate reductase 3 (OPR3)12-oxo-phytodienoic acid (OPDA)190Not ReportedNot ReportedZea mays[11]

Note: Data for the specific OPC-8:0-CoA ligase and the subsequent β-oxidation enzymes acting on OPC-8:0-CoA are not well-characterized in the literature.

Experimental Protocols

The study of the enzymatic conversion of OPDA to this compound requires robust experimental protocols for enzyme expression, purification, and activity assays.

Recombinant Expression and Purification of OPR3
  • Gene Cloning: The coding sequence for OPR3 is amplified from cDNA of the organism of interest (e.g., Arabidopsis thaliana, Zea mays) and cloned into an appropriate expression vector (e.g., pET series for E. coli expression) with a purification tag (e.g., His-tag, GST-tag).

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a defined period.

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.

  • Purification: The protein is purified from the crude lysate using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). Further purification can be achieved by size-exclusion or ion-exchange chromatography.

  • Protein Quantification: The concentration of the purified protein is determined using a standard method such as the Bradford assay.

In Vitro Assay for OPR3 Activity
  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl, pH 7.5), the substrate OPDA, the cofactor NADPH, and the purified OPR3 enzyme.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature for a set time.

  • Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate) or an acid.

  • Product Extraction and Analysis: The product, OPC-8:0, is extracted with an organic solvent. The extract is then dried, resuspended, and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the product formed. The activity of the enzyme is determined by monitoring the decrease in NADPH absorbance at 340 nm.

Signaling Pathways and Logical Relationships

The conversion of OPDA to downstream molecules like jasmonic acid is a critical step in activating jasmonate-responsive gene expression, which is central to plant defense and development.

jasmonate_biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid hpote 13(S)-HPOT alpha_linolenic_acid->hpote 13-LOX allene_oxide Allene Oxide hpote->allene_oxide AOS opda OPDA allene_oxide->opda AOC opda_perox OPDA opda->opda_perox Transport opc8 OPC-8:0 opda_perox->opc8 OPR3 opc8_coa OPC-8:0-CoA opc8->opc8_coa OPCL1 three_oxo_opc6_coa This compound opc8_coa->three_oxo_opc6_coa β-oxidation (1st cycle) ja Jasmonic Acid three_oxo_opc6_coa->ja β-oxidation (2 cycles)

Biosynthesis of this compound from OPDA.

The diagram above illustrates the subcellular localization and enzymatic steps involved in the conversion of α-linolenic acid to OPDA in the chloroplast, followed by the transport of OPDA to the peroxisome and its subsequent conversion to this compound and ultimately jasmonic acid.

Experimental Workflow for Enzyme Activity Measurement

A typical workflow for quantifying the activity of an enzyme in the jasmonate biosynthetic pathway is depicted below.

experimental_workflow start Start: Purified Enzyme and Substrates reaction Enzymatic Reaction (Controlled Time & Temp) start->reaction stop_reaction Stop Reaction (e.g., Quenching) reaction->stop_reaction extraction Product Extraction (e.g., Liquid-Liquid) stop_reaction->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Analysis & Quantification analysis->quantification end End: Enzyme Activity (e.g., nmol/min/mg) quantification->end

Workflow for in vitro enzyme activity assay.

This workflow outlines the key stages from setting up the enzymatic reaction to the final quantification of enzyme activity, a fundamental process for characterizing the enzymes involved in the OPDA to this compound conversion.

Conclusion

The conversion of OPDA to this compound represents a critical metabolic flux point in the biosynthesis of jasmonates. Understanding the enzymes that catalyze these reactions, their kinetics, and their regulation is essential for a complete picture of oxylipin signaling in plants. This technical guide provides a foundational overview for researchers and professionals aiming to investigate this vital biochemical pathway. Further research is needed to fully characterize the enzymes of the peroxisomal β-oxidation pathway that act on OPC-8:0-CoA and to elucidate the regulatory mechanisms that govern this segment of jasmonate biosynthesis.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Oxo-OPC6-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-OPC6-CoA ((3S)-3-Isopropenyl-6-oxoheptanoyl-CoA) is an oxo-fatty acyl-CoA that is presumed to be an intermediate in various metabolic pathways.[1] The accurate and sensitive quantification of acyl-CoA species such as this compound is crucial for understanding cellular metabolism and the mechanism of action of drugs that target metabolic pathways.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most sensitive and specific technique for the quantification of acyl-CoA thioesters.[2] This document provides detailed application notes and protocols for the analytical detection of this compound in biological matrices.

Analytical Methods Overview

The primary method for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity for analyzing low-abundance molecules in complex biological samples.[1][3] Alternative methods such as HPLC with UV/fluorescence detection and enzymatic assays can also be used, though they may lack the sensitivity and specificity of LC-MS/MS.[2]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of different analytical methods for acyl-CoA analysis. While specific data for this compound is limited, these values provide a benchmark for expected performance.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[2]120 pmol (with derivatization)[2]~50 fmol[2]
Limit of Quantification (LOQ) 5-50 fmol; expected to be in the low nanomolar range[1][2]1.3 nmol (LC/MS-based)[2]~100 fmol[2]
Linearity (R²) >0.99[2]>0.99Not Reported
Recovery Rate (%) 70-90% (with Solid-Phase Extraction)[4]Not ReportedNot Reported

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol describes a sensitive and specific method for the quantitative analysis of this compound in biological matrices using LC-MS/MS.[1]

1. Materials and Reagents

  • This compound standard (custom synthesis may be required)[1]

  • Internal Standard (IS), e.g., Heptadecanoyl-CoA[1]

  • 5-Sulfosalicylic acid (SSA)[1]

  • Acetonitrile (ACN), LC-MS grade[1]

  • Methanol (B129727) (MeOH), LC-MS grade[1]

  • Water, LC-MS grade[1]

  • Formic acid, LC-MS grade[1]

  • Ammonium (B1175870) acetate[5]

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[5]

2. Sample Preparation (Protein Precipitation) [1]

  • For Tissues: Weigh and homogenize the tissue on ice in a suitable buffer.[1]

  • For Cultured Cells: Wash the cell pellet with ice-cold PBS.[1]

  • Extraction: Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard to the homogenized sample.[1]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.[1]

3. Liquid Chromatography Conditions [5]

  • LC System: HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

4. Mass Spectrometry Conditions [5]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization, positive mode (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor and product ions for this compound need to be determined experimentally. A characteristic neutral loss of the 5'-ADP moiety (507.3 Da) is expected for acyl-CoAs.[6]

5. Data Analysis and Quantification

  • A calibration curve should be constructed by spiking known concentrations of the this compound standard into a representative blank matrix.[1]

  • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

For complex matrices like tissue, an SPE cleanup step can be beneficial to reduce matrix effects.[2][5]

  • Condition: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[2]

  • Load: Load the sample supernatant (from the protein precipitation step) onto the cartridge.[2]

  • Wash: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.[2][7]

  • Elute: Elute the analyte with 1 mL of methanol.[2]

  • Dry and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[2][5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization Sample->Homogenization Extraction Protein Precipitation (e.g., with SSA) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional Cleanup) Supernatant->SPE for complex matrices Drydown Drydown Supernatant->Drydown SPE->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_pathway Generalized Acyl-CoA Metabolism cluster_beta_oxidation Beta-Oxidation cluster_downstream Downstream Pathways Fatty_Acid Fatty Acids Acyl_CoA_Synthase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthase Acyl_CoA Acyl-CoAs Acyl_CoA_Synthase->Acyl_CoA Oxo_OPC6_CoA This compound Acyl_CoA->Oxo_OPC6_CoA modification Other_Pathways Other Metabolic Pathways (e.g., Jasmonate Biosynthesis) Acyl_CoA->Other_Pathways Beta_Oxidation_Enzymes Beta-Oxidation Enzymes Oxo_OPC6_CoA->Beta_Oxidation_Enzymes Acetyl_CoA Acetyl-CoA Beta_Oxidation_Enzymes->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Generalized metabolic pathway involving Acyl-CoAs.

Discussion and Troubleshooting

Analyte Stability: Acyl-CoAs are known to be unstable. It is critical to keep samples on ice or at 4°C throughout the extraction process to prevent degradation.[5] For long-term storage, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[5]

Matrix Effects: Biological matrices, especially from tissues, are complex and can cause ion suppression, leading to inaccurate quantification.[5] To mitigate this, a robust sample cleanup procedure such as SPE is recommended.[5] Optimizing the chromatographic separation to resolve the analyte from co-eluting matrix components is also crucial.[5] The use of a suitable internal standard is essential to normalize for matrix effects.[5]

MS/MS Parameter Optimization: The MS/MS parameters, including precursor and product ion selection, collision energy, and cone voltage, are instrument-specific and require empirical determination for this compound.[5]

Signaling Pathway Involvement

While the specific signaling pathway of this compound is not extensively documented, as an acyl-CoA, it is a central molecule in metabolism. Acyl-CoAs are key intermediates in fatty acid metabolism and the tricarboxylic acid (TCA) cycle.[1] A related compound, 3-Hydroxy-OPC6-CoA, is an intermediate in the biosynthesis of jasmonic acid, a plant hormone involved in growth, development, and defense responses.[4] It is plausible that this compound also plays a role in similar metabolic and signaling cascades. Further research is needed to elucidate its specific biological functions.

References

Quantitative Analysis of 3-Oxo-OPC6-CoA via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-OPC6-CoA (3-oxo-8-(2-(cis-pent-2-enyl)-3-oxocyclopentyl)octanoyl-CoA) is an important intermediate in the biosynthesis of jasmonic acid, a plant hormone that plays a critical role in regulating plant growth, development, and responses to stress. Accurate and sensitive quantification of this compound is essential for understanding the intricate signaling pathways governing these physiological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for the quantification of acyl-CoA species due to its high selectivity and sensitivity, enabling the analysis of low-abundance molecules in complex biological matrices.[1]

This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of this compound in biological samples. The protocol employs a simple and efficient protein precipitation step for sample extraction, followed by reversed-phase chromatography and detection by positive mode electrospray ionization (ESI) tandem mass spectrometry. This methodology is adapted from established protocols for short-chain acyl-CoA analysis and is suitable for researchers in plant biology, metabolic engineering, and drug discovery targeting metabolic pathways.[2][3]

General Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound is depicted in the following diagram.

experimental_workflow sample_prep Sample Preparation extraction Extraction with 2.5% SSA sample_prep->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_ms_analysis LC-MS/MS Analysis supernatant_collection->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available, the following table summarizes the typical performance characteristics of methods used for the analysis of other short-chain acyl-CoAs.[4][5][6][7][8] These values can be considered as a benchmark for the expected performance of the described protocol.

ParameterTypical ValueDescription
Linearity (r²) > 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.[7]
Lower Limit of Quantification (LLOQ) 0.1 - 10 pmolThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For some acyl-CoAs, LLOQs in the low nanomolar or even femtomole range have been reported.[4][5]
Dynamic Range 2-3 orders of magnitudeThe concentration range over which the method provides a linear and proportional response.[4][5]
Recovery Rate 70-95%The percentage of the analyte that is successfully extracted from the biological matrix.[9][10]
Intra-day Precision (%CV) < 15%The coefficient of variation for replicate measurements of a sample within the same day, indicating the method's repeatability.
Inter-day Precision (%CV) < 15%The coefficient of variation for replicate measurements of a sample on different days, indicating the method's reproducibility.

Detailed Protocols

Materials and Reagents
  • This compound standard (custom synthesis may be required)

  • Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA not present in the sample

  • 5-Sulfosalicylic acid (SSA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium hydroxide

Sample Preparation

A simple and efficient protein precipitation and extraction method using 5-sulfosalicylic acid (SSA) is employed to ensure good recovery of the analyte.[1][3]

  • Cell or Tissue Homogenization:

    • For cultured cells, wash the cell pellet with ice-cold PBS.

    • For tissues, weigh and homogenize the tissue on ice.[2]

  • Extraction: Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard to the homogenized sample.[2][3]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2][3]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[2][3]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.[2][3]

LC-MS/MS Conditions

The chromatographic separation is performed on a C18 reversed-phase column. The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantification.[2][3]

Liquid Chromatography (LC) Parameters:

ParameterSetting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column. A typical gradient might involve a linear increase from 5% to 95% B over several minutes.

Mass Spectrometry (MS) Parameters:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

The specific MRM transitions for this compound will need to be determined by infusing a standard solution of the analyte into the mass spectrometer. However, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate fragment.[1] Another common fragment ion is observed at m/z 428.[1]

  • Quantifier Ion: [M+H]+ → [M+H - 507]+

  • Qualifier Ion: [M+H]+ → 428

The collision energy and other MS parameters should be optimized for each transition to achieve maximum sensitivity.

Data Analysis and Quantification

A calibration curve should be constructed by spiking known concentrations of the this compound standard into a representative blank matrix. The method is expected to be linear over a wide dynamic range, with a lower limit of quantification (LLOQ) in the low nanomolar range.[3] The concentration of this compound in the samples is then calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Metabolic Context

Acyl-CoAs are central molecules in metabolism, participating in fatty acid metabolism and the tricarboxylic acid (TCA) cycle. This compound, as a modified fatty acyl-CoA, is an intermediate in the jasmonic acid biosynthesis pathway. The following diagram illustrates the general involvement of acyl-CoAs in core metabolic processes.

acyl_coa_metabolism fatty_acids Fatty Acids beta_oxidation Beta-Oxidation fatty_acids->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa oxo_opc6_coa This compound beta_oxidation->oxo_opc6_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle jasmonic_acid Jasmonic Acid Biosynthesis oxo_opc6_coa->jasmonic_acid

Caption: Generalized pathway of acyl-CoA metabolism.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The simple sample preparation and highly selective detection make it suitable for a variety of research and drug development applications focused on cellular metabolism and plant signaling pathways.[2][3]

References

Quantification of 3-Oxo-OPC6-CoA in Plant Tissues: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-2-(2'-pentenyl)-cyclopentane-1-hexanoyl-Coenzyme A (3-Oxo-OPC6-CoA) is a crucial intermediate in the biosynthesis of jasmonic acid (JA), a key phytohormone involved in plant development and defense responses. The jasmonate signaling pathway is a critical area of research for developing strategies to enhance plant resilience and for potential applications in drug development. Accurate quantification of JA precursors like this compound in plant tissues is essential for a deeper understanding of these complex biological processes.

This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of direct quantitative data for this compound in the public domain, this guide also presents benchmark data for related compounds to provide an expected performance reference.

Data Presentation: Quantitative Benchmarks

While specific quantitative data for this compound in plant tissues is not extensively available in published literature, the following tables summarize typical concentrations and recovery rates for related acyl-CoAs and jasmonates. These values can serve as a benchmark for the expected performance of the described protocols.

Table 1: Typical Concentrations of Acyl-CoAs in Plant Tissues

Analyte ClassPlant TissueConcentration Range (nmol/g fresh weight)Reference
Acetyl-CoAArabidopsis thaliana leaves~5[1]
Acetyl-CoASpinacia oleracea leaves~6.8[1]
Long-Chain Acyl-CoAsBrassica napus seeds (maturing)3-6 µM (total pool)[2]
Long-Chain Acyl-CoAsArabidopsis thaliana seedlings (2-day-old)3-6 µM (total pool)[2]
Saturated Acyl-CoAsRat Organs0 - 33.1[3]
Unsaturated Acyl-CoAsRat Organs0 - 22.9[3]

Table 2: Performance of Extraction Methods for Acyl-CoAs and Jasmonates

Analyte ClassMatrixExtraction MethodRecovery Rate (%)Limit of Quantification (LOQ)Reference
Long-Chain Acyl-CoAsVarious TissuesSolid-Phase Extraction70-80Not Reported[4]
Jasmonic Acid & Methyl JasmonatePlant TissueSolid-Phase Extraction92.48 (JA), 94.30 (MeJA)0.03 ng/mL (JA), 0.075 ng/mL (MeJA)[4]
Short-Chain Acyl-CoAsCell CultureProtein Precipitation (SSA)59-80Varies by analyte[4]

Jasmonic Acid Biosynthesis Pathway

This compound is formed in the peroxisome during the β-oxidation of its precursor, 3-oxo-2-(2’(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8). The pathway illustrates the conversion of α-linolenic acid to jasmonic acid, highlighting the central role of this compound.

Jasmonic_Acid_Pathway alpha_LeA α-Linolenic Acid (in Chloroplast) OPDA OPDA alpha_LeA->OPDA LOX, AOS, AOC OPDA_perox OPDA (in Peroxisome) OPDA->OPDA_perox Transport OPC8 OPC-8 OPDA_perox->OPC8 OPR3 OPC8_CoA OPC-8-CoA OPC8->OPC8_CoA OPCL1 Oxo_OPC6_CoA This compound OPC8_CoA->Oxo_OPC6_CoA β-oxidation (1st cycle) Oxo_OPC4_CoA 3-Oxo-OPC4-CoA Oxo_OPC6_CoA->Oxo_OPC4_CoA β-oxidation (2nd cycle) JA Jasmonic Acid Oxo_OPC4_CoA->JA β-oxidation (3rd cycle) & Thiolase

Caption: Simplified Jasmonic Acid Biosynthesis Pathway.

Experimental Workflow for Quantification

The overall workflow for the quantification of this compound involves sample preparation, extraction, LC-MS/MS analysis, and data processing.

Experimental_Workflow start Plant Tissue Collection (Flash-freeze in liquid N2) homogenize Homogenization (Cryogenic grinding) start->homogenize extract Extraction (Solvent-based) homogenize->extract cleanup Sample Cleanup (SPE or LLE) extract->cleanup drydown Dry-down and Reconstitution cleanup->drydown lcms LC-MS/MS Analysis drydown->lcms data Data Analysis and Quantification lcms->data

Caption: Experimental Workflow for this compound Quantification.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of acyl-CoAs and other oxylipins in plant tissues.[5][6] Optimization may be required for specific plant matrices and instrumentation.

Protocol 1: Sample Preparation and Extraction

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Extraction Buffer: 2-propanol:acetonitrile:100 mM potassium phosphate (B84403) buffer (pH 7.2) (1:1:1, v/v/v), ice-cold

  • Internal Standard (IS): e.g., C17:0-CoA (or other odd-chain acyl-CoA not present in the sample)

  • Centrifuge capable of 10,000 x g and 4°C

  • Microcentrifuge tubes

Procedure:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[5] Store at -80°C until use.

  • Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Weigh approximately 50-100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

  • Add 1 mL of ice-cold Extraction Buffer containing the internal standard to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[5]

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new tube.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

Materials:

  • C18 SPE cartridge

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Nitrogen evaporator or vacuum concentrator

  • Mobile Phase A for reconstitution (see Protocol 3)

Procedure:

  • Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.

  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[5]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[5]

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (starting point):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[5]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water[5]

  • Mobile Phase B: Acetonitrile[5]

  • Gradient: Linear gradient from 5% to 95% B over 10 minutes[5]

  • Flow Rate: 0.3 mL/min[5]

  • Injection Volume: 5-10 µL[5]

  • Column Temperature: 40°C

MS/MS Parameters (to be optimized):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

  • Analysis Mode: Multiple Reaction Monitoring (MRM)[5]

  • Precursor and Product Ions: The precursor ion ([M+H]+) for this compound needs to be calculated based on its molecular formula. A common fragmentation for acyl-CoAs is a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 m/z). Therefore, a primary product ion would be [M+H-507.1]+. These transitions must be optimized for the specific instrument.

  • Collision Energy (CE) and Cone Voltage: These parameters are instrument-specific and require empirical determination for optimal signal.[5]

Table 3: Theoretical MRM Transition for this compound

CompoundMolecular FormulaPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) [M+H-507.1]⁺ (m/z)
This compoundC32H50N7O18P3SCalculatedCalculated

Note: The exact mass of this compound needs to be calculated based on its chemical structure for accurate MRM setup. The provided formula is an estimate.

Conclusion

The quantification of this compound in plant tissues presents analytical challenges due to its low abundance and potential instability. The protocols outlined in this application note provide a robust starting point for developing a sensitive and specific LC-MS/MS method. While direct quantitative data for this compound remains to be extensively published, the provided benchmarks for related compounds offer valuable context for experimental design and data interpretation. Successful application of these methods will enable researchers to further elucidate the intricate role of the jasmonate signaling pathway in plant biology.

References

Application Note: A Robust Protocol for the Extraction of 3-Oxo-OPC6-CoA from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in plant biochemistry, metabolomics, and natural product analysis.

Introduction: 3-Oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoyl-CoA (3-Oxo-OPC6-CoA) is a key peroxisomal intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone regulating plant growth and stress responses.[1][2] Accurate quantification of this compound is essential for elucidating the intricate details of the jasmonate signaling pathway. However, like other acyl-CoA thioesters, it is present in low abundance and can be unstable, posing significant analytical challenges.[3][4][5] This document provides a comprehensive protocol for the efficient extraction and purification of this compound from plant tissues, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Jasmonic Acid Biosynthesis Pathway

The synthesis of jasmonic acid involves a series of enzymatic steps primarily occurring in the plastids and peroxisomes.[1] 12-oxophytodienoate (OPDA) is transported into the peroxisome and reduced to OPC-8:0.[2] This is then activated to its CoA ester and undergoes cycles of β-oxidation to yield jasmonic acid, with this compound being a key intermediate in this process.[2]

Jasmonate_Pathway cluster_peroxisome Peroxisome OPDA OPDA OPC8 OPC-8:0 OPDA->OPC8 OPR3 OPC8_CoA OPC-8:0-CoA OPC8->OPC8_CoA OPCL1 Three_Oxo_OPC6_CoA This compound OPC8_CoA->Three_Oxo_OPC6_CoA β-oxidation (1st cycle) OPC4_CoA OPC-4:0-CoA Three_Oxo_OPC6_CoA->OPC4_CoA β-oxidation (2nd cycle) JA Jasmonic Acid OPC4_CoA->JA β-oxidation (3rd cycle) Plastid Plastid (Source of OPDA) Plastid->OPDA

Diagram 1: Key steps of the jasmonate biosynthesis pathway in the peroxisome.

Experimental Protocols

Two primary methods are presented for the extraction of this compound: a comprehensive method using solvent extraction followed by Solid-Phase Extraction (SPE) for high purity, and a rapid method using protein precipitation suitable for higher throughput.

Method 1: Solvent Extraction and Solid-Phase Extraction (SPE)

This method is adapted from established protocols for long-chain acyl-CoAs and jasmonate precursors, ensuring high recovery and purity.[1][6]

  • Equipment: Mortar and pestle, homogenizer, refrigerated centrifuge, vacuum manifold, nitrogen evaporator or vacuum concentrator.

  • Consumables: Microcentrifuge tubes (2.0 mL), C18 SPE cartridges.[7]

  • Reagents:

    • Liquid Nitrogen

    • Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[1][6]

    • Internal Standard (ISTD): e.g., Heptadecanoyl-CoA (C17:0-CoA) or a deuterated standard.[8][9]

    • Solvents: 2-propanol, Acetonitrile (B52724) (ACN), all LC-MS or HPLC grade.[1][6]

    • Saturated Ammonium Sulfate ((NH4)2SO4) solution.[1]

    • SPE Wash Solution: 1% Acetic Acid (AcOH) in ultrapure water.[7]

    • SPE Elution Solution: 80% ACN with 1% AcOH.[7]

    • Reconstitution Solvent: 50 mM Ammonium Acetate or initial mobile phase of the LC method.[1]

  • Sample Collection and Homogenization:

    • Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[7][9]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[7]

    • Transfer the powder to a homogenizer containing 2 mL of ice-cold Extraction Buffer with a known amount of internal standard.[1] Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 2.0 mL of 2-propanol to the homogenate and homogenize again.[1][6]

    • Add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4.[1]

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C.[1]

  • Solid-Phase Extraction (SPE) Purification:

    • Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.[1]

    • Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 (pH 4.9).[1]

    • Condition a C18 SPE cartridge according to the manufacturer’s instructions (typically with methanol (B129727) followed by equilibration with water).[1][7]

    • Load the diluted extract onto the conditioned column.

    • Wash the column with the SPE Wash Solution to remove interfering substances.[7]

    • Elute the acyl-CoAs with the SPE Elution Solution (e.g., 2 mL).[1][7]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1][7]

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis.[1][9]

SPE_Workflow Start Plant Tissue (50-100mg) Freeze Flash Freeze in Liquid N₂ Start->Freeze Homogenize Homogenize in Extraction Buffer + ISTD Freeze->Homogenize Solvent_Extract Solvent Extraction (2-Propanol/ACN) Homogenize->Solvent_Extract Centrifuge1 Centrifuge (2,000 x g, 5 min, 4°C) Solvent_Extract->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Collect_Supernatant->SPE Concentrate Evaporate to Dryness (Nitrogen Stream) SPE->Concentrate Reconstitute Reconstitute in Analysis Solvent Concentrate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Diagram 2: Workflow for this compound extraction via SPE.
Method 2: Protein Precipitation

This is a simpler and faster alternative to SPE, suitable for rapid sample screening.[8]

  • Equipment: As in Method 1, excluding the vacuum manifold.

  • Reagents:

    • Liquid Nitrogen

    • Internal Standard (ISTD): e.g., Heptadecanoyl-CoA.

    • Extraction Solution: 2.5% (w/v) 5-Sulfosalicylic acid (SSA) solution, ice-cold.[8]

  • Sample Collection and Homogenization:

    • Harvest and flash-freeze 50-100 mg of plant tissue as described in Method 1.

    • Homogenize the powdered tissue on ice.

  • Extraction and Precipitation:

    • Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard to the homogenized sample.[8]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[8]

  • Centrifugation and Collection:

    • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[8]

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis.[8]

PP_Workflow Start Plant Tissue (50-100mg) Freeze Flash Freeze in Liquid N₂ Start->Freeze Homogenize Homogenize Tissue Freeze->Homogenize Precipitate Add Cold 2.5% SSA + ISTD & Vortex (1 min) Homogenize->Precipitate Centrifuge Centrifuge (15,000 x g, 10 min, 4°C) Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis Collect->Analyze

Diagram 3: Workflow for extraction via protein precipitation.

Data Presentation

The following tables summarize the quantitative parameters of the extraction protocols. While specific recovery data for this compound is not widely published, typical values for related long-chain acyl-CoAs provide a benchmark.[3]

Table 1: Reagent and Sample Parameters

ParameterMethod 1 (SPE)Method 2 (Protein Precipitation)Reference
Tissue Amount50 - 100 mg50 - 100 mg[7][9]
Extraction Buffer2 mL (100 mM KH2PO4, pH 4.9)N/A[1]
Extraction Solvents2 mL 2-propanol, 4 mL ACN200 µL (2.5% SSA)[1][8]
Reconstitution Volume~100 µLN/A (Direct analysis)[9]

Table 2: Centrifugation and Expected Recovery

ParameterMethod 1 (SPE)Method 2 (Protein Precipitation)Reference
Centrifugation Speed2,000 x g15,000 x g[1][8]
Centrifugation Time5 min10 min[1][8]
Temperature4°C4°C[1][8]
Expected Recovery*70 - 80%Good (not specified)[6][8]

*Expected recovery is based on methods for other long-chain acyl-CoAs and may vary depending on the specific tissue matrix.[6]

Conclusion

The protocols detailed in this application note provide robust and adaptable methods for the extraction of this compound from plant tissues. The SPE-based method offers high purity and is recommended for detailed quantitative studies, while the protein precipitation method provides a rapid and efficient alternative for screening purposes. Both methods are designed to be compatible with downstream analysis by LC-MS/MS, enabling researchers to accurately investigate the role of this key intermediate in plant metabolic and signaling pathways.

References

Application Notes and Protocols for the Synthesis of 3-Oxo-OPC6-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-OPC6-CoA (3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoyl-Coenzyme A) is a crucial intermediate in the biosynthesis of jasmonic acid, a plant hormone that governs a wide array of physiological processes, including growth, development, and defense responses. The availability of a pure this compound standard is essential for the accurate identification and quantification of this metabolite in biological samples, enabling detailed studies of the jasmonate signaling pathway. This document provides a comprehensive guide to a feasible chemo-enzymatic strategy for the synthesis of a this compound standard. The proposed methodology combines the principles of organic synthesis for the preparation of the precursor acid, 3-oxo-OPC6, with the specificity and efficiency of enzymatic ligation to Coenzyme A.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-stage chemo-enzymatic approach. This strategy circumvents the challenges associated with purely chemical methods for the synthesis of complex acyl-CoA esters. The overall workflow is as follows:

  • Chemical Synthesis of 3-oxo-OPC6: The precursor carboxylic acid, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid (OPC6), is synthesized. While various synthetic routes to jasmonate precursors exist, a common strategy involves the alkylation of a cyclopentanone (B42830) derivative.

  • Enzymatic Ligation to Coenzyme A: The synthesized 3-oxo-OPC6 is then ligated to Coenzyme A (CoA) using an acyl-CoA synthetase (ligase). These enzymes catalyze the ATP-dependent formation of a thioester bond between a carboxylic acid and CoA.

This chemo-enzymatic approach offers high selectivity and milder reaction conditions for the final CoA thioesterification step, often resulting in higher yields and easier purification compared to purely chemical methods.[1]

Experimental Protocols

Chemical Synthesis of 3-oxo-OPC6 Precursor

The synthesis of 3-oxo-OPC6 can be adapted from established methods for jasmonic acid and its precursors. A plausible synthetic route is outlined below, starting from commercially available materials.

Materials:

Protocol:

  • Alkylation of 2-carbomethoxy-cyclopentanone:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 eq) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C and add a solution of 2-carbomethoxy-cyclopentanone (1.0 eq) in anhydrous diethyl ether dropwise.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Add (Z)-1-bromo-2-pentene (1.2 eq) dropwise and allow the reaction to proceed overnight at room temperature.

    • Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 2-carbomethoxy-2-((Z)-pent-2-en-1-yl)cyclopentan-1-one.

  • Second Alkylation:

    • Repeat the alkylation procedure described in step 1, using the product from the previous step as the starting material and 6-bromohexanoic acid methyl ester (1.2 eq) as the alkylating agent.

    • Purify the product by silica gel column chromatography to yield methyl 6-(1-carbomethoxy-2-oxo-3-((Z)-pent-2-en-1-yl)cyclopentyl)hexanoate.

  • Decarboxylation and Hydrolysis:

    • Dissolve the product from the previous step in a solution of sodium hydroxide (3.0 eq) in methanol (B129727)/water (2:1).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and acidify with 6M HCl to pH 2.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting crude 3-oxo-OPC6 by silica gel column chromatography to yield the pure precursor acid.

Enzymatic Synthesis of this compound

This stage utilizes a broad-substrate-specificity acyl-CoA synthetase to catalyze the formation of the thioester bond between the synthesized 3-oxo-OPC6 and Coenzyme A.[1]

Materials:

  • Synthesized 3-oxo-OPC6

  • Coenzyme A lithium salt

  • ATP disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • HEPES or Tris-HCl buffer (pH 7.5-8.0)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a recombinant source with broad specificity)

  • Dithiothreitol (DTT) (optional, for enzyme stability)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • HEPES or Tris-HCl buffer (100 mM, pH 7.5)

      • 3-oxo-OPC6 (1 mM)

      • Coenzyme A (1.5 mM)

      • ATP (5 mM)

      • MgCl₂ (10 mM)

      • DTT (1 mM, optional)

      • Acyl-CoA synthetase (optimized concentration, typically 1-5 µM)

    • The final reaction volume is typically 100-500 µL.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) for 1-2 hours.

    • Monitor the reaction progress by HPLC if required.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) or by heat inactivation (e.g., 95 °C for 5 minutes) followed by centrifugation to pellet the precipitated protein.

Purification of this compound

The synthesized this compound can be purified using solid-phase extraction (SPE).

Protocol:

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge by washing sequentially with methanol (2 column volumes) and then with an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0) (2 column volumes).

  • Sample Loading:

    • Load the supernatant from the quenched reaction mixture onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with the aqueous buffer (2-3 column volumes) to remove unreacted CoA, ATP, and other polar molecules.

    • Wash with a low percentage of organic solvent (e.g., 10% methanol in water) to remove less polar impurities.

  • Elution:

    • Elute the this compound with a higher concentration of organic solvent (e.g., 60-80% methanol or acetonitrile (B52724) in water).

  • Solvent Removal and Storage:

    • Evaporate the solvent from the eluted fractions under a stream of nitrogen or using a vacuum concentrator.

    • Store the purified this compound as a lyophilized powder or in a suitable buffer at -80 °C.

Characterization of this compound

The identity and purity of the synthesized this compound standard should be confirmed using analytical techniques such as HPLC and mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC): Analyze the purified product using a C18 reverse-phase column. The retention time of the synthesized product should be compared to that of related acyl-CoA standards if available. The purity can be estimated from the peak area in the chromatogram.

  • Mass Spectrometry (MS): Confirm the identity of the product by determining its molecular weight. Electrospray ionization (ESI) mass spectrometry in either positive or negative ion mode can be used. The expected mass of this compound should be observed. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern, which should show a characteristic loss of the CoA moiety.

Quantitative Data

As the synthesis of a this compound standard is a novel proposed pathway, direct quantitative data is not available. However, data from studies on the synthesis of other acyl-CoAs using broad-specificity acyl-CoA synthetases can provide an estimate of expected yields and enzyme performance.

ParameterExpected ValueReference
Chemical Synthesis Yield (3-oxo-OPC6) 30-50% (multi-step)Adapted from[2][3]
Enzymatic Ligation Yield >40%[4]
Purity after SPE >90%[5]
Acyl-CoA Synthetase Activity Varies with substrate and enzyme source[1]

Visualizations

Signaling Pathway

Jasmonic_Acid_Biosynthesis alpha_Linolenic_Acid α-Linolenic Acid OPDA OPDA alpha_Linolenic_Acid->OPDA Lipoxygenase, Allene oxide synthase, Allene oxide cyclase OPC8_CoA OPC8-CoA OPDA->OPC8_CoA OPR3 Oxo_OPC6_CoA This compound OPC8_CoA->Oxo_OPC6_CoA β-oxidation (1 cycle) JA Jasmonic Acid Oxo_OPC6_CoA->JA β-oxidation (2 cycles), Thioesterase

Caption: Biosynthetic pathway of Jasmonic Acid.

Experimental Workflow

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis & Purification Start Starting Materials Alkylation1 First Alkylation Start->Alkylation1 Alkylation2 Second Alkylation Alkylation1->Alkylation2 Hydrolysis Decarboxylation & Hydrolysis Alkylation2->Hydrolysis OPC6 3-oxo-OPC6 Hydrolysis->OPC6 Ligation Enzymatic Ligation (Acyl-CoA Synthetase) OPC6->Ligation Purification SPE Purification Ligation->Purification Final_Product This compound Standard Purification->Final_Product

Caption: Chemo-enzymatic synthesis workflow.

References

Application Notes and Protocols for In Vitro Assays of Enzymes Acting on 3-Oxo-OPC6-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays designed to characterize the activity of enzymes acting on 3-Oxo-OPC6-CoA, a key intermediate in the biosynthesis of jasmonic acid in plants. The primary enzymes of interest are Acyl-CoA Oxidases (ACXs), which catalyze the first step of β-oxidation of this compound. The following protocols are adapted from established methods for other acyl-CoA substrates and provide a robust framework for studying these enzymes.

Introduction to this compound and its Enzymatic Conversion

3-Oxo-2-(2'-pentenyl)-cyclopentane-1-hexanoyl-CoA (this compound) is a crucial intermediate in the peroxisomal β-oxidation pathway that leads to the synthesis of jasmonic acid, a plant hormone involved in various stress responses and developmental processes. The enzymatic conversion of this compound is a critical regulatory point in this pathway. The primary enzymes acting on this substrate are Acyl-CoA Oxidases (ACXs), which introduce a double bond between the α and β carbons of the acyl chain, producing H₂O₂ as a byproduct. Understanding the kinetics and regulation of these enzymes is vital for agricultural and biotechnological applications, as well as for the development of novel plant growth regulators.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the jasmonic acid biosynthesis pathway, highlighting the role of enzymes acting on this compound, and a general workflow for the in vitro enzymatic assay.

Jasmonic_Acid_Biosynthesis cluster_peroxisome Peroxisome OPDA OPDA OPC8_CoA OPC8-CoA OPDA->OPC8_CoA OPR3, OPCL1 3_Oxo_OPC6_CoA This compound OPC8_CoA->3_Oxo_OPC6_CoA β-oxidation (1st cycle) JA_CoA JA-CoA 3_Oxo_OPC6_CoA->JA_CoA ACX, MFP, KAT (β-oxidation) JA Jasmonic Acid JA_CoA->JA Thioesterase Experimental_Workflow Start Start: Prepare Reagents Mix Combine Assay Buffer, Enzyme, and Cofactors Start->Mix Initiate Add this compound to Initiate Reaction Mix->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Measure Measure Signal (Absorbance/Fluorescence) Incubate->Measure Analyze Analyze Data and Calculate Enzyme Activity Measure->Analyze End End Analyze->End

Application Notes and Protocols for the Genetic Manipulation of 3-Oxo-OPC6-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoyl-CoA, commonly abbreviated as 3-Oxo-OPC6-CoA, is a critical peroxisomal intermediate in the biosynthesis of jasmonic acid (JA), a vital plant hormone that regulates a wide array of developmental processes and responses to biotic and abiotic stress.[1][2] The ability to precisely control the cellular concentration of this compound is essential for dissecting the intricate details of the JA signaling pathway and for developing novel strategies in crop improvement and drug development. These application notes provide a comprehensive overview of the key genetic targets and detailed protocols for the manipulation and quantification of this compound levels in plants.

The Jasmonic Acid Biosynthesis Pathway

The synthesis of JA begins in the chloroplast and is completed in the peroxisome. The pathway starts with the release of α-linolenic acid from chloroplast membranes.[3] This is converted to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported into the peroxisome, where it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to form OPC-8:0.[4][5] OPC-8:0 is activated to its CoA ester by OPC-8:CoA Ligase1.[4] Subsequently, it undergoes two cycles of β-oxidation to yield this compound, and a final cycle produces jasmonic acid. Manipulating the genes encoding the enzymes in this peroxisomal segment is the most direct strategy for altering this compound levels.

Figure 1: Key stages of the Jasmonic Acid (JA) biosynthesis pathway.

Genetic Strategies for Modulating this compound

The levels of this compound can be increased by either inhibiting its subsequent conversion to JA or by enhancing the activity of upstream enzymes. Conversely, levels can be decreased by overexpressing downstream enzymes or silencing upstream ones.

  • Targeting Upstream Enzymes (e.g., OPR3):

    • Overexpression: Overexpressing OPR3 could potentially increase the metabolic flux from OPDA towards OPC-8:0, leading to a larger pool of precursors for this compound.

    • Knockout/Knockdown: Silencing or knocking out OPR3 has been shown to cause a deficiency in JA and an accumulation of its precursor, OPDA, thereby drastically reducing the downstream formation of this compound.[4]

  • Targeting Downstream Enzymes (e.g., β-oxidation enzymes):

    • Knockout/Knockdown: The final step of β-oxidation converting this compound to JA is catalyzed by a 3-ketoacyl-CoA thiolase. Knocking out the specific thiolase responsible for this step would be the most direct approach to cause an accumulation of this compound.

    • Overexpression: Overexpressing the relevant thiolase could potentially deplete the cellular pool of this compound by accelerating its conversion to JA.

Logical_Relationships cluster_up Upstream Regulation (e.g., OPR3) cluster_down Downstream Regulation (e.g., Thiolase) KO_up Knockout / Silencing of OPR3 Metabolite This compound Level KO_up->Metabolite Decrease OE_up Overexpression of OPR3 OE_up->Metabolite Potential Increase KO_down Knockout / Silencing of Thiolase KO_down->Metabolite Increase OE_down Overexpression of Thiolase OE_down->Metabolite Decrease

Figure 2: Predicted effects of genetic manipulation on this compound levels.

Quantitative Data Summary

Precise quantitative data for this compound is often context-dependent (species, tissue, stress conditions). However, kinetic data for key enzymes and relative metabolite changes in mutants provide valuable benchmarks.

Table 1: Kinetic Properties of Key Enzymes

Enzyme Organism Substrate K_m (µM) V_max (nkat/mg protein) Reference

| OPR3 | Arabidopsis thaliana | (9S,13S)-12-oxophytodienoic acid | 35 | 53.7 |[6] |

Table 2: Relative Metabolite Levels in Arabidopsis thaliana Mutants

Genotype Background Relative OPDA Level Relative JA Level Rationale Reference
opr3-1 Ws Increased Deficient Disruption in OPDA reduction. [4]

| cts-2 opr3-1 | Ws | ~3x opr3-1 | Low (similar to WT) | Disruption in peroxisomal transport and OPDA reduction. |[4] |

Experimental Protocols

A typical experimental workflow involves generating a genetically modified plant line, followed by the extraction and quantification of the target metabolite.

Experimental_Workflow start Hypothesis (e.g., Knockout of Thiolase X increases this compound) gen_mod 1. Genetic Modification (e.g., CRISPR-Cas9) start->gen_mod screening 2. Plant Screening & Selection (PCR, Sequencing, Segregation) gen_mod->screening growth 3. Plant Growth & Treatment (Control vs. Stress Induction) screening->growth sampling 4. Sample Collection (Snap-freeze in Liquid N2) growth->sampling extraction 5. Metabolite Extraction (Acyl-CoA Protocol) sampling->extraction analysis 6. LC-MS/MS Analysis (Quantification) extraction->analysis data_interp 7. Data Interpretation & Validation analysis->data_interp end Conclusion data_interp->end

References

Application Note: Elucidating the Role of 3-Oxo-OPC6-CoA in Jasmonate Biosynthesis Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoic acid (3-Oxo-OPC6-CoA) is a key intermediate in the biosynthesis of jasmonic acid (JA), a vital plant hormone that regulates a wide array of developmental processes and defense responses against biotic and abiotic stress.[1][2] This molecule is formed within the peroxisome during the β-oxidation of its precursor, OPC8-CoA.[3][4] The precise regulation and functional significance of intermediates like this compound are crucial for understanding the fine-tuning of the jasmonate signaling pathway. The CRISPR-Cas9 gene-editing tool offers a powerful and precise method for functional genomics, enabling the targeted knockout of genes encoding enzymes involved in the synthesis or metabolism of this compound.[5][6] By disrupting specific enzymatic steps, researchers can induce the accumulation or depletion of this intermediate, thereby unveiling its specific role in plant physiology, defense, and development.

This document provides detailed protocols for utilizing CRISPR-Cas9 to study this compound in the model plant Arabidopsis thaliana. The workflow covers target gene selection, guide RNA design, plant transformation, mutant screening, and subsequent metabolomic and phenotypic analyses.

Jasmonic Acid Biosynthesis Pathway

The biosynthesis of jasmonic acid begins in the chloroplast and concludes in the peroxisome.[3][7] α-linolenic acid is converted to 12-oxo-phytodienoic acid (OPDA), which is then transported to the peroxisome.[8] There, OPDA is reduced to OPC-8:0 by OPDA reductase (OPR3).[3][9] OPC-8:0 is then activated to OPC-8:0-CoA, the substrate for β-oxidation.[4] This process involves the sequential action of Acyl-CoA Oxidase (ACX), a multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT).[3] this compound is an intermediate product after the first of three β-oxidation cycles that ultimately yield jasmonic acid.[4]

Jasmonic_Acid_Pathway alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC-8:0 OPC-8:0 OPDA_perox->OPC-8:0 OPR3 OPC-8:0-CoA OPC-8:0-CoA OPC-8:0->OPC-8:0-CoA OPCL1 Intermediate_1 Intermediate_1 OPC-8:0-CoA->Intermediate_1 ACX This compound This compound Intermediate_1->this compound MFP OPC-4:0-CoA OPC-4:0-CoA This compound->OPC-4:0-CoA KAT Jasmonoyl-CoA Jasmonoyl-CoA OPC-4:0-CoA->Jasmonoyl-CoA β-oxidation (x1) Jasmonic_Acid Jasmonic_Acid Jasmonoyl-CoA->Jasmonic_Acid Thioesterase

Fig 1. Jasmonic Acid Biosynthesis Pathway. This diagram illustrates the enzymatic steps leading to the formation of Jasmonic Acid, highlighting the intermediate this compound within the peroxisome.

Experimental Workflow

A systematic workflow is essential for the successful application of CRISPR-Cas9 to study this compound. The process begins with the identification and selection of a target gene, followed by the design of specific guide RNAs (sgRNAs). These sgRNAs are then cloned into a plant transformation vector containing the Cas9 nuclease. The construct is introduced into plants, and transgenic lines are screened for mutations. Confirmed mutant lines are then subjected to detailed analysis, including metabolite profiling, gene expression studies, and phenotypic characterization.[10]

CRISPR_Workflow cluster_design Phase 1: Design & Construction cluster_generation Phase 2: Mutant Generation cluster_analysis Phase 3: Functional Analysis A Target Gene Selection (e.g., ACX, KAT) B sgRNA Design & Off-Target Analysis A->B C Vector Construction (sgRNA + Cas9 Cassette) B->C D Agrobacterium Transformation C->D E Plant Transformation (e.g., Floral Dip) D->E F Screening of T0/T1 Plants (Selection & PCR) E->F G Mutation Analysis (Sanger Sequencing) F->G H Metabolite Profiling (LC-MS/MS for this compound) G->H I Gene Expression Analysis (RT-qPCR) G->I J Phenotypic Characterization (Growth, Stress Response) G->J

Fig 2. CRISPR-Cas9 Experimental Workflow. This flowchart outlines the key stages for studying this compound, from initial vector design to the functional analysis of generated mutant plants.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of a Target Gene

This protocol details the generation of knockout mutants for a gene involved in this compound metabolism (e.g., a specific Acyl-CoA Oxidase or 3-ketoacyl-CoA thiolase) in Arabidopsis thaliana.[5][10]

1.1. Target Gene Selection and sgRNA Design:

  • Identify the target gene sequence from a plant genome database (e.g., TAIR for Arabidopsis).

  • Select a target region, preferably within the first few exons, to ensure a complete knockout.[11]

  • Use online tools (e.g., CRISPR-P 2.0, ChopChop) to design 20-nt sgRNA sequences that precede a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[5]

  • Perform a BLAST search against the target genome to assess the specificity of the designed sgRNAs and minimize potential off-target effects.[11]

1.2. Vector Construction:

  • Synthesize oligonucleotides corresponding to the chosen sgRNA sequence.

  • Clone the sgRNA into a suitable plant expression vector containing the Cas9 nuclease gene under the control of a strong constitutive promoter (e.g., CaMV 35S).[12] Many publicly available toolkits, such as those based on Golden Gate or Gateway cloning, streamline this process.[11][13]

  • Verify the final construct by Sanger sequencing.

1.3. Agrobacterium-mediated Plant Transformation:

  • Introduce the final binary vector into a competent Agrobacterium tumefaciens strain (e.g., GV3101) via electroporation or heat shock.[11]

  • Grow Arabidopsis thaliana plants until they start flowering.

  • Perform floral dip transformation by inverting the flowering plants into a solution containing the transformed Agrobacterium, sucrose, and a surfactant (e.g., Silwet L-77).[5]

  • Allow plants to set seed (T1 generation).

1.4. Screening and Identification of Mutant Plants:

  • Sterilize and sow the T1 seeds on a selection medium (e.g., MS medium containing hygromycin or Basta, depending on the vector's resistance marker).

  • Extract genomic DNA from the surviving T1 seedlings.

  • Perform PCR using primers flanking the sgRNA target site.

  • Analyze the PCR products for the presence of mutations (indels) using methods like Sanger sequencing or high-resolution fragment analysis.[10]

  • Select plants with confirmed mutations and allow them to self-pollinate to generate homozygous mutant lines (T2 and T3 generations) that are free of the Cas9 transgene.[11][13]

Protocol 2: Metabolite Extraction and Quantification via LC-MS/MS

This protocol is adapted from established methods for acyl-CoA analysis and is designed for the sensitive quantification of this compound.[14][15]

2.1. Sample Preparation:

  • Flash-freeze approximately 100 mg of plant tissue (e.g., leaves from wild-type and knockout plants) in liquid nitrogen.

  • Homogenize the frozen tissue in an ice-cold extraction buffer (e.g., 10% trichloroacetic acid or 5% sulfosalicylic acid).[14]

  • Add a known amount of an appropriate internal standard (e.g., a commercially available odd-chain acyl-CoA like heptadecanoyl-CoA) to each sample for accurate quantification.

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cell debris.

  • Collect the supernatant for analysis.

2.2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column for separation. The mobile phase can consist of a gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[14]

  • Quantification: Use Multiple Reaction Monitoring (MRM) for detection. The specific precursor-to-product ion transition for this compound will need to be determined using a synthesized standard or based on theoretical fragmentation patterns. A common transition for acyl-CoAs involves the neutral loss of the 5'-ADP moiety.[14]

2.3. Data Analysis:

  • Generate a standard curve using a synthetic this compound standard of known concentrations.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[15]

  • Normalize the final concentrations to the initial tissue weight.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol measures changes in the expression of genes related to the jasmonate pathway in the CRISPR-generated mutants.

  • Extract total RNA from wild-type and mutant plant tissues using a commercial kit or a TRIzol-based method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Design and validate primers for target genes (e.g., AOS, AOC, OPR3) and a stable reference gene (e.g., ACTIN2, UBQ10).

  • Perform qPCR using a SYBR Green-based master mix. The cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between mutant and wild-type plants.

Data Presentation

Quantitative data from the experiments should be summarized in tables to facilitate clear comparison between wild-type and mutant lines. The following table provides a hypothetical example of expected results from an experiment where a key 3-ketoacyl-CoA thiolase (KAT) gene involved in consuming this compound has been knocked out.

Analysis Analyte / Gene Wild-Type (WT) kat Knockout Mutant Fold Change (Mutant/WT)
Metabolite Levels This compound (pmol/mg FW)2.5 ± 0.412.8 ± 1.9↑ 5.1
(LC-MS/MS)Jasmonic Acid (ng/mg FW)45.2 ± 6.18.3 ± 1.5↓ 5.4
Gene Expression OPR31.0 ± 0.11.1 ± 0.2No significant change
(RT-qPCR, Relative)VSP2 (JA-responsive gene)1.0 ± 0.20.2 ± 0.05↓ 5.0

Table 1: Hypothetical quantitative analysis of a kat knockout mutant. Data are presented as mean ± standard deviation. The knockout of the thiolase is expected to cause an accumulation of its substrate (this compound) and a decrease in the downstream product (Jasmonic Acid), leading to reduced expression of JA-responsive genes.

References

Metabolic Flux Analysis of the Jasmonic Acid Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules crucial for regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses. The intricate biosynthesis and signaling pathways of jasmonates are tightly controlled to ensure appropriate physiological responses. Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways, providing a dynamic view of cellular metabolism that complements static metabolite measurements. By employing stable isotope tracers, such as ¹³C-labeled precursors, researchers can trace the flow of atoms through a metabolic network and mathematically model the in vivo reaction rates. This document provides detailed application notes and protocols for conducting metabolic flux analysis of the jasmonic acid pathway, aimed at elucidating the regulatory mechanisms and identifying potential targets for metabolic engineering or drug development.

Jasmonic Acid Biosynthesis and Signaling at a Glance

The biosynthesis of jasmonic acid begins in the chloroplast with the release of α-linolenic acid from galactolipids.[1] A series of enzymatic reactions involving lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) leads to the formation of 12-oxo-phytodienoic acid (OPDA).[2] OPDA is then transported to the peroxisome, where it undergoes reduction by OPDA reductase (OPR) and three cycles of β-oxidation to yield (+)-7-iso-jasmonic acid.[1] The biologically active form, jasmonoyl-isoleucine (JA-Ile), is synthesized in the cytoplasm by the conjugation of JA with isoleucine, a reaction catalyzed by JASMONATE RESISTANT 1 (JAR1).[3] The perception of JA-Ile by its receptor, the SCF-COI1-JAZ co-receptor complex, triggers the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, leading to the activation of transcription factors that regulate the expression of JA-responsive genes.[4] The levels of bioactive JA-Ile are tightly regulated through catabolism, primarily via oxidation by cytochrome P450 enzymes of the CYP94 family and hydrolysis by amidohydrolases.[5][6]

Quantitative Analysis of Jasmonate Pathway Metabolites

MetaboliteBasal Level (pmol/g FW)Wounded Level (pmol/g FW) at 1hFold ChangeReference
12-oxo-phytodienoic acid (OPDA)~50~2500~50[7]
Jasmonic acid (JA)~20~4000~200[7]
Jasmonoyl-isoleucine (JA-Ile)~5~800~160[7]
12-hydroxy-JA-Ile (12OH-JA-Ile)<1~150>150[5]
12-carboxy-JA-Ile (12COOH-JA-Ile)<1~50>50[5]

FW: Fresh Weight. Data are approximate values derived from published kinetic analyses.

Signaling Pathways and Experimental Workflows

To visualize the intricate relationships within the jasmonic acid pathway and the experimental steps involved in its metabolic flux analysis, the following diagrams are provided.

Jasmonic_Acid_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha_LeA α-Linolenic Acid HPOT 13-HPOT alpha_LeA->HPOT LOX OPDA 12-oxo-PDA HPOT->OPDA AOS/AOC OPDA_p 12-oxo-PDA OPDA->OPDA_p Transport JA Jasmonic Acid OPDA_p->JA OPR3, β-oxidation JA_c Jasmonic Acid JA->JA_c Transport JA_Ile JA-Isoleucine JA_c->JA_Ile JAR1 JA_c->JA_Ile JA_Ile_n JA-Isoleucine JA_Ile->JA_Ile_n Transport COI1_JAZ COI1-JAZ Complex JA_Ile_n->COI1_JAZ TFs Transcription Factors COI1_JAZ->TFs Degrades JAZ JA_responsive_genes JA-Responsive Genes TFs->JA_responsive_genes Activates

Jasmonic acid biosynthesis and signaling pathway.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase labeling 1. Stable Isotope Labeling (e.g., ¹³CO₂ or ¹³C-Linolenic Acid) sampling 2. Time-Course Sampling & Quenching labeling->sampling extraction 3. Metabolite Extraction sampling->extraction lcms 4. LC-MS/MS Analysis extraction->lcms isotopomer_analysis 5. Mass Isotopomer Distribution Analysis lcms->isotopomer_analysis flux_calculation 7. Flux Calculation & Statistical Analysis isotopomer_analysis->flux_calculation model 6. Metabolic Network Model Construction model->flux_calculation interpretation 8. Biological Interpretation flux_calculation->interpretation

Experimental workflow for ¹³C-Metabolic Flux Analysis.

Detailed Experimental Protocols

Protocol 1: ¹³C-Labeling of Arabidopsis thaliana with ¹³CO₂ for Jasmonate Pathway Analysis

This protocol describes the in vivo labeling of Arabidopsis thaliana rosettes with ¹³CO₂ to trace carbon flux through the jasmonic acid pathway.

Materials:

  • Arabidopsis thaliana plants (e.g., Col-0 ecotype), 4-5 weeks old.

  • Airtight labeling chamber.

  • ¹³CO₂ gas (99 atom % ¹³C).

  • Standard CO₂ gas.

  • Gas mixing system or mass flow controllers.

  • Plant growth light source.

  • Liquid nitrogen.

  • Mortar and pestle.

  • Lyophilizer.

Procedure:

  • Plant Acclimation: Place the Arabidopsis plants in the labeling chamber for a 1-2 hour acclimation period under controlled light and temperature conditions with a normal atmosphere (unlabeled CO₂).

  • Labeling Initiation: Introduce ¹³CO₂ gas into the chamber to a final concentration of approximately 400 ppm. Ensure continuous air circulation within the chamber.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes) after the introduction of ¹³CO₂, rapidly remove individual plants or rosettes and immediately flash-freeze them in liquid nitrogen to quench all metabolic activity.

  • Sample Homogenization: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.

  • Lyophilization: Lyophilize the powdered tissue to remove water, which can interfere with subsequent metabolite extraction. Store the lyophilized powder at -80°C until extraction.

Protocol 2: Extraction of Jasmonates from Plant Tissue

This protocol details a robust method for extracting jasmonates from plant tissue for subsequent LC-MS/MS analysis.

Materials:

  • Lyophilized plant tissue powder.

  • Extraction solvent: 80% (v/v) methanol (B129727) in water, containing internal standards (e.g., d₆-JA, d₆-JA-Ile).

  • Microcentrifuge tubes (2 mL).

  • Vortex mixer.

  • Refrigerated centrifuge.

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • SPE manifold.

  • Nitrogen evaporator.

  • LC-MS grade solvents (acetonitrile, methanol, water, formic acid).

Procedure:

  • Extraction: Weigh 10-20 mg of lyophilized plant powder into a 2 mL microcentrifuge tube. Add 1 mL of ice-cold extraction solvent containing internal standards.

  • Homogenization: Vortex the mixture vigorously for 10 minutes at 4°C.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (Optional but Recommended):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the jasmonates with 1 mL of 80% methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

Protocol 3: UPLC-MS/MS Quantification of ¹³C-Labeled Jasmonates

This protocol provides a general framework for the quantification of ¹³C-labeled jasmonates using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: For each jasmonate, monitor the transition from the precursor ion ([M-H]⁻) to a specific product ion. For ¹³C-labeled isotopologues, the precursor ion mass will increase by the number of incorporated ¹³C atoms. For example:

    • JA (¹²C): m/z 209 -> 59

    • JA (¹³C₆): m/z 215 -> 62

    • JA-Ile (¹²C): m/z 322 -> 130

    • JA-Ile (¹³C₆): m/z 328 -> 130

  • Data Analysis: The mass isotopomer distribution (MID) for each jasmonate is determined by integrating the peak areas of all its isotopologues. The MIDs are then used for metabolic flux calculations using software such as INCA or Metran.[8]

Data Analysis and Interpretation

The analysis of ¹³C-labeling data is a complex process that involves several steps:

  • Correction for Natural Abundance: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other heavy isotopes.

  • Metabolic Network Modeling: A stoichiometric model of the jasmonic acid pathway is constructed, detailing all the relevant reactions and their carbon atom transitions.

  • Flux Estimation: The corrected MIDs are fitted to the metabolic model using specialized software. The software iteratively adjusts the flux values until the simulated MIDs best match the experimental data.

  • Statistical Validation: The goodness-of-fit of the model is assessed, and confidence intervals for the estimated fluxes are calculated.

The resulting flux map provides a quantitative understanding of how carbon is partitioned through the different branches of the jasmonic acid pathway under specific conditions. This information can be used to identify rate-limiting steps, understand regulatory mechanisms, and predict the effects of genetic or chemical perturbations.

Conclusion

Metabolic flux analysis of the jasmonic acid pathway is a powerful approach for gaining a deeper understanding of its regulation and function. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute these complex experiments. While challenging, the insights gained from such studies are invaluable for advancing our knowledge of plant signaling and for the development of novel strategies in agriculture and medicine.

References

Purification of 3-keto-acyl-CoA Thiolase for Activity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-keto-acyl-CoA thiolase (EC 2.3.1.16) is a pivotal enzyme that catalyzes the final step of the fatty acid beta-oxidation pathway. This process is fundamental for energy production from lipids.[1] In this concluding step, 3-ketoacyl-CoA is cleaved into acetyl-CoA and a shortened acyl-CoA, which can then re-enter the beta-oxidation cycle.[1][2] Thiolases are broadly categorized into two types: degradative thiolases (Thiolase I), involved in pathways like beta-oxidation, and biosynthetic thiolases (Thiolase II), which participate in anabolic processes such as steroid biogenesis.[3][4]

Given its crucial role in metabolism, 3-keto-acyl-CoA thiolase is a significant target for research in metabolic diseases and for the development of novel therapeutics.[5][6] Accurate and reproducible activity assays are essential for studying enzyme kinetics, screening potential inhibitors, and understanding its regulatory mechanisms. A prerequisite for such assays is a highly purified and active enzyme preparation. This document provides detailed protocols for the expression and purification of recombinant 3-keto-acyl-CoA thiolase and subsequent activity assays.

Data Presentation

Purification Summary

A typical purification of His-tagged 3-keto-acyl-CoA thiolase from a 1-liter E. coli culture can be summarized as follows. The data presented here is a representative example, and actual results may vary depending on the specific construct, expression conditions, and equipment used.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Cell Lysate8004000.51001
Ni-NTA Affinity Chromatography353501087.520
Size-Exclusion Chromatography2025012.562.525

Specific activity of purified rat mitochondrial 3-ketoacyl-CoA thiolase has been reported to be 25 U/mg.[7]

Kinetic Parameters

The kinetic parameters of 3-keto-acyl-CoA thiolase can vary depending on the substrate and the source of the enzyme. Below is a summary of representative kinetic data.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | | :--- | :--- | :--- | :--- | :--- | :--- | | Ralstonia eutropha H16 | Acetoacetyl-CoA | 158 | 5 x 106 | 3.16 x 1010 | | Thermomonospora fusca (Tfu_0875) | Succinyl-CoA | 2100 | 0.0053 | 2.5 | | Thermomonospora fusca (Tfu_0875 mutant) | Succinyl-CoA | 590 | 0.0167 | 28.3 |

Note: The kcat for R. eutropha was reported as 5 x 10^6 s-1, which is exceptionally high and may represent optimal conditions or a specific substrate not fully detailed in the accessible text. The kcat for T. fusca was reported in min-1 and has been converted to s-1 for consistency.[8]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged 3-keto-acyl-CoA Thiolase from E. coli

This protocol describes the overexpression of N-terminally His-tagged 3-keto-acyl-CoA thiolase in E. coli and its subsequent purification using nickel-affinity chromatography.

1. Transformation and Expression:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the 3-keto-acyl-CoA thiolase gene fused to a hexahistidine tag (His-tag).

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-20°C to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

2. Cell Lysis:

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).

  • Add lysozyme (B549824) to a final concentration of 1 mg/mL and a protease inhibitor cocktail to prevent protein degradation. Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice using short bursts (e.g., 10 seconds on, 30 seconds off) until the lysate is no longer viscous.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the soluble His-tagged protein.

3. Ni-NTA Affinity Chromatography:

  • Equilibrate a Ni-NTA resin column with 5-10 column volumes of Lysis Buffer.

  • Load the cleared lysate onto the column.

  • Wash the column with 10-15 column volumes of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

  • Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. Pool the fractions with the highest purity.

4. Buffer Exchange (Optional but Recommended):

  • To remove imidazole and exchange the buffer for one suitable for activity assays and storage, perform dialysis or use a desalting column.

  • Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) overnight at 4°C.

  • Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm with the calculated extinction coefficient.

  • Aliquot the purified protein and store at -80°C.

Protocol 2: 3-keto-acyl-CoA Thiolase Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

Method 1: Direct Assay Monitoring Substrate Disappearance

This method measures the decrease in absorbance at 303 nm, which is characteristic of the enolate form of 3-ketoacyl-CoA.

  • Reaction Mixture:

    • 100 mM Tris-HCl, pH 8.3

    • 25 mM MgCl2

    • 100 µM 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA)

    • 50 µM Coenzyme A (CoA)

    • Purified 3-keto-acyl-CoA thiolase (e.g., 0.1-0.5 µg)

  • Procedure:

    • Prepare a master mix of the reaction buffer, MgCl2, and CoA.

    • Add the master mix and the 3-ketoacyl-CoA substrate to a quartz cuvette.

    • Initiate the reaction by adding the purified enzyme to the cuvette and mix quickly.

    • Immediately monitor the decrease in absorbance at 303 nm over time using a spectrophotometer.

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the appropriate extinction coefficient for the specific 3-ketoacyl-CoA substrate.

Method 2: Coupled Enzyme Assay

This method is a coupled assay that measures the formation of NADH at 340 nm. The acetyl-CoA produced by the thiolase reaction is used by citrate (B86180) synthase to produce citrate and CoA. The preceding reaction in the TCA cycle, the oxidation of malate (B86768) to oxaloacetate by malate dehydrogenase, reduces NAD+ to NADH.[3]

  • Reaction Mixture:

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM Malate

    • 2 mM NAD+

    • 50 µM Coenzyme A (CoA)

    • 100 µM 3-ketoacyl-CoA substrate

    • 5 units Malate Dehydrogenase

    • 5 units Citrate Synthase

    • Purified 3-keto-acyl-CoA thiolase (e.g., 0.1-0.5 µg)

  • Procedure:

    • Prepare a master mix of all reaction components except the 3-ketoacyl-CoA substrate and the thiolase enzyme.

    • Add the master mix to a cuvette and incubate for 5 minutes at 25°C to allow for a stable baseline.

    • Add the 3-ketoacyl-CoA substrate and mix.

    • Initiate the reaction by adding the purified 3-keto-acyl-CoA thiolase.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M-1cm-1).

Visualizations

Experimental Workflow

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis transformation Transformation into E. coli culture_growth Culture Growth transformation->culture_growth induction IPTG Induction culture_growth->induction cell_harvest Cell Harvest induction->cell_harvest cell_lysis Cell Lysis & Sonication cell_harvest->cell_lysis clarification Centrifugation cell_lysis->clarification ni_nta Ni-NTA Chromatography clarification->ni_nta buffer_exchange Buffer Exchange ni_nta->buffer_exchange sds_page SDS-PAGE Analysis buffer_exchange->sds_page concentration Protein Concentration buffer_exchange->concentration activity_assay Activity Assay concentration->activity_assay

Caption: Experimental workflow for the purification and analysis of 3-keto-acyl-CoA thiolase.

Signaling Pathway Involvement

The expression of peroxisomal 3-keto-acyl-CoA thiolase is regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor in lipid metabolism.[9][10]

ppar_signaling_pathway ligands Fatty Acids / Fibrates ppar_alpha PPARα ligands->ppar_alpha activates rxr RXR ppar_alpha->rxr heterodimerizes with ppre PPRE (in Thiolase Gene) rxr->ppre binds to thiolase_gene 3-keto-acyl-CoA Thiolase Gene ppre->thiolase_gene activates transcription of thiolase_mrna Thiolase mRNA thiolase_gene->thiolase_mrna transcription thiolase_protein 3-keto-acyl-CoA Thiolase Protein thiolase_mrna->thiolase_protein translation beta_oxidation Increased Fatty Acid β-Oxidation thiolase_protein->beta_oxidation catalyzes final step of

Caption: PPARα signaling pathway regulating 3-keto-acyl-CoA thiolase expression.

Applications in Drug Development

The availability of highly purified 3-keto-acyl-CoA thiolase is critical for drug discovery efforts targeting metabolic disorders. Purified enzyme preparations are amenable to high-throughput screening (HTS) of small molecule libraries to identify potential inhibitors or activators. These "hits" can then be further characterized in secondary assays to determine their mechanism of action, potency, and selectivity. The development of specific modulators of 3-keto-acyl-CoA thiolase activity holds promise for the treatment of diseases such as dyslipidemia, diabetes, and certain cancers where fatty acid metabolism is dysregulated. The detailed protocols provided herein offer a robust starting point for generating the high-quality enzyme required for these critical drug discovery applications.

References

Troubleshooting & Optimization

Technical Support Center: Improving 3-Oxo-OPC6-CoA Stability During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and recovery of 3-Oxo-OPC6-CoA during extraction procedures. Given the inherent instability of this key intermediate in the jasmonate biosynthesis pathway, adopting optimized protocols is critical for accurate quantification and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction? Low recovery of this compound is primarily due to the molecule's instability, which is susceptible to three main degradation pathways:

  • Enzymatic Degradation: Upon cell lysis, ubiquitous cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), rapidly hydrolyze the thioester bond.[1]

  • Chemical Hydrolysis: The thioester bond is chemically unstable and prone to hydrolysis, a process that is significantly accelerated by non-optimal pH levels, especially alkaline conditions (pH > 8).[1]

  • Thermal Decomposition: Elevated temperatures increase the rate of both enzymatic and chemical degradation.[1]

Q2: What is the ideal pH range for extracting and handling this compound? Aqueous solutions of acyl-CoA esters are most stable in a slightly acidic environment, typically between pH 2 and 6.[1] For extraction, it is highly recommended to use an acidic buffer, such as 100 mM potassium phosphate (B84403) at a pH of 4.9, to minimize chemical hydrolysis.[1][2]

Q3: How critical is temperature control during the extraction process? Temperature control is absolutely critical. All steps, including homogenization, centrifugation, and solvent evaporation, should be performed at ice-cold temperatures (0-4°C).[1] Samples should be kept on ice, and pre-chilled buffers, solvents, and tubes must be used.[1] For long-term storage, extracts containing this compound should be kept at -20°C or below.[1]

Q4: How can I prevent enzymatic activity from degrading my sample? Immediate and effective quenching of all metabolic activity at the moment of sample collection is the most crucial step.[1] For tissue samples, this is best achieved by flash-freezing in liquid nitrogen.[1] For cell cultures, metabolism can be quenched by adding a pre-chilled organic solvent, such as methanol (B129727) at -80°C, directly to the culture plate.[1]

Troubleshooting Guide: Low Analyte Recovery

ProblemPotential CauseRecommended Solution
Low or No this compound Detected 1. Incomplete Quenching of Enzymatic Activity: Cellular thioesterases rapidly degrade the analyte after cell lysis.Immediate Quenching: Flash-freeze tissue samples in liquid nitrogen. For cell cultures, quench with -80°C methanol. Ensure the sample remains frozen during initial processing steps like grinding.[1][3]
2. Non-Optimal pH of Extraction Buffers: Use of neutral or alkaline buffers (pH > 7) causes rapid chemical hydrolysis of the thioester bond.Use Acidic Buffers: Employ an acidic extraction buffer, such as 100 mM potassium phosphate at pH 4.9, for all aqueous steps.[1][2] If using organic solvents, consider adding 1% acetic acid.[3]
3. High Temperature During Sample Processing: Degradation rates increase significantly with temperature.Maintain Cold Chain: Ensure all steps (homogenization, centrifugation, etc.) are performed on ice or at 4°C. Use pre-chilled tubes, buffers, and equipment.[1]
4. Poor Extraction Efficiency: The analyte may not be efficiently recovered from the sample matrix.Optimize Solvent System: Use a proven solvent system for jasmonate precursors, such as 80% acetonitrile (B52724) or 80% methanol containing 1% acetic acid.[3] Consider solid-phase extraction (SPE) for cleanup and concentration.

Data Presentation: Extraction Condition Comparison

The following table summarizes the key parameters for ensuring the stability of this compound during extraction.

ParameterOptimal Conditions for StabilityConditions Leading to Degradation
Temperature 0-4°C for processing; ≤ -20°C for storage[1]Room temperature or higher[1]
pH 4.0 - 6.0 (Optimal around 4.9)[1][2]pH > 8.0 (Alkaline conditions)[1]
Enzyme Activity Immediately quenched (e.g., liquid nitrogen)[1]Delayed or incomplete quenching[1]
Extraction Buffer Acidic (e.g., 100 mM KH₂PO₄, pH 4.9)[2]Neutral or alkaline buffers (e.g., Tris, PBS at pH 7.4)
Additives 1% Acetic Acid in organic solvents[3]None

Visualizations

Degradation Pathways and Workflow

The following diagrams illustrate the primary factors causing this compound degradation and the ideal workflow to mitigate them.

A This compound (Stable) B Degraded Products (Free Acid + CoA) A->B  Enzymatic Hydrolysis  (Thioesterases) A->B  Chemical Hydrolysis  (High pH) A->B  Thermal Decomposition  (High Temperature)

Caption: Primary degradation pathways for this compound.

cluster_workflow Optimized Extraction Workflow arrow -> node_s 1. Sample Collection & Immediate Quenching (Liquid N₂) node_h 2. Homogenization (0-4°C, pH 4.9 Buffer) node_s->node_h node_c 3. Centrifugation (16,000 x g, 10 min, 4°C) node_h->node_c node_p 4. Supernatant Purification (C18 SPE Cartridge) node_c->node_p node_e 5. Elution & Analysis (LC-MS/MS) node_p->node_e

Caption: Recommended workflow for stable this compound extraction.

Biochemical Context

This compound is an intermediate in the biosynthesis of jasmonic acid, a critical plant hormone.

cluster_plastid Plastid cluster_peroxisome Peroxisome A α-Linolenic Acid B 12-oxophytodienoic acid (OPDA) A->B 13-LOX, AOS, AOC C OPDA-CoA B->C Transport & CoA Ligation D This compound C->D β-Oxidation Step 1 (OPR3 Reduction) E Jasmonic Acid D->E Further β-Oxidation (Thiolase Cleavage)

Caption: Simplified Jasmonic Acid biosynthesis pathway.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is adapted from established methods for jasmonate and acyl-CoA extraction.[2][3]

1. Materials and Reagents:

  • Extraction Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9. Prepare fresh and keep at 4°C.

  • Extraction Solvent: 80% Acetonitrile (ACN) with 1% Acetic Acid (AcOH). Keep at -20°C.

  • Internal Standards (ISTD): Deuterated standards for accurate quantification (if available).

  • Equipment: Mortar and pestle, liquid nitrogen, refrigerated centrifuge (4°C), bead mill homogenizer (optional).

2. Procedure:

  • Sample Collection and Quenching: Weigh 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt all enzymatic activity.[1][3]

  • Homogenization: Place the frozen tissue in a pre-chilled mortar and pestle. Add liquid nitrogen and grind to a fine powder. It is critical that the sample does not thaw.[3]

  • Extraction: Transfer the frozen powder to a pre-chilled 2.0 mL microcentrifuge tube. Add 1.0 mL of ice-cold Extraction Solvent and the appropriate internal standards.[3]

  • Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[3]

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube. This crude extract can now be purified.

Protocol 2: Solid-Phase Extraction (SPE) Purification

This protocol uses C18 SPE cartridges to purify and concentrate the analyte.[3]

1. Materials and Reagents:

  • C18 SPE Cartridges (e.g., Waters Sep-Pak).[3]

  • Conditioning Solvent: 100% Methanol (MeOH).

  • Equilibration Buffer: 1% AcOH in ultrapure water.[3]

  • Wash Solution: 1% AcOH in ultrapure water.[3]

  • Elution Solution: 80% ACN with 1% AcOH.[3]

2. Procedure:

  • Cartridge Conditioning: Pass 1 mL of 100% MeOH through the C18 cartridge.

  • Cartridge Equilibration: Pass 1 mL of Equilibration Buffer through the cartridge. Do not let the cartridge run dry.

  • Sample Loading: Load the supernatant from the extraction protocol onto the cartridge. Allow it to pass through slowly.[3]

  • Washing: Wash the cartridge with 1 mL of Wash Solution to remove polar impurities.

  • Elution: Elute the this compound and other jasmonates with 1 mL of Elution Solution into a clean collection tube.

  • Final Step: The eluate can be concentrated under a gentle stream of nitrogen if necessary and is now ready for analysis, typically by LC-MS/MS.

References

Technical Support Center: Overcoming Low Abundance of 3-Oxo-OPC6-CoA for Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low abundance of 3-Oxo-OPC6-CoA during experimental detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to detect?

A1: 3-Oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoic acid-CoA (this compound) is a key intermediate in the biosynthesis of jasmonic acid, a plant hormone crucial for growth, development, and defense responses. Its low endogenous abundance and inherent instability make it challenging to detect and quantify accurately. Like other acyl-CoA thioesters, it is susceptible to enzymatic and chemical hydrolysis.

Q2: What is the most suitable analytical technique for detecting this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of acyl-CoAs like this compound. This technique offers high selectivity and sensitivity, which are essential for analyzing low-abundance molecules in complex biological matrices.

Q3: How can I improve the stability of this compound during sample preparation?

A3: To minimize degradation, it is critical to work quickly and at low temperatures (0-4°C) throughout the entire sample preparation process. Flash-freezing tissue samples in liquid nitrogen immediately after collection is recommended. Using an acidic extraction buffer, typically with a pH between 4.9 and 6, can significantly reduce the chemical hydrolysis of the thioester bond.[1]

Q4: What are the major challenges in LC-MS/MS analysis of this compound?

A4: The primary challenges include:

  • Low signal intensity: Due to its low abundance.

  • Ion suppression: Matrix effects from co-eluting compounds in the sample can interfere with the ionization of the target analyte, leading to a decreased signal.

  • In-source fragmentation or instability: The molecule may degrade in the ion source of the mass spectrometer.

  • Lack of a commercial standard: A commercially available, certified standard for this compound may not be readily available, making absolute quantification challenging.

Q5: What type of internal standard should I use for accurate quantification?

A5: For the highest accuracy and precision, a stable isotope-labeled internal standard is recommended. While a specific deuterated standard for this compound may not be available, using a deuterated version of a related, more abundant jasmonate, such as jasmonic acid-d6, can help to correct for variability during sample extraction and analysis.

Troubleshooting Guides

Problem: Low or No Signal for this compound
Potential Cause Recommended Solution
Inefficient Extraction Ensure thorough homogenization of the tissue. Optimize the extraction solvent; a common choice is a mixture of isopropanol (B130326) and acetonitrile (B52724) in a buffered aqueous solution. Consider solid-phase extraction (SPE) for sample cleanup and concentration.
Analyte Degradation Maintain samples on ice or at 4°C throughout the extraction process. Use an acidic extraction buffer (pH 4.9-6.0) to minimize hydrolysis.[1] For long-term storage, snap-freeze tissue samples in liquid nitrogen and store them at -80°C.
Ion Suppression Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. Optimize the chromatographic separation to resolve this compound from co-eluting compounds.
Incorrect MS/MS Parameters Optimize the precursor and product ion selection, collision energy, and other instrument-specific parameters by infusing a standard if available, or by predicting fragmentation patterns based on the structure of this compound. A characteristic neutral loss of the CoA moiety is expected.
Problem: High Background Noise or Interfering Peaks
Potential Cause Recommended Solution
Matrix Effects Employ a more rigorous sample cleanup method, such as a two-step solid-phase extraction (SPE) protocol. Enhance chromatographic separation by using a longer gradient or a different column chemistry.
Contamination from Reagents or Consumables Use high-purity, LC-MS grade solvents and reagents. Ensure that all tubes, plates, and vials are free from contaminants.
Carryover from Previous Injections Implement a thorough needle wash protocol in the autosampler. Inject blank samples between experimental samples to check for carryover.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Plant Tissue

This protocol is adapted from established methods for the extraction of acyl-CoAs from plant tissues and will likely require optimization for your specific application.

  • Sample Collection and Homogenization:

    • Flash-freeze approximately 100-200 mg of plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

    • Transfer the powdered tissue to a pre-chilled tube.

  • Extraction:

    • Add 2 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 4.9) containing an appropriate internal standard (e.g., deuterated jasmonic acid).

    • Add 2 mL of 2-propanol and vortex thoroughly.

    • Add 2 mL of acetonitrile and vortex again.

    • Incubate on ice for 15 minutes.

  • Phase Separation and Collection:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove unbound impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Sample Concentration:

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that can be adapted for the analysis of this compound.

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water or 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These will need to be determined empirically. For acyl-CoAs, a common fragmentation is the neutral loss of the 5'-ADP moiety (507.3 Da). The precursor ion will be the m/z of protonated this compound.

Quantitative Data

Table 1: Reported Levels of Jasmonates in Plant Tissues

CompoundPlant TissueConcentrationReference
Jasmonic AcidPoplar Leaves2.6 µg/g fresh weight[2]
Methyl JasmonatePoplar Leaves1.3 µg/g fresh weight[2]
Salicylic AcidPoplar Leaves31.0 µg/g fresh weight[2]

Table 2: Typical Performance of LC-MS/MS Methods for Acyl-CoA Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)1-10 fmol[3]
Limit of Quantification (LOQ)5-50 fmol[3]
Linearity (R²)>0.99[3]

Note: These values are for other acyl-CoA molecules and may not be directly applicable to this compound. Method validation for this compound is essential.

Visualizations

Jasmonic Acid Biosynthesis Pathway

Jasmonic_Acid_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX 12,13-EOT 12,13-EOT 13-HPOT->12,13-EOT AOS OPDA OPDA 12,13-EOT->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC8-CoA OPC8-CoA OPDA_perox->OPC8-CoA OPR3, Acyl-CoA Synthetase This compound This compound OPC8-CoA->this compound β-oxidation (1 cycle) OPC4-CoA OPC4-CoA This compound->OPC4-CoA β-oxidation (1 cycle) Jasmonic_Acid_perox Jasmonic Acid OPC4-CoA->Jasmonic_Acid_perox β-oxidation (1 cycle), Thioesterase

Caption: Biosynthesis pathway of jasmonic acid, highlighting the position of this compound.

General Experimental Workflow for this compound Detection

Experimental_Workflow Sample_Collection 1. Sample Collection (Flash Freeze) Homogenization 2. Homogenization (in acidic buffer with IS) Sample_Collection->Homogenization Extraction 3. Liquid-Liquid Extraction (Isopropanol/Acetonitrile) Homogenization->Extraction Purification 4. Solid-Phase Extraction (C18 SPE) Extraction->Purification Concentration 5. Sample Concentration (N2 stream/Vacuum) Purification->Concentration Analysis 6. LC-MS/MS Analysis (MRM Mode) Concentration->Analysis Data_Processing 7. Data Processing (Quantification) Analysis->Data_Processing

Caption: A logical workflow for the extraction and detection of this compound.

Troubleshooting Logic for Low LC-MS Signal

Troubleshooting_Low_Signal Start Low/No Signal Detected Check_MS Is MS functioning correctly? (Infuse a known standard) Start->Check_MS MS_OK Yes Check_MS->MS_OK Yes MS_Fail No (Service MS) Check_MS->MS_Fail No Check_Standards Are standards and mobile phases fresh and correct? Standards_OK Yes Check_Standards->Standards_OK Yes Standards_Fail No (Prepare fresh) Check_Standards->Standards_Fail No Check_Extraction Is the extraction efficient and sample stable? Extraction_OK Yes Check_Extraction->Extraction_OK Yes Extraction_Fail No (Optimize protocol) Check_Extraction->Extraction_Fail No Optimize_MS Optimize MS parameters (ions, collision energy) Resolved Signal Restored Optimize_MS->Resolved MS_OK->Check_Standards Standards_OK->Check_Extraction Extraction_OK->Optimize_MS

Caption: A logical workflow for troubleshooting low LC-MS signal.

References

Technical Support Center: Optimizing LC-MS/MS for 3-Oxo-OPC6-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 3-Oxo-OPC6-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental parameters and resolve common issues encountered during the analysis of this and other acyl-CoA thioesters.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode for analyzing this compound and other acyl-CoAs?

A1: The most common and effective ionization mode for analyzing acyl-CoAs, including this compound, is positive electrospray ionization (ESI+).[1][2][3] This is because the CoA moiety is readily protonated, leading to efficient ionization and sensitive detection.

Q2: What are the characteristic fragmentation patterns for acyl-CoAs in MS/MS?

A2: Acyl-CoAs exhibit a very characteristic fragmentation pattern in positive ion mode MS/MS. The most common fragmentation is a neutral loss of 507 atomic mass units (amu), which corresponds to the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[3][4] This results in a product ion of [M - 507 + H]⁺. Another significant product ion is often observed at m/z 428, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[3][4] Monitoring these specific transitions in Multiple Reaction Monitoring (MRM) mode provides high selectivity for acyl-CoA analysis.[3][5]

Q3: What are the biggest challenges when analyzing this compound in complex biological matrices like tissue?

A3: The most significant challenge is overcoming the "matrix effect," where endogenous components of the sample co-elute with the analyte and interfere with its ionization in the mass spectrometer.[2][6] This can lead to ion suppression or enhancement, resulting in inaccurate quantification. Other challenges include the inherent instability of acyl-CoAs, which are prone to hydrolysis, and their low abundance in biological samples.[6][7]

Q4: What is a suitable internal standard for the quantification of this compound?

A4: A suitable internal standard should be an acyl-CoA that is not naturally present in the sample. Odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0-CoA), are commonly used for this purpose.[1][2] The use of a stable isotope-labeled internal standard, if available, would be the ideal choice for the most accurate quantification.

Q5: How can I improve the retention and peak shape of this compound on a reversed-phase column?

A5: To improve chromatography, ensure that the injection solvent is not stronger than the initial mobile phase, as this can cause peak distortion.[8] The addition of an ion-pairing agent to the mobile phase can sometimes improve peak shape for these polar molecules. However, a common approach is to use a C18 or C8 reversed-phase column with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) in water and a gradient with an organic solvent like acetonitrile.[1][2][5] Adjusting the gradient slope and starting conditions can optimize the separation from interfering matrix components.[9]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the LC-MS/MS analysis of this compound.

Guide 1: Low or No Signal Intensity
Potential Cause Recommended Solution
Sample Degradation Acyl-CoAs are unstable and susceptible to hydrolysis. Always keep samples on ice or at 4°C during preparation and in the autosampler.[2] For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C.[2] Prepare fresh standards and samples before each run.
Inefficient Ionization Optimize the ESI source parameters, including spray voltage, gas flows, and source temperature.[10] Ensure the mobile phase pH is suitable for positive ionization; acidic conditions can sometimes suppress the signal of basic compounds, so a neutral or slightly basic mobile phase with ammonium hydroxide may be beneficial.[6]
Suboptimal MS/MS Parameters Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor and product ions, collision energy (CE), and declustering potential (DP).[10][11] Start by looking for the characteristic neutral loss of 507 Da and the m/z 428 fragment.[3][4]
Ion Suppression/Matrix Effects Improve sample cleanup by incorporating a solid-phase extraction (SPE) step after protein precipitation.[3][6][7] Adjust the chromatographic gradient to separate the analyte from co-eluting matrix components.[2] Diluting the sample can also mitigate matrix effects, but this may compromise the limit of detection.
Incorrect Sample Preparation Ensure the protein precipitation and extraction method is efficient. A common method involves precipitation with ice-cold 2.5% (w/v) sulfosalicylic acid (SSA).[1][3] Verify that the extraction solvent is appropriate and that the sample is being handled correctly to prevent loss of the analyte.
Guide 2: High Background Noise or Interfering Peaks
Potential Cause Recommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents for mobile phase preparation and sample extraction.[2] Filter all mobile phases and samples to remove particulate matter.[8]
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler, using a strong organic solvent. Inject blank samples between experimental samples to check for carryover.[12]
Insufficient Chromatographic Separation Optimize the LC gradient to better resolve this compound from interfering peaks. Experiment with different column chemistries (e.g., C18 vs. C8) or particle sizes.[2] A longer column or a slower gradient can improve resolution.[9]
Dirty Ion Source or Mass Spectrometer A dirty ion source can lead to high background noise and poor signal intensity.[12] Follow the manufacturer's instructions for cleaning the ion source and other relevant components of the mass spectrometer.
Guide 3: Poor Peak Shape and Shifting Retention Times
Potential Cause Recommended Solution
Column Contamination or Degradation Flush the column with a strong solvent mixture to remove contaminants.[8] If the problem persists, the column may be degraded and require replacement. A guard column can help extend the life of the analytical column.[5]
Inappropriate Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak fronting or splitting.[8] Reconstitute the dried sample extract in the initial mobile phase.[2]
Mobile Phase Issues Ensure the mobile phase is properly mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts.[12] Prepare fresh mobile phase daily.
System Leaks or High Dead Volume Check all fittings and connections for leaks. High dead volume in the system, often from improper connections, can cause peak broadening.[8]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissues

This protocol describes a general method for the extraction of this compound from tissue samples using protein precipitation.

  • Tissue Homogenization : Weigh approximately 50 mg of frozen tissue and homogenize it in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 7.2).[2] Add a suitable internal standard (e.g., heptadecanoyl-CoA) to the buffer before homogenization.[2]

  • Protein Precipitation : Add 200 µL of the tissue homogenate to 400 µL of an ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) solution in a microcentrifuge tube.[1]

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[1]

  • Centrifugation : Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Collection : Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.[1]

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the LC-MS/MS analysis of this compound. Optimization will be required for your specific instrument and application.

Liquid Chromatography Parameters

ParameterValue
LC System HPLC or UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[2]
Mobile Phase A 10 mM Ammonium Acetate in Water[2]
Mobile Phase B Acetonitrile[2]
Gradient Linear gradient from 5% to 95% B over 10 minutes[2]
Flow Rate 0.3 mL/min[2]
Column Temperature 40°C[5]
Injection Volume 5-10 µL[2]

Mass Spectrometry Parameters

ParameterValue
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Analysis Mode Multiple Reaction Monitoring (MRM)[1]
MRM Transitions To be determined by direct infusion of a this compound standard. Monitor for the precursor ion [M+H]⁺ and the characteristic product ions ([M - 507 + H]⁺ and m/z 428).
Collision Energy (CE) Optimize for each MRM transition by direct infusion.[11]
Declustering Potential (DP) Optimize for the precursor ion by direct infusion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Tissue Homogenization sp2 Protein Precipitation (e.g., with SSA) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 lc LC Separation (C18 Reversed-Phase) sp4->lc ms Mass Spectrometry (ESI+, MRM Mode) lc->ms da1 Peak Integration ms->da1 da2 Quantification (using Internal Standard) da1->da2

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway cluster_fragments Characteristic Product Ions precursor Precursor Ion [M+H]⁺ product1 [M - 507 + H]⁺ precursor->product1 Neutral Loss of 507 Da (Phosphorylated ADP) product2 m/z 428 precursor->product2 Fragmentation

Caption: Common fragmentation pathway for acyl-CoAs in positive ion mode MS/MS.

References

Technical Support Center: 3-Oxo-OPC6-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 3-Oxo-OPC6-CoA.

Troubleshooting Guides

This section addresses specific problems that may arise during the analysis of this compound, offering step-by-step solutions.

Question: I am observing a very low or no signal for my this compound standard during LC-MS analysis. What are the initial checks I should perform?

Answer:

When faced with a low or absent signal for your this compound standard, a systematic approach is crucial to identify the root cause.

  • Instrument Performance Check: Begin by verifying the mass spectrometer's functionality. Infuse a known, stable compound to ensure the instrument is responsive and producing a signal as expected.[1]

  • Standard Integrity: Prepare fresh standards to rule out degradation. Acyl-CoA compounds can be unstable, and proper storage is critical.

  • Mobile Phase Preparation: Prepare fresh mobile phases to eliminate the possibility of contamination or degradation that could affect ionization or chromatography.[1]

  • Systematic Parameter Review: Carefully check all instrument parameters, including voltages and gas flows, to ensure they are set correctly for your analysis.[1] A stable electrospray is essential for good signal intensity.

Question: My this compound signal is inconsistent or shows poor reproducibility between injections. What could be the cause?

Answer:

Inconsistent signal or poor reproducibility can stem from several factors throughout your experimental workflow.

  • Sample Preparation Variability: Ensure your sample extraction and homogenization process is consistent for all samples. Incomplete homogenization can lead to variable recovery.

  • Internal Standard Usage: Spike your samples with an appropriate internal standard at the beginning of the extraction process to account for variability in sample preparation and matrix effects.[1]

  • LC System Issues: Check for leaks, pressure fluctuations, or column degradation in your liquid chromatography system. An unstable flow rate can lead to retention time shifts and variable peak areas.

  • Injector Performance: Inspect the injector for any blockages or issues with sample aspiration and injection volume accuracy.

Question: I am experiencing significant matrix effects when analyzing biological samples for this compound. How can I mitigate these?

Answer:

Matrix effects, where co-eluting substances from the sample interfere with the ionization of the analyte, are a common challenge in LC-MS analysis.

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE) to purify your samples and remove interfering matrix components.[2] A well-chosen SPE sorbent and protocol can significantly reduce matrix effects.

  • Chromatographic Separation: Optimize your LC method to achieve better separation of this compound from co-eluting matrix components. This may involve adjusting the gradient, flow rate, or trying a different column chemistry.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the signal suppression or enhancement caused by the matrix.

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended as it will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low signal intensity for acyl-CoA compounds like this compound in LC-MS?

A1: Low signal intensity for acyl-CoAs can be attributed to several factors:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[1] Maintaining samples at a low temperature and in an acidic buffer can help minimize degradation.

  • Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting matrix components can significantly impact the ionization efficiency of acyl-CoAs.[1]

  • Suboptimal MS Parameters: Incorrect selection of precursor and product ions, as well as collision energy, can lead to poor sensitivity in MS/MS experiments.[1]

Q2: What is a suitable extraction method for this compound from plant tissues?

A2: A common approach involves homogenization of frozen, powdered tissue in an ice-cold extraction buffer, such as a methanol (B129727)/water mixture with 5% acetic acid.[1] This is typically followed by solid-phase extraction (SPE) for sample cleanup and concentration.[2]

Q3: Is negative or positive ionization mode better for detecting this compound?

A3: For acyl-CoA compounds, negative mode electrospray ionization (ESI) is often preferred.[2] However, the optimal mode should be determined empirically by infusing a standard of the compound.

Quantitative Data

Direct quantitative data for this compound is not widely available in the literature. However, the following table summarizes typical performance characteristics of methods used for the analysis of other long-chain acyl-CoAs, which can serve as a benchmark.

Analyte ClassMatrixExtraction MethodRecovery Rate (%)Limit of Quantification (LOQ)Reference
Long-Chain Acyl-CoAsRat LiverSolid-Phase Extraction83-90%Not Reported[3]
Long-Chain Acyl-CoAsVarious TissuesSolid-Phase Extraction70-80%Not Reported[3]
Jasmonic Acid & Methyl JasmonatePlant TissueSolid-Phase Extraction92.48%Not Reported[3]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol is a generalized method that can be adapted for plant, animal, or microbial tissues.

  • Homogenization: Homogenize approximately 250 mg of powdered frozen tissue in 4 mL of an ice-cold extraction buffer (e.g., methanol/water 1:1 containing 5% acetic acid). Spike with an appropriate internal standard.[1]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the centrifugation step onto the conditioned cartridge.[1]

    • Wash the cartridge with 3 mL of a weak solvent (e.g., the extraction buffer) to remove unbound impurities.[1]

    • Elute the acyl-CoAs with a suitable solvent (e.g., methanol or an acetonitrile (B52724) gradient).

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent for LC-MS analysis (e.g., 50 mM ammonium (B1175870) acetate).

Visualizations

jasmonic_acid_pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_acid α-Linolenic acid 13-HPOT 13(S)-HPOT alpha-Linolenic_acid->13-HPOT LOX Allene_oxide Allene oxide 13-HPOT->Allene_oxide AOS OPDA OPDA Allene_oxide->OPDA AOC OPC8-CoA OPC8-CoA OPDA->OPC8-CoA OPR3, CoA ligation OPDA->OPC8-CoA This compound This compound OPC8-CoA->this compound β-oxidation (1 cycle) Jasmonic_Acid Jasmonic Acid This compound->Jasmonic_Acid β-oxidation (2 more cycles)

Caption: Simplified Jasmonic Acid Biosynthesis Pathway.

troubleshooting_workflow Start Low/No Signal for This compound Check_MS Check MS with Stable Compound Start->Check_MS MS_OK MS OK? Check_MS->MS_OK Prep_Fresh Prepare Fresh Standards & Mobile Phases MS_OK->Prep_Fresh Yes Troubleshoot_MS Troubleshoot MS MS_OK->Troubleshoot_MS No Reinject Re-inject Standard Prep_Fresh->Reinject Signal_OK Signal OK? Reinject->Signal_OK Check_Sample_Prep Review Sample Preparation Protocol Signal_OK->Check_Sample_Prep No Final_Analysis Proceed with Sample Analysis Signal_OK->Final_Analysis Yes Optimize_Cleanup Optimize Sample Cleanup (SPE) Check_Sample_Prep->Optimize_Cleanup Check_LC Check LC System (Leaks, Pressure) Optimize_Cleanup->Check_LC

Caption: Troubleshooting Workflow for Low Signal Intensity.

References

Technical Support Center: Jasmonate Intermediate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for jasmonate intermediate analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are jasmonates and why is their accurate profiling important?

A1: Jasmonates (JAs) are a class of lipid-derived plant hormones that play critical roles in regulating plant growth, development, and responses to biotic and abiotic stress. Accurate detection and quantification of JAs, such as jasmonic acid (JA), its amino acid conjugate jasmonoyl-isoleucine (JA-Ile), and its precursor 12-oxo-phytodienoic acid (OPDA), are essential for understanding the signaling and metabolic pathways they mediate.[1]

Q2: What is the most common analytical technique for jasmonate profiling?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely applied and powerful tool for the rapid and accurate measurement of small metabolites like jasmonates.[1][2] This technique offers high sensitivity and selectivity, allowing for the quantification of low-concentration phytohormones in small tissue samples.[1]

Q3: Why is quality control (QC) crucial in jasmonate profiling?

A3: Quality control is essential to ensure the accuracy, reliability, and reproducibility of metabolomics data. It helps identify and mitigate errors that can arise during sample preparation, data acquisition, and processing. Key QC practices include the use of internal standards, pooled QC samples, and standardized protocols to build confidence in the results and allow for valid comparisons between studies.[1]

Q4: What are pooled QC samples and how are they used?

A4: A pooled QC sample is created by combining small aliquots from every biological sample in a study.[1] This sample represents the "average" of all samples and is analyzed periodically throughout the injection series to monitor the analytical variance and assess the stability and performance of the LC-MS system.[1]

Troubleshooting Guides

Issue 1: Low or Inconsistent Analyte Recovery

Problem: The signal intensity for jasmonate intermediates is lower than expected or varies significantly between replicate extractions.

Potential Cause Troubleshooting Steps & Solutions
Inefficient Cell Lysis Ensure tissue is flash-frozen in liquid nitrogen immediately after harvesting to halt metabolic activity and ground to a fine powder to maximize surface area for extraction.[3]
Suboptimal Extraction Solvent Use a pre-chilled extraction solvent. A common choice is 80% methanol (B129727) or acetonitrile (B52724) with 1% acetic acid to improve the extraction of acidic analytes like jasmonates.[3]
Analyte Degradation Jasmonates can be unstable and susceptible to degradation.[4] Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between extraction and analysis. For long-term storage, keep extracts at -80°C.[3]
Poor Phase Separation (Liquid-Liquid Extraction) Ensure complete separation of aqueous and organic layers. Centrifugation can help sharpen the interface. Avoid collecting any of the interfacial layer.
Inefficient SPE Elution Ensure the solid-phase extraction (SPE) cartridge is properly conditioned and not allowed to dry out before loading the sample.[3] Use the appropriate elution solvent at the correct concentration to ensure all analytes are recovered from the cartridge.[3]
Adsorption to Labware Jasmonates can adsorb to glass and some plastic surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue.[4]
Issue 2: Poor Chromatographic Peak Shape or Resolution

Problem: Chromatographic peaks for jasmonate intermediates are broad, tailing, or co-elute with other compounds.

Potential Cause Troubleshooting Steps & Solutions
Inappropriate Column Chemistry A reversed-phase C18 column is commonly used for jasmonate analysis.[1] Ensure the column is in good condition and suitable for the analytes.
Suboptimal Mobile Phase The mobile phase typically consists of water and methanol or acetonitrile, both with a small percentage of formic or acetic acid to improve peak shape for acidic compounds.[1] Optimize the gradient to achieve better separation.
Sample Overload Injecting too much sample can lead to broad and distorted peaks. Try diluting the sample.
Matrix Effects Co-eluting matrix components can interfere with analyte ionization and affect peak shape. Improve sample cleanup using SPE or dilute the sample if sensitivity allows.[1]
Issue 3: High Signal Suppression or Enhancement (Matrix Effects)

Problem: The presence of other molecules in the sample extract interferes with the ionization of the target jasmonate intermediates in the mass spectrometer, leading to inaccurate quantification.[5]

Potential Cause Troubleshooting Steps & Solutions
Insufficient Sample Cleanup Photosynthetic pigments and other abundant metabolites can cause significant matrix effects.[1] Employ a robust sample cleanup method like solid-phase extraction (SPE) to remove these interfering compounds.[1][3]
High Sample Concentration If the analyte concentration is high enough, diluting the sample can mitigate matrix effects by reducing the concentration of interfering compounds.[1][6]
Lack of Internal Standard Use a stable isotope-labeled internal standard (e.g., d6-JA) for each analyte.[1] These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.[1]

Quantitative Data Summary

The choice of analytical technique can significantly impact the sensitivity and performance of jasmonate analysis. Below is a comparison of typical performance parameters for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Quantitative Performance for Jasmonic Acid Analysis

ParameterGC-MSLC-MS/MSKey Considerations
Limit of Detection (LOD) 500 fg - 10 ng/mL0.03 - 0.257 ng/mL[7]LC-MS/MS generally provides lower detection limits, which is advantageous for samples with very low jasmonate concentrations.[7]
Limit of Quantification (LOQ) ~0.856 ng/mL[7][8]Down to 10⁻¹⁵ - 10⁻¹⁷ mol[7]The lower LOQs of LC-MS/MS enable more precise quantification of low-abundance jasmonates.
Linearity (R²) >0.999[7]>0.99[7]Both techniques demonstrate excellent linearity over a wide concentration range.[7]
Recovery 90 - 100%[7]92.48%[7]Both methods show high and reproducible recovery rates.[7]
Derivatization Required (e.g., methylation)[7]Not required[7]The need for derivatization in GC-MS adds an extra step, potentially increasing sample preparation time and variability.[7]
Sample Throughput LowerHigher[7]LC-MS/MS methods are often faster and more suitable for high-throughput analysis.[7]

Values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 2: Matrix Effects on Different Phytohormones in Plant Extracts

AnalyteMatrix Effect (%)
Jasmonic Acid (JA)+7%
JA-Isoleucine (JA-Ile)-25%
12-oxo-phytodienoic acid (OPDA)-87%
Abscisic Acid (ABA)+11%
Salicylic Acid (SA)+46%

Data adapted from a study on Arabidopsis thaliana samples.[1] A positive value indicates signal enhancement, while a negative value indicates signal suppression.[1]

Experimental Protocols

Protocol 1: Jasmonate Extraction from Plant Tissue for LC-MS/MS Analysis

This protocol provides a general guideline for the extraction of jasmonates.

1. Sample Collection and Homogenization:

  • Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to stop all metabolic activity.[3]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.[3]

2. Extraction:

  • Transfer the frozen powder to a pre-chilled 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol with 1% acetic acid) containing an appropriate concentration of stable isotope-labeled internal standards (e.g., d6-JA).[3]

  • Vortex thoroughly and incubate on a shaker or rotator for 30 minutes at 4°C.[3]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new tube.

3. Solid-Phase Extraction (SPE) for Sample Cleanup:

  • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[9]

  • Dilute the supernatant from step 2 with water to reduce the organic solvent concentration to below 10%.[9]

  • Load the diluted extract onto the conditioned SPE cartridge.[9]

  • Wash the cartridge with 1 mL of water to remove polar impurities.[9]

  • Elute the jasmonates with 1 mL of 60-80% methanol.[9]

4. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.[3]

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[3]

  • Vortex and centrifuge to pellet any insoluble debris.

  • Transfer the final supernatant to an HPLC vial for analysis.

Protocol 2: UPLC-MS/MS Analysis of Jasmonates

These are typical parameters for UPLC-MS/MS analysis of jasmonates.

  • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.[1]

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid or acetic acid.[1]

    • B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.[1]

  • Gradient Elution: A typical gradient runs from a low percentage of solvent B to a high percentage over 10-15 minutes to separate the compounds.[1]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.[1]

  • Mass Spectrometer: Triple quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap.[10]

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic hormones like jasmonates.[1]

  • Data Acquisition: Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each jasmonate and its corresponding internal standard. These transitions should be optimized using authentic standards prior to analysis.[1]

Visualizations

jasmonate_signaling_pathway cluster_nucleus Nucleus membrane Chloroplast/Peroxisome Membrane alpha_LeA α-Linolenic Acid membrane->alpha_LeA Biosynthesis Initiation OPDA OPDA alpha_LeA->OPDA LOX, AOS, AOC JA JA OPDA->JA OPR3, β-oxidation JA_Ile JA-Ile (Active Hormone) JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 Binding JAZ JAZ Repressor COI1->JAZ Interaction MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Repression proteasome 26S Proteasome JAZ->proteasome Ubiquitination & Degradation JA_genes Jasmonate-Responsive Genes MYC2->JA_genes Activation response Defense/Developmental Responses JA_genes->response

Caption: The core jasmonate signaling pathway.

experimental_workflow A 1. Sample Collection (Flash Freeze in Liquid N₂) B 2. Homogenization (Grind to fine powder) A->B C 3. Extraction (Solvent + Internal Standards) B->C D 4. Sample Cleanup (Solid-Phase Extraction - SPE) C->D E 5. Concentration (Evaporate to dryness) D->E F 6. Reconstitution (In initial mobile phase) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing & Quantification G->H

Caption: General experimental workflow for jasmonate analysis.

troubleshooting_workflow start Low or Inconsistent Analyte Recovery check_extraction Review Extraction Protocol start->check_extraction check_cleanup Review Cleanup Protocol check_extraction->check_cleanup Yes homogenization Improve Homogenization? check_extraction->homogenization No check_storage Review Storage Conditions check_cleanup->check_storage Yes spe Optimize SPE Method? check_cleanup->spe No temp Store at -80°C? check_storage->temp No solution Problem Resolved check_storage->solution Yes solvent Optimize Extraction Solvent? solvent->check_cleanup homogenization->solvent spe->check_storage temp->solution

Caption: Troubleshooting workflow for low analyte recovery.

References

Technical Support Center: Enhancing the Resolution of Acyl-CoA Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation and analysis of acyl-CoA molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Poor Peak Resolution and Tailing in Acyl-CoA Analysis

Q: My chromatogram shows poor peak resolution and significant peak tailing for my acyl-CoA samples. What are the potential causes and how can I fix this?

A: Poor peak resolution and tailing are common issues in acyl-CoA analysis, often stemming from suboptimal chromatographic conditions. Here’s a step-by-step troubleshooting guide:

  • Optimize the Mobile Phase: The composition of the mobile phase is critical for good separation.[1][2]

    • For Reversed-Phase Chromatography (RPC): Acyl-CoAs, especially short-chain species, often require slightly acidic mobile phases.[3][4] A common mobile phase consists of a gradient of acetonitrile (B52724) in an aqueous buffer like ammonium (B1175870) acetate (B1210297) or potassium phosphate.[5][6] Adding a small amount of acetic acid can help sharpen peaks for free fatty acids.[7] For complex mixtures, a gradient elution, where the solvent composition changes during the run, is often necessary to achieve good separation of compounds with varying polarities.[1]

    • Ion-Pairing Chromatography: For short-chain acyl-CoAs and CoA biosynthetic intermediates that exhibit poor retention and peak shape in standard RPC, ion-pairing agents can be added to the mobile phase to improve separation.[8]

  • Select the Appropriate Stationary Phase: The choice of the column's stationary phase significantly impacts selectivity.[1][9]

    • C18 Columns: C18 (ODS) columns are the most commonly used stationary phases for reversed-phase HPLC of acyl-CoAs.[7][10]

    • C8 Columns: For some applications, a more polar C8 column can improve peak shape and resolution, especially when using UPLC systems with smaller particle sizes.[11]

    • HILIC Columns: For separating more polar acyl-CoA species, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.[3]

  • Adjust the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.[12] Experimenting with different column temperatures, for instance, starting at 35°C, can sometimes improve separation.[10]

  • Check for Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor performance.[13] If optimization of other parameters fails, try washing the column according to the manufacturer's instructions or replacing it with a new one.

Issue 2: Low Sensitivity and Poor Detection of Acyl-CoA Species

Q: I am having trouble detecting my acyl-CoA species, or the signal intensity is very low. What can I do to improve sensitivity?

A: Low sensitivity in acyl-CoA analysis can be due to several factors, from sample preparation to the detection method itself.

  • Optimize Extraction and Sample Preparation: Acyl-CoAs are present in low abundance in tissues and are prone to degradation.[10][14]

    • Ensure rapid quenching of metabolic activity and use extraction methods with high recovery rates. A common method involves homogenization in a buffer followed by extraction with organic solvents like acetonitrile and isopropanol.[5][10]

    • Solid-phase extraction (SPE) can be used to purify and concentrate acyl-CoAs from the initial extract.[10]

  • Enhance Detection with Mass Spectrometry (MS): LC-MS/MS is a highly sensitive and selective method for acyl-CoA analysis.[6][15]

    • Ionization Mode: Positive ion electrospray ionization (ESI) mode is often found to be more sensitive for the detection of many acyl-CoA species compared to negative ion mode.[15]

    • Multiple Reaction Monitoring (MRM): For targeted quantification, using a triple quadrupole mass spectrometer in MRM mode significantly improves selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[6][14] A common neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, can be used for screening for various acyl-CoAs.[3]

  • Derivatization for Fluorescence Detection: For HPLC with fluorescence detection, acyl-CoAs can be derivatized to their fluorescent etheno-derivatives, which can significantly increase detection sensitivity, allowing for the detection of femtomole levels of these molecules.[10]

Issue 3: Difficulty in Separating Isobaric and Isomeric Acyl-CoA Species

Q: I am struggling to separate acyl-CoAs with the same mass (isobaric) or similar structures (isomers). How can I improve the resolution for these challenging separations?

A: Separating isobaric and isomeric acyl-CoAs requires careful optimization of the chromatographic method.

  • Fine-tune the Mobile Phase Gradient: A shallow gradient elution can improve the separation of closely eluting compounds.[1] By slowing down the rate of change in the mobile phase composition, you provide more time for the analytes to interact with the stationary phase, leading to better resolution.

  • Select a High-Resolution Column: Using a column with a smaller particle size (e.g., UPLC columns with ~1.7 µm particles) can significantly increase efficiency and improve peak shape and resolution.[11] Longer columns can also increase the number of theoretical plates, leading to better separation.[16]

  • Optimize Temperature: As mentioned before, adjusting the column temperature can alter selectivity for some isomeric compounds.

  • Consider Alternative Chromatographic Techniques:

    • Silver Ion HPLC (Ag-HPLC): This technique is particularly useful for separating unsaturated fatty acyl-CoAs based on the number and position of double bonds.

Quantitative Data Summary

The following tables summarize the impact of various parameters on the resolution of acyl-CoA separation, based on findings from multiple studies.

Table 1: Effect of Stationary Phase on Acyl-CoA Separation

Stationary PhaseParticle SizeAdvantagesDisadvantagesReference
C18 (ODS)3-5 µmWidely applicable for a broad range of acyl-CoAs.May show peak tailing for short-chain species.[5],[10]
C8~1.7 µm (UPLC)Improved peak shape and resolution, faster run times.May have lower retention for very non-polar acyl-CoAs.[11]
HILIC3-5 µmBetter retention and separation of polar acyl-CoAs.Not suitable for long-chain, non-polar acyl-CoAs.[3]

Table 2: Influence of Mobile Phase Composition on Resolution

Mobile Phase SystemTarget AnalytesKey Optimization ParametersExpected OutcomeReference
Acetonitrile/Water Gradient with Ammonium AcetateBroad range of acyl-CoAsGradient slope, buffer concentration, and pH.Good separation of species with varying chain lengths.[6]
Acetonitrile/Water Gradient with Acetic AcidLong-chain unsaturated and saturated acyl-CoAsGradient shape and concentration of acetic acid.Improved separation of polyunsaturated acyl-CoAs.[5]
Ion-Pairing Agents (e.g., DMBA) in Mobile PhaseShort-chain acyl-CoAs and CoA intermediatesConcentration of the ion-pairing agent.Improved peak shape and retention for polar analytes.[8]

Experimental Protocols

Protocol 1: Extraction and HPLC Analysis of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from a method that reports high recovery and improved separation of common unsaturated and saturated acyl-CoAs.[5]

1. Materials:

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification column

  • HPLC system with UV detector

  • C18 reversed-phase column

2. Extraction Procedure:

  • Homogenize tissue samples in a glass homogenizer with KH2PO4 buffer.

  • Add 2-propanol and homogenize again.

  • Extract acyl-CoAs from the homogenate with acetonitrile.

  • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Elute the acyl-CoAs using 2-propanol.

  • Concentrate the eluent before HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.

  • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.

  • Gradient: A binary gradient system should be optimized based on the specific acyl-CoAs of interest.

  • Flow Rate: 0.25 to 0.5 ml/min, depending on the tissue type.

  • Detection: UV at 260 nm.

Protocol 2: LC-MS/MS Analysis of a Broad Range of Acyl-CoAs

This protocol provides a general framework for the sensitive and selective analysis of various acyl-CoA species.[6]

1. Materials:

  • LC-MS/MS system (e.g., Agilent 1100 HPLC with a Waters Micromass Quattro Micro triple quadrupole MS).

  • C18(2) column (e.g., Luna® 100 Å, 100 x 2 mm, 3 µm) with a guard column.

  • Mobile Phase A: 10 mM ammonium acetate, pH 6.8.

  • Mobile Phase B: Acetonitrile.

2. LC Conditions:

  • Column Temperature: 32 °C.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 30 µL.

  • Gradient:

    • 0-15 min: 20% to 100% B

    • 15-22.5 min: Hold at 100% B

    • 22.51-30 min: Re-equilibrate at 20% B

3. MS/MS Conditions:

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Optimization: MS parameters should be optimized by direct infusion of acyl-CoA standards. The most abundant fragment ion for many acyl-CoAs corresponds to the neutral loss of the phosphorylated ADP moiety (M-507).[6]

Visualizations

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Chromatographic Separation & Detection tissue Tissue/Cell Sample homogenization Homogenization tissue->homogenization Quench Metabolism extraction Solvent Extraction homogenization->extraction purification Solid-Phase Extraction (SPE) extraction->purification Concentrate & Purify hplc HPLC/UPLC System purification->hplc Inject Sample column C18 or C8 Column hplc->column Separation ms Mass Spectrometer (MS/MS) column->ms Detection data Data Acquisition & Analysis ms->data

Caption: Workflow for Acyl-CoA Analysis.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Considerations cluster_other_params Other Parameters start Poor Peak Resolution mp_composition Adjust Solvent Ratio/Gradient start->mp_composition sp_type Change Column Type (e.g., C8, HILIC) start->sp_type op_temp Optimize Column Temperature start->op_temp mp_ph Modify pH mp_composition->mp_ph mp_ionpair Add Ion-Pairing Reagent mp_ph->mp_ionpair end Resolution Improved mp_ionpair->end sp_condition Check Column for Contamination/Degradation sp_type->sp_condition sp_condition->end op_flow Adjust Flow Rate op_temp->op_flow op_flow->end

Caption: Troubleshooting Logic for Poor Resolution.

References

minimizing sample degradation for acyl-CoA profiling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA profiling. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experimental workflows, ensuring the integrity of your samples and the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of acyl-CoA degradation during sample preparation?

A1: Acyl-CoA degradation is primarily caused by two chemical processes: hydrolysis and oxidation.[1]

  • Hydrolysis: The thioester bond in acyl-CoAs is highly susceptible to cleavage by water, a reaction that is accelerated in neutral to basic pH conditions.[1][2] This results in the formation of coenzyme A (CoASH) and the corresponding free fatty acid.

  • Oxidation: The free thiol group of CoASH can be oxidized, leading to the formation of a disulfide dimer (CoA-S-S-CoA).[1] Additionally, unsaturated acyl chains within the acyl-CoA molecule can be susceptible to oxidation.[1]

Q2: What are the visible signs of sample degradation in my experimental results?

A2: Sample degradation can manifest in several ways in your data:

  • Reduced Biological Activity: A noticeable decrease in the expected enzymatic or cellular response may indicate a lower concentration of the active acyl-CoA.[1]

  • Altered Chromatographic Profiles: The appearance of unexpected peaks or a decrease in the height of the target acyl-CoA peak in your LC-MS/MS chromatogram can be a sign of degradation.[1]

Q3: How should I properly store my acyl-CoA samples to ensure stability?

A3: Proper storage is critical for maintaining the integrity of acyl-CoA samples. The stability of acyl-CoAs is highly dependent on the storage format and temperature.[1]

Troubleshooting Guide

Issue 1: Low or no signal for my target acyl-CoA in LC-MS/MS analysis.

Possible Cause Troubleshooting Steps
Sample Degradation during Harvesting Ensure rapid quenching of metabolic activity. For adherent cells, aspirate media and immediately add ice-cold extraction solvent (e.g., methanol).[3] For suspension cells, pellet cells by centrifugation at 4°C and wash with ice-cold PBS before extraction.[3]
Improper Storage Store lyophilized powders at -80°C for long-term stability.[1] For aqueous stock solutions, use a slightly acidic buffer (pH 4.0-6.0), aliquot into single-use vials, and store at -80°C.[1] Avoid repeated freeze-thaw cycles.[1]
Suboptimal Extraction For broad-range acyl-CoA extraction, protein precipitation with cold methanol (B129727) is a simple and effective method.[2][4] For cleaner extracts and to reduce matrix effects, consider solid-phase extraction (SPE).[4]
Degradation in Reconstitution Solvent Acyl-CoAs are unstable in aqueous solutions.[2] Reconstitute dried extracts in methanol for the best stability.[2] A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is also a viable option.[2] Analyze samples promptly after reconstitution.[3]

Issue 2: High variability between replicate injections.

Possible Cause Troubleshooting Steps
Incomplete Protein Precipitation After adding the extraction solvent, vortex the sample vigorously to ensure thorough mixing and protein precipitation.[4] Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to effectively pellet proteins and cellular debris.[3][4]
Inconsistent Sample Handling Keep samples on ice throughout the entire preparation process.[5] Perform all steps quickly to minimize the time acyl-CoAs are in aqueous solutions.[5]
Autosampler Instability Acyl-CoAs can degrade in the autosampler over time. Analyze samples as quickly as possible after placing them in the autosampler.[2] If possible, use a cooled autosampler.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells (Solvent Precipitation)

This protocol is suitable for both adherent and suspension cell cultures.[3]

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add cold methanol and use a cell scraper to collect the cells.[3]

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS.[3]

  • Extraction: Resuspend the cell pellet or scraped cells in cold methanol.[3]

  • Protein Precipitation: Vortex the cell lysate vigorously and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[2][3]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[3]

  • Solvent Evaporation: Dry the extract using a vacuum concentrator or a gentle stream of nitrogen.[3]

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS analysis, such as methanol or 50% methanol in 50 mM ammonium acetate (pH 7).[2][3]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of acyl-CoA extracts.[4]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column.[1][4]

    • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[1][4]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[1][4]

    • Gradient: Start with a low percentage of Mobile Phase B and ramp up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[4]

  • Mass Spectrometry:

    • Ionization Mode: Use positive ion electrospray ionization (ESI).[2]

    • Detection: Employ multiple reaction monitoring (MRM) for simultaneous detection of all analytes.[2]

Data Presentation

Table 1: Recommended Storage Conditions for Acyl-CoA Samples
Storage FormatTemperatureDurationImportant Considerations
Lyophilized Powder-20°C or -80°CUp to 1 yearMost stable form for long-term storage.[1]
Aqueous Stock Solution-80°CUp to 6 monthsPrepare in a slightly acidic buffer (pH 4.0-6.0) and store under an inert gas like nitrogen.[1]
Aqueous Stock Solution-20°CUp to 1 monthPrepare in a slightly acidic buffer (pH 4.0-6.0) and protect from light.[1]
Aqueous Working Solution2-8°CUse within 1 dayPrepare fresh before each experiment.[1]
Table 2: Stability of Acyl-CoAs in Different Reconstitution Solvents
Reconstitution SolventStability over 24 hoursNotes
MethanolHighProvided the best stability for analytes over the tested periods.[2]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)ModerateDeterioration increased with the length of the fatty acid chain.[2]
WaterLowSignificant degradation observed.[2]
50 mM Ammonium Acetate (pH 7)LowSignificant degradation observed.[2]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)ModerateAcidic pH improves stability compared to neutral aqueous solutions.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest Cell Harvesting (Adherent or Suspension) Wash Wash with Ice-Cold PBS Harvest->Wash 1 Quench Quench Metabolism (e.g., Cold Methanol) Wash->Quench 2 Lyse Cell Lysis & Protein Precipitation Quench->Lyse 3 Centrifuge Centrifugation (15,000 x g, 4°C) Lyse->Centrifuge 4 Collect Collect Supernatant Centrifuge->Collect 5 Evaporate Solvent Evaporation Collect->Evaporate 6 Reconstitute Reconstitution (Methanol) Evaporate->Reconstitute 7 LCMS LC-MS/MS Analysis Reconstitute->LCMS 8

Caption: Experimental workflow for acyl-CoA profiling.

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway AcylCoA Acyl-CoA CoASH Coenzyme A (CoASH) AcylCoA->CoASH H2O, pH ≥ 7 FFA Free Fatty Acid AcylCoA->FFA H2O, pH ≥ 7 CoADisulfide CoA Disulfide (CoA-S-S-CoA) CoASH->CoADisulfide Oxidizing agents

Caption: Degradation pathways of acyl-CoAs.

References

Technical Support Center: Synthesis of 3-Oxo-OPC6-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Oxo-OPC6-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this important intermediate in the jasmonate biosynthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important?

A1: this compound is a key intermediate in the biosynthesis of jasmonic acid (JA), a plant hormone that regulates various aspects of growth, development, and defense against stress.[1][2][3] The synthesis of this compound is crucial for studying the enzymes involved in the JA pathway and for developing novel compounds that can modulate plant responses. It is formed by the activation of its precursor, 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoic acid (OPC6), through the attachment of coenzyme A (CoA).[2][4]

Q2: What are the main strategies for synthesizing this compound?

A2: The primary strategies for synthesizing this compound are enzymatic and chemoenzymatic methods.

  • Enzymatic Synthesis: This approach utilizes an acyl-CoA synthetase (also known as acyl-activating enzyme) to ligate OPC6 to CoA in the presence of ATP.[2][5] This method is highly specific and occurs under mild conditions.

Q3: What are the major challenges in the synthesis of this compound?

A3: The synthesis of this compound presents several challenges:

  • Instability: Acyl-CoA thioesters are known for their chemical instability due to the labile thioester and phosphoester linkages.[6]

  • Enzyme Specificity: The enzymatic synthesis is dependent on the availability of an acyl-CoA synthetase with high specificity for OPC6.[8]

  • Purification: The purification of the final product can be labor-intensive and often requires HPLC-based methods.[6]

  • Low Yields: Both chemical and enzymatic methods can suffer from low yields.[6][8]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Q: I am not getting any product, or the yield is very low. What are the possible causes and solutions?

A: Low or no yield can be due to several factors. Here's a step-by-step troubleshooting guide:

  • Check the Integrity of Starting Materials:

    • OPC6 Precursor: Ensure the purity and stability of your OPC6 precursor. If chemically synthesized, verify its structure and purity by NMR and mass spectrometry.

    • Coenzyme A: CoA is prone to degradation. Use a fresh, high-quality source and store it under appropriate conditions (typically -20°C).

    • ATP: ATP solutions are unstable. Prepare fresh ATP solutions for each reaction.

  • Verify Enzyme Activity:

    • Enzyme Source: Use a reliable source for your acyl-CoA synthetase. If expressing and purifying the enzyme yourself, verify its activity with a known substrate.

    • Enzyme Concentration: The concentration of the enzyme can be critical. Try varying the enzyme concentration to find the optimal level.

  • Optimize Reaction Conditions:

    • pH and Buffer: The pH of the reaction buffer is crucial for enzyme activity. Most acyl-CoA synthetases have an optimal pH between 7.0 and 8.0.

    • Temperature: The reaction should be incubated at the optimal temperature for the enzyme, typically between 25°C and 37°C.[7]

    • Reaction Time: The reaction may not have reached completion. Perform a time-course experiment to determine the optimal reaction time.

Issue 2: Presence of Multiple Products or Impurities

Q: My analysis shows multiple peaks, and I am unsure which is my product. How can I identify the correct product and minimize impurities?

A: The presence of multiple products or impurities can be due to side reactions or degradation.

  • Product Identification:

    • Mass Spectrometry: Use mass spectrometry to identify the peak corresponding to the molecular weight of this compound. Look for characteristic fragment ions.

    • Control Reactions: Run control reactions without the enzyme or without one of the substrates (OPC6 or CoA) to identify peaks that are not your product.

  • Minimizing Impurities:

    • Side Reactions: If using a chemical synthesis step, side reactions can be a major source of impurities. Optimize the reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize side product formation.

    • Product Degradation: this compound is unstable. Work quickly and at low temperatures during purification. Store the purified product at -80°C.

Issue 3: Difficulty in Purifying the Product

Q: I am having trouble purifying this compound. What are the best methods for purification?

A: Purification of acyl-CoA esters can be challenging due to their instability and similarity to other reaction components.

  • Solid-Phase Extraction (SPE): SPE can be used for initial cleanup and to remove excess salts and nucleotides. A C18 cartridge is often suitable for this purpose.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for purifying acyl-CoA esters.

Data Presentation

Table 1: Key Parameters for Enzymatic Synthesis of Acyl-CoA Esters

ParameterTypical RangeNotes
Enzyme Concentration 0.1 - 1.0 mg/mLThe optimal concentration depends on the specific activity of the enzyme.
Substrate Concentration (OPC6) 1 - 5 mMHigher concentrations may lead to substrate inhibition.
Coenzyme A Concentration 1 - 5 mMShould be in slight excess to the OPC6 substrate.
ATP Concentration 2 - 10 mMATP is required in molar excess.
Magnesium Chloride (MgCl2) 5 - 10 mMMg2+ is a required cofactor for most acyl-CoA synthetases.
pH 7.0 - 8.0The optimal pH should be determined for the specific enzyme.
Temperature 25 - 37 °CThe optimal temperature depends on the enzyme's stability and activity profile.[7]
Incubation Time 1 - 4 hoursMonitor the reaction progress by a suitable analytical method (e.g., HPLC).[7]

Experimental Protocols

Protocol 1: Representative Chemoenzymatic Synthesis of this compound

This protocol is a representative method based on the chemoenzymatic synthesis of similar acyl-CoA esters.[7]

Stage 1: Chemical Synthesis of 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoic acid (OPC6)

This stage is highly dependent on the starting materials and should be adapted from established organic synthesis literature for jasmonate analogs.

Stage 2: Enzymatic Ligation of OPC6 to Coenzyme A

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the following reaction mixture on ice:

      • 100 mM Tris-HCl buffer, pH 7.5

      • 10 mM MgCl2

      • 5 mM ATP (freshly prepared)

      • 2 mM Coenzyme A (lithium salt)

      • 1 mM OPC6 (dissolved in a minimal amount of DMSO or ethanol)

      • 0.2 mg/mL purified acyl-CoA synthetase (with known activity towards similar substrates)

    • The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 2 hours.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or by heating at 95°C for 5 minutes.

  • Analysis and Purification:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to monitor product formation.

    • Purify the this compound from the supernatant using preparative or semi-preparative HPLC.

Mandatory Visualization

jasmonate_biosynthesis alpha_linolenic_acid α-Linolenic Acid opda 12-oxo-PDA (OPDA) alpha_linolenic_acid->opda LOX, AOS, AOC opc8 OPC-8:0 opda->opc8 OPR3 opc6 OPC-6:0 opc8->opc6 β-oxidation oxo_opc6_coa This compound opc6->oxo_opc6_coa Acyl-CoA Synthetase ja Jasmonic Acid oxo_opc6_coa->ja β-oxidation synthesis_workflow start Start chem_synthesis Chemical Synthesis of OPC6 start->chem_synthesis enzymatic_ligation Enzymatic Ligation to CoA chem_synthesis->enzymatic_ligation purification Purification (HPLC) enzymatic_ligation->purification analysis Analysis (MS, NMR) purification->analysis end Pure this compound analysis->end troubleshooting_tree start Low/No Yield check_reagents Check Reagent Quality (OPC6, CoA, ATP) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_enzyme Verify Enzyme Activity enzyme_ok Enzyme Active? check_enzyme->enzyme_ok optimize_conditions Optimize Reaction Conditions (pH, Temp, Time) conditions_ok Conditions Optimized? optimize_conditions->conditions_ok reagents_ok->check_enzyme Yes fail Consult Further Literature reagents_ok->fail No enzyme_ok->optimize_conditions Yes enzyme_ok->fail No success Yield Improved conditions_ok->success Yes conditions_ok->fail No

References

Technical Support Center: Improving the Efficiency of In Vitro Beta-Oxidation Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the efficiency and reliability of in vitro beta-oxidation enzyme assays.

Troubleshooting Guide

This section addresses specific issues that may arise during in vitro beta-oxidation assays in a question-and-answer format.

Issue 1: Low or No Enzyme Activity

  • Question: Why am I observing low or no enzyme activity in my assay?

    Possible Causes & Solutions:

    Cause Solution
    Inactive Enzyme Confirm the expiration date and proper storage of the enzyme at -20°C. Avoid multiple freeze-thaw cycles (more than 3). Test enzyme activity with a control substrate (e.g., lambda DNA for restriction enzymes) to verify its functionality.[1]
    Suboptimal Reaction Conditions Ensure the use of the recommended reaction buffer and any necessary additives. Verify the optimal reaction temperature and control for evaporation during incubation. The final glycerol (B35011) concentration in the reaction mix should be below 5%.[1]
    Insufficient Substrate or Cofactors Ensure that the concentrations of fatty acid substrates and essential cofactors (e.g., NAD+, FAD, Coenzyme A) are optimal.[2] Low substrate levels can limit the reaction rate.[3]
    Improper Sample Preparation Ensure that tissue or cell samples are completely homogenized.[4] For assays with intact mitochondria, ensure the integrity of the organelles is maintained.[5]
    Presence of Inhibitors Samples may contain endogenous inhibitors. Consider sample purification or dilution. Common assay components like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%) can inhibit enzyme activity.[4]
    Incorrect pH or Temperature Verify that the assay buffer pH is within the optimal range for the enzyme.[6] Ensure the incubation temperature is optimal and consistent, as deviations can significantly reduce enzyme activity.[6][7]

Issue 2: High Background Signal

  • Question: What is causing a high background signal in my assay?

    Possible Causes & Solutions:

    Cause Solution
    Substrate Instability or Contamination Use high-purity substrates (>95%). Impurities from synthesis or degradation can produce a background signal.[8] Run a "no-enzyme" control to assess substrate stability.[8][9]
    Non-Specific Binding Add a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) to the assay and wash buffers to reduce non-specific binding of assay components to the microplate.[8]
    Autofluorescence of Assay Components In fluorescence-based assays, check for autofluorescence of the substrate, enzyme, or buffer components at the excitation and emission wavelengths used.[8]
    Buffer Component Interference Some buffer components or impurities can interfere with the detection method. Prepare fresh buffers and consider using high-purity reagents.[8]
    Contaminated Reagents Ensure all reagents, especially buffers and water, are free from contamination that might contribute to the background signal.[10]

Issue 3: High Variability Between Replicates

  • Question: Why am I observing high variability between my replicate wells?

    Possible Causes & Solutions:

    Cause Solution
    Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel or repeater pipette for consistent volume dispensing.[11]
    Edge Effects Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile water or PBS to create a humidity barrier.[11]
    Pipetting Errors Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the medium to avoid introducing bubbles.[11]
    Inconsistent Washing Steps Perform washing steps carefully to avoid dislodging cells. Use a multichannel pipette to add and remove media gently and consistently across all wells.[11]

Frequently Asked Questions (FAQs)

  • Question: What are the different types of in vitro beta-oxidation assays?

    • Answer: Common methods include spectrophotometric assays that measure the reduction of NAD+ to NADH or the reduction of an artificial electron acceptor, fluorometric assays that detect fluorescent products, and radiolabeled assays that track the conversion of a radiolabeled fatty acid into water-soluble products.[5][12][13][14][15][16]

  • Question: How can I measure the complete rate of beta-oxidation?

    • Answer: Radiolabeled assays using fatty acids like [1-¹⁴C]palmitate allow for the measurement of the complete oxidation to CO₂ by capturing the released ¹⁴CO₂.[17] Assays using [9,10-³H]palmitate measure the release of ³H₂O, which is proportional to the flux through the beta-oxidation spiral.[13]

  • Question: What are the key regulatory points of beta-oxidation that can affect my assay?

    • Answer: The transport of fatty acids into the mitochondria via the carnitine shuttle, catalyzed by carnitine palmitoyltransferase I (CPT-I), is a major rate-limiting step.[2][18] The availability of cofactors such as NAD+, FAD, and Coenzyme A also directly influences the rate of beta-oxidation.[2]

  • Question: What are appropriate controls for a beta-oxidation assay?

    • Answer: Essential controls include:

      • Blank: Contains all assay components except the enzyme/cells to measure background signal.[8]

      • No-Substrate Control: Contains the enzyme/cells but no fatty acid substrate to measure any endogenous activity.[8][9]

      • Positive Control Inhibitor: Use a known inhibitor of beta-oxidation, such as etomoxir (B15894) (for CPT-I), to confirm that the measured activity is specific to the pathway.[5][19]

Experimental Protocols

1. Spectrophotometric Assay for Beta-Oxidation in Isolated Mitochondria

This method measures the reduction of ferricyanide (B76249) by electrons generated from acyl-CoA dehydrogenases.[12][20]

  • Reagents:

  • Procedure:

    • Isolate mitochondria from the tissue of interest.

    • Resuspend isolated mitochondria in the assay buffer.

    • Add the substrate and stimulator (oxaloacetate or acetoacetate) to the mitochondrial suspension.

    • Initiate the reaction by adding potassium ferricyanide.

    • Monitor the decrease in absorbance at 420 nm (for ferricyanide reduction) using a dual-wavelength spectrophotometer.

    • Calculate the rate of beta-oxidation from the change in absorbance over time.

2. Radiolabeled Beta-Oxidation Assay in Cultured Cells

This protocol measures the production of tritiated water (³H₂O) from [9,10-³H]-palmitate.[13]

  • Reagents:

    • [9,10-³H]-palmitic acid

    • Unlabeled palmitic acid

    • Fatty-acid-free Bovine Serum Albumin (BSA)

    • Krebs-Ringer buffer

    • Perchloric acid (PCA)

    • Anion exchange resin

    • Scintillation fluid

  • Procedure:

    • Prepare a reaction mixture of [³H]-palmitate and unlabeled palmitate complexed to BSA in Krebs-Ringer buffer.

    • Wash cultured cells with PBS and add the reaction mixture.

    • Incubate at 37°C for the desired time.

    • Stop the reaction by adding cold PCA to precipitate macromolecules.

    • Separate the aqueous phase (containing ³H₂O) from the unreacted [³H]-palmitate using an anion exchange column.

    • Collect the eluate into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Normalize the results to the protein concentration of the cell lysate.

Visualizations

Beta-Oxidation Signaling Pathway

Beta_Oxidation_Pathway Fatty_Acid Fatty Acid (in Cytosol) Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase Acyl_Carnitine Acyl-Carnitine Fatty_Acyl_CoA->Acyl_Carnitine CPT-I Mitochondrial_Matrix Mitochondrial Matrix Acyl_Carnitine->Mitochondrial_Matrix Translocase Fatty_Acyl_CoA_Mito Fatty Acyl-CoA Mitochondrial_Matrix->Fatty_Acyl_CoA_Mito CPT-II Beta_Oxidation_Spiral Beta-Oxidation Spiral (4 Enzymatic Steps) Fatty_Acyl_CoA_Mito->Beta_Oxidation_Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA FADH2_NADH FADH2, NADH Beta_Oxidation_Spiral->FADH2_NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ETC Electron Transport Chain FADH2_NADH->ETC

Caption: The mitochondrial fatty acid beta-oxidation pathway.

Experimental Workflow for a Radiolabeled Beta-Oxidation Assay

Experimental_Workflow Start Start: Seed Cells Prepare_Substrate Prepare Radiolabeled Fatty Acid Substrate Start->Prepare_Substrate Incubate Incubate Cells with Substrate Prepare_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., with Acid) Incubate->Stop_Reaction Separate Separate Product from Substrate Stop_Reaction->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Analyze Data (Normalize to Protein) Measure->Analyze End End Analyze->End

Caption: A generalized workflow for a radiolabeled in vitro beta-oxidation assay.

References

Validation & Comparative

A Researcher's Guide to 3-Oxo-OPC6-CoA in the Plant Kingdom: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

The Jasmonate Pathway: A Conserved Mechanism in Plants

3-Oxo-OPC6-CoA is a transient but crucial intermediate in the biosynthesis of jasmonic acid (JA) and its derivatives. The jasmonate signaling pathway, which is initiated in response to various biotic and abiotic stresses, is widely distributed and conserved across the plant kingdom.[1][2] The presence of enzymes that convert 12-oxo-phytodienoic acid (OPDA) to jasmonic acid has been confirmed in a variety of monocotyledonous and dicotyledonous plants, suggesting that the overall pathway, including the formation of this compound, is a general metabolic route in plants.[1][3]

Studies on the jasmonate biosynthesis pathway have been conducted in a range of plant species. While these studies do not typically report the specific levels of this compound, they confirm the activity of the pathway, and by extension, the transient existence of this intermediate.

Plant SpeciesCommon NameEvidence for Jasmonate Biosynthesis Pathway
Arabidopsis thalianaThale CressExtensive genetic and biochemical studies of the entire pathway.[3][4]
Solanum lycopersicumTomatoWell-characterized pathway, particularly in response to wounding and herbivory.[3]
Zea maysCorn / MaizeDemonstrated metabolism of 12-oxo-PDA to jasmonic acid.[1]
Solanum melongenaEggplantDemonstrated metabolism of 12-oxo-PDA to jasmonic acid.[1]
Linum usitatissimumFlaxDemonstrated metabolism of 12-oxo-PDA to jasmonic acid.[1]
Avena sativaOatDemonstrated metabolism of 12-oxo-PDA to jasmonic acid.[1]
Helianthus annuusSunflowerDemonstrated metabolism of 12-oxo-PDA to jasmonic acid.[1]
Triticum aestivumWheatDemonstrated metabolism of 12-oxo-PDA to jasmonic acid.[1]

Visualizing the Jasmonate Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of jasmonic acid, highlighting the position of this compound.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_Linolenic_Acid α-Linolenic Acid 13_HPOT 13(S)-HPOT alpha_Linolenic_Acid->13_HPOT LOX Allene_Oxide Allene Oxide 13_HPOT->Allene_Oxide AOS OPDA 12-oxo-PDA Allene_Oxide->OPDA AOC OPDA_perox 12-oxo-PDA OPDA->OPDA_perox Transport OPC8_CoA OPC8-CoA OPDA_perox->OPC8_CoA OPR3, Acyl-CoA Synthetase 3_Oxo_OPC6_CoA This compound OPC8_CoA->3_Oxo_OPC6_CoA β-oxidation (1 cycle) 3_Oxo_OPC4_CoA 3-Oxo-OPC4-CoA 3_Oxo_OPC6_CoA->3_Oxo_OPC4_CoA β-oxidation (1 cycle) JA_CoA JA-CoA 3_Oxo_OPC4_CoA->JA_CoA β-oxidation (1 cycle) JA Jasmonic Acid JA_CoA->JA Thioesterase

Figure 1: Simplified Jasmonate Biosynthesis Pathway.

Experimental Protocol for Quantification of this compound

Direct quantification of this compound is challenging due to its low abundance and transient nature. However, sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[5][6][7] The following is a generalized protocol adapted from methods for the analysis of acyl-CoA esters in plant tissues.

1. Sample Preparation and Extraction

  • Tissue Homogenization: Flash-freeze plant tissue (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder.

  • Extraction Buffer: Immediately add a cold extraction buffer (e.g., 10% (w/v) trichloroacetic acid or a suitable organic solvent mixture) to the powdered tissue to precipitate proteins and quench enzymatic activity.

  • Internal Standard: Spike the sample with a known amount of a suitable internal standard (e.g., a deuterated or ¹³C-labeled acyl-CoA analog) to account for extraction losses and matrix effects.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoA esters.

2. Solid-Phase Extraction (SPE) for Purification and Concentration

  • Column Equilibration: Condition a C18 SPE cartridge with methanol (B129727) followed by an equilibration buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).

  • Sample Loading: Load the supernatant onto the equilibrated SPE cartridge.

  • Washing: Wash the cartridge with a low-concentration organic solvent to remove polar impurities.

  • Elution: Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a small volume of a solvent compatible with the LC-MS/MS system (e.g., 50% methanol).

3. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a C18 reversed-phase column. Use a gradient elution program with mobile phases typically consisting of an aqueous solution with a volatile salt (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion corresponding to this compound and specific fragment ions for sensitive and selective quantification. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of this compound in the original sample.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound in plant tissues.

Experimental_Workflow Start Plant Tissue Sampling Homogenization Homogenization in Extraction Buffer (with Internal Standard) Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (SPE) Supernatant_Collection->SPE Elution Elution and Drying SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis End Results Data_Analysis->End

Figure 2: Generalized workflow for this compound quantification.

References

Unraveling the Jasmonate Maze: A Comparative Guide to 3-Oxo-OPC6-CoA and its Role in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the signaling roles of jasmonate precursors in plant defense, with a focus on the validation of 3-Oxo-OPC6-CoA's significance. We delve into the distinct biosynthetic pathways, compare the bioactivity of key intermediates, and provide detailed experimental protocols and quantitative data to support these findings.

The jasmonate signaling pathway is a cornerstone of plant immunity, orchestrating defenses against a broad spectrum of pests and pathogens. While jasmonic acid-isoleucine (JA-Ile) is the celebrated hormone that triggers a well-defined defense cascade, the precursors in its biosynthesis are emerging as critical signaling molecules in their own right. This guide specifically dissects the role of this compound, an intermediate in the less-characterized C16 branch of jasmonate synthesis, and compares it to its C18 counterpart, 3-Oxo-OPC8-CoA, and other key players in the jasmonate family.

Two Roads to Defense: The C18 and C16 Jasmonate Biosynthetic Pathways

Plants utilize two parallel pathways to synthesize jasmonates, originating from different fatty acid precursors. The well-established C18 pathway begins with α-linolenic acid (18:3), while the C16 pathway starts with hexadecatrienoic acid (16:3)[1]. Both pathways converge on the production of jasmonic acid (JA) through a series of enzymatic steps in the chloroplast and peroxisome.

The intermediate this compound is the coenzyme A activated form of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6:0), which is derived from the C16 pathway precursor, dinor-12-oxo-phytodienoic acid (dnOPDA)[2][3][4]. Similarly, 3-Oxo-OPC8-CoA is the activated form of OPC-8:0, originating from the C18 precursor, 12-oxo-phytodienoic acid (OPDA)[2][3][4]. The activation of these molecules by CoA ligases is a critical step for their entry into β-oxidation to produce JA[2][3]. While the enzyme responsible for activating OPC-8:0, OPCL1, has been identified, the specific ligase for OPC-6:0 remains unknown, highlighting a knowledge gap in the C16 pathway[2].

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid α-Linolenic Acid (18:3) OPDA OPDA alpha-Linolenic_Acid->OPDA LOX, AOS, AOC Hexadecatrienoic_Acid Hexadecatrienoic Acid (16:3) dnOPDA dnOPDA Hexadecatrienoic_Acid->dnOPDA LOX, AOS, AOC OPC-8:0 OPC-8:0 OPDA->OPC-8:0 OPR3 OPDA->OPC-8:0 OPC-6:0 OPC-6:0 dnOPDA->OPC-6:0 OPR3 dnOPDA->OPC-6:0 3-Oxo-OPC8-CoA 3-Oxo-OPC8-CoA OPC-8:0->3-Oxo-OPC8-CoA OPCL1 This compound This compound OPC-6:0->this compound Unknown Ligase JA Jasmonic Acid 3-Oxo-OPC8-CoA->JA β-oxidation (3 cycles) This compound->JA β-oxidation (2 cycles) Signaling_Pathways cluster_JA_Ile COI1-Dependent Signaling cluster_OPDA_dnOPDA COI1-Independent Signaling JA-Ile JA-Ile COI1 COI1 JA-Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses Defense_Genes_JA Defense Gene Expression MYC2->Defense_Genes_JA activates OPDA_dnOPDA OPDA / dnOPDA Unknown_Receptor Unknown Receptor(s) OPDA_dnOPDA->Unknown_Receptor TGA_Factors TGA Transcription Factors OPDA_dnOPDA->TGA_Factors activates Unknown_Receptor->TGA_Factors Defense_Genes_OPDA Defense Gene Expression TGA_Factors->Defense_Genes_OPDA Experimental_Workflow Sample_Collection 1. Plant Tissue Collection (Flash-freeze in Liquid N2) Homogenization 2. Homogenization (Grind to a fine powder) Sample_Collection->Homogenization Extraction 3. Extraction (80% Methanol, internal standards) Homogenization->Extraction Purification 4. Solid-Phase Extraction (SPE) (C18 cartridge) Extraction->Purification Analysis 5. LC-MS/MS Analysis (Quantification) Purification->Analysis Data_Interpretation 6. Data Interpretation Analysis->Data_Interpretation

References

Comparative Analysis of Jasmonic Acid Pathway Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of signaling molecules within the jasmonic acid (JA) pathway is critical for harnessing their therapeutic and agricultural potential. This guide provides a comparative analysis of the key intermediates of the JA pathway: 12-oxo-phytodienoic acid (OPDA), jasmonic acid (JA), and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

The jasmonate family of phytohormones are central regulators of plant growth, development, and defense against a wide range of biotic and abiotic stresses.[1][2][3] The signaling cascade is initiated by the synthesis of JA, which can then be converted to various derivatives, with JA-Ile being a primary active form.[4] This guide delves into the distinct and overlapping functions of these crucial intermediates, supported by quantitative data and detailed experimental protocols.

Core Signaling Pathways: Distinct Roles of OPDA, JA, and JA-Ile

The jasmonate signaling pathway is a complex network involving biosynthesis, metabolism, and signal transduction.[3] While often viewed as a linear progression, evidence increasingly points to specialized roles for each intermediate.

Jasmonoyl-isoleucine (JA-Ile): The Primary Bioactive Jasmonate

JA-Ile is widely recognized as the most biologically active jasmonate.[5] It functions as the key ligand for the F-box protein CORONATINE INSENSITIVE 1 (COI1), a component of the Skp1/Cul1/F-box (SCFCOI1) E3 ubiquitin ligase complex.[1] The binding of JA-Ile to COI1 facilitates the ubiquitination and subsequent degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[1][4] The degradation of JAZ proteins releases transcription factors, such as MYC2, which in turn activate the expression of a vast array of JA-responsive genes involved in defense and development.[3][6] Molecular interaction studies have demonstrated that JA-Ile binds to the receptor complex with a much higher affinity than other jasmonates.[7]

12-oxo-phytodienoic acid (OPDA): A Signaling Molecule in Its Own Right

Initially considered solely a precursor to JA, OPDA is now established as a signaling molecule with functions independent of JA and JA-Ile.[8][9] OPDA can activate a unique subset of jasmonate-responsive genes, often associated with defense against specific pathogens and insects, in a manner that does not require its conversion to JA.[9] Some of these OPDA-specific responses are independent of the COI1 receptor, suggesting the existence of a distinct signaling pathway.[10] This independent signaling role for OPDA adds a layer of complexity and specificity to the plant's defense arsenal.

Jasmonic Acid (JA): The Central Precursor

JA serves as the central precursor for the production of the highly active JA-Ile. While less potent than its isoleucine conjugate in activating COI1-dependent signaling, exogenously applied JA can still elicit a range of physiological responses, likely through its conversion to JA-Ile within the cell.[7] The relative levels of JA and its conversion rate to JA-Ile are critical control points in modulating the intensity and duration of the jasmonate response.

Quantitative Comparison of Jasmonate Intermediates

The relative abundance and bioactivity of OPDA, JA, and JA-Ile can vary significantly depending on the plant species, tissue type, and the nature of the stimulus. The following tables summarize quantitative data from studies investigating the accumulation and effects of these intermediates.

Table 1: Endogenous Levels of Jasmonate Intermediates in Response to Wounding in Nicotiana attenuata
Time after Wounding + Oral Secretion Application OPDA (ng/g FW) JA (ng/g FW) JA-Ile (ng/g FW)
0 min~100~50~10
30 min~1800~1200~1500
60 min~1500~1000~1800
90 min~1200~800~1200
Data adapted from a study on Nicotiana attenuata, illustrating the rapid and substantial increase in all three intermediates upon simulated herbivory.[11]
Table 2: Comparative Bioactivity of Jasmonates on Gene Expression in Barley
Compound Relative Induction of jip-23 mRNA
Jasmonic Acid (JA)+++
Methyl Jasmonate (MeJA)+++
12-oxo-phytodienoic acid (OPDA)++
Qualitative representation of data from a study on barley leaves, where '+' indicates the level of induction. This study suggests that while OPDA can induce gene expression, JA and its methyl ester are more potent in this system for the specific gene tested.[12]
Table 3: Quantification of Jasmonates in Tomato Wild-Type and OPR3-RNAi Plants After Wounding
Plant Line OPDA (nmol/g FW) JA (nmol/g FW)
Wild-Type (unwounded)~0.5~0.2
Wild-Type (wounded)~2.5~4.0
OPR3-RNAi (unwounded)~0.5Not Detected
OPR3-RNAi (wounded)~2.5Not Detected
Data from a study in tomato where OPR3, the enzyme that converts OPDA to JA, is silenced. This demonstrates that in the absence of JA biosynthesis, OPDA still accumulates in response to wounding.[10]

Experimental Protocols

Accurate quantification of jasmonate pathway intermediates is crucial for comparative studies. The following is a generalized protocol for the extraction and analysis of jasmonates from plant tissue using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and specific method.[13][14]

Protocol: Extraction and Quantification of Jasmonates

1. Sample Preparation:

  • Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Extraction:

  • Transfer a known weight of the frozen powder (typically 50-100 mg) to a pre-chilled microcentrifuge tube.

  • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid) containing deuterated internal standards (e.g., d6-JA, d2-JA-Ile) for accurate quantification.[4]

  • Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant onto the conditioned cartridge.

  • Wash the cartridge with a weak solvent (e.g., 10% methanol) to remove polar impurities.

  • Elute the jasmonates with a stronger solvent (e.g., 80% methanol).

4. UHPLC-MS/MS Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a small, known volume of the initial mobile phase.

  • Inject an aliquot into the UHPLC-MS/MS system.

  • Separation is typically achieved on a C18 reversed-phase column with a gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of formic or acetic acid to improve ionization.[15]

  • Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[13]

Visualizing the Jasmonate World: Pathways and Workflows

To provide a clearer understanding of the relationships between the jasmonate intermediates and the experimental processes used to study them, the following diagrams have been generated using Graphviz.

Jasmonate_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha-Linolenic_Acid alpha-Linolenic_Acid LOX LOX alpha-Linolenic_Acid->LOX AOS AOS LOX->AOS AOC AOC AOS->AOC OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA OPDA->OPDA_perox Transport Gene_Expression JA-Responsive Gene Expression OPDA->Gene_Expression COI1-independent signaling OPR3 OPR3 beta_oxidation β-oxidation OPR3->beta_oxidation JA Jasmonic Acid (JA) beta_oxidation->JA JA->JA_cyto Transport OPDA_perox->OPR3 JAR1 JAR1 JA-Ile Jasmonoyl-Isoleucine (JA-Ile) JAR1->JA-Ile JA-Ile->JA-Ile_nuc Transport JA_cyto->JAR1 COI1 COI1 JAZ JAZ COI1->JAZ promotes binding MYC2 MYC2 JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation MYC2->Gene_Expression activates JA-Ile_nuc->COI1

Caption: The Jasmonic Acid Biosynthesis and Signaling Pathway.

Experimental_Workflow Start Plant Tissue (e.g., leaves, roots) Homogenization Cryogenic Homogenization Start->Homogenization Extraction Extraction with 80% Methanol + Internal Standards Homogenization->Extraction Centrifugation1 Centrifugation (14,000 x g, 15 min, 4°C) Extraction->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Supernatant1->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis UHPLC-MS/MS Analysis Reconstitution->Analysis Data Data Processing and Quantification Analysis->Data

Caption: Experimental Workflow for Jasmonate Analysis.

Conclusion

The jasmonic acid pathway is not a simple linear cascade but a complex network where each intermediate—OPDA, JA, and JA-Ile—plays a distinct and vital role. While JA-Ile is the primary activator of the canonical COI1-dependent signaling pathway, OPDA possesses its own independent signaling capabilities, adding a layer of regulatory complexity. A thorough understanding of the quantitative differences in their accumulation and bioactivity is essential for researchers aiming to modulate plant defense responses for agricultural improvement or to identify novel targets for drug development. The provided experimental protocols and workflows offer a robust framework for the precise quantification of these critical signaling molecules, enabling further elucidation of their intricate functions.

References

A Comparative Guide to 3-Oxo-OPC6-CoA and OPC-8:0-CoA in Jasmonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two critical intermediates in the biosynthesis of jasmonates: 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid-CoA (OPC-8:0-CoA) and 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-hexanoic acid-CoA (3-Oxo-OPC6-CoA or OPC-6:0-CoA). Understanding the distinct roles and metabolic fates of these molecules is crucial for elucidating the regulation of jasmonate-mediated signaling pathways, which are pivotal in plant defense and development.

Introduction to Jasmonate Biosynthesis

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play a central role in orchestrating a wide array of physiological processes in plants, including defense against herbivores and pathogens, as well as various developmental stages.[1] The biosynthesis of JA is a well-defined pathway that initiates in the chloroplast and concludes in the peroxisome. The final stages of JA synthesis involve the beta-oxidation of a cyclopentanone (B42830) precursor.

The journey begins with the conversion of linolenic acid (18:3) or hexadecatrienoic acid (16:3) in the chloroplast to 12-oxo-phytodienoic acid (OPDA) or dinor-OPDA (dnOPDA), respectively.[2][3] These intermediates are then transported to the peroxisome. Inside the peroxisome, OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[1][4][5] Similarly, dnOPDA is reduced to 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6:0).[2][3]

Crucially, before entering the beta-oxidation cycle, these free acids must be activated to their coenzyme A (CoA) esters. OPC-8:0 is converted to OPC-8:0-CoA by the enzyme OPC-8:0-CoA ligase 1 (OPCL1).[4][6] This activation is an essential step, priming the molecule for the subsequent shortening of its carboxylic acid side chain.[2] While an equivalent specific ligase for OPC-6:0 has not been definitively identified, it is presumed to be activated to OPC-6:0-CoA to enter the beta-oxidation pathway.[7][8]

Comparative Analysis: this compound vs. OPC-8:0-CoA

The primary distinction between this compound and OPC-8:0-CoA lies in their position within the jasmonate biosynthetic pathway and the number of beta-oxidation cycles they undergo.

  • OPC-8:0-CoA is the initial substrate for the beta-oxidation cascade that leads to JA. It undergoes three successive rounds of beta-oxidation.

  • This compound is an intermediate product, formed after the first round of beta-oxidation of OPC-8:0-CoA. It then serves as the substrate for the subsequent two rounds of beta-oxidation.

This sequential relationship underscores that the metabolism of OPC-8:0-CoA is a prerequisite for the formation of this compound in the pathway originating from linolenic acid.

Below is a summary of the key characteristics and roles of these two molecules.

FeatureThis compound (OPC-6:0-CoA)OPC-8:0-CoA
Precursor Acid 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6:0)3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0)
Origin in Pathway Intermediate of OPC-8:0-CoA beta-oxidation; also derived from dnOPDAProduct of OPC-8:0 activation by OPCL1
Enzyme for CoA Ligation Putative CoA ligase (unidentified)OPC-8:0-CoA ligase 1 (OPCL1)[4][6]
Rounds of Beta-Oxidation TwoThree
Key Enzymes in Metabolism Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), 3-Ketoacyl-CoA Thiolase (KAT)Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), 3-Ketoacyl-CoA Thiolase (KAT)
End Product Jasmonic Acid (JA)Jasmonic Acid (JA)

Signaling Pathways and Experimental Workflows

The biosynthesis of jasmonic acid is a tightly regulated process, and the intermediates play a crucial role in the overall flux of the pathway. The conversion of OPC-8:0 to OPC-8:0-CoA is a key regulatory step.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic_Acid Linolenic Acid (18:3) OPDA 12-oxo-phytodienoic acid (OPDA) Linolenic_Acid->OPDA LOX, AOS, AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC_8_0 OPC-8:0 OPDA_perox->OPC_8_0 OPR3 OPC_8_0_CoA OPC-8:0-CoA OPC_8_0->OPC_8_0_CoA OPCL1 3_Oxo_OPC6_CoA This compound OPC_8_0_CoA->3_Oxo_OPC6_CoA Beta-oxidation I (ACX, MFP, KAT) OPC_4_0_CoA OPC-4:0-CoA 3_Oxo_OPC6_CoA->OPC_4_0_CoA Beta-oxidation II (ACX, MFP, KAT) JA_CoA JA-CoA OPC_4_0_CoA->JA_CoA Beta-oxidation III (ACX, MFP, KAT) JA Jasmonic Acid JA_CoA->JA Thioesterase

Figure 1. Jasmonate biosynthesis pathway highlighting the roles of OPC-8:0-CoA and this compound.

To investigate the roles of these intermediates, researchers often employ a workflow involving genetic, biochemical, and analytical approaches.

Experimental_Workflow Plant_Material Plant Material (e.g., Wild-Type vs. Mutant) Stress_Induction Stress Induction (e.g., Wounding) Plant_Material->Stress_Induction Enzyme_Assays In vitro Enzyme Assays Plant_Material->Enzyme_Assays Metabolite_Extraction Metabolite Extraction Stress_Induction->Metabolite_Extraction Gene_Expression Gene Expression Analysis (qRT-PCR) Stress_Induction->Gene_Expression Quantification Quantification (LC-MS/MS or GC-MS) Metabolite_Extraction->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis Enzyme_Assays->Data_Analysis Gene_Expression->Data_Analysis

Figure 2. A typical experimental workflow for comparing jasmonate biosynthesis intermediates.

Experimental Protocols

Quantification of Jasmonate Intermediates by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of jasmonates from plant tissue.

1. Sample Preparation:

  • Flash-freeze plant tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder.

  • Add 1 mL of extraction solvent (e.g., 80% methanol (B129727), 1% acetic acid) containing deuterated internal standards (e.g., d6-JA).

  • Vortex thoroughly and incubate at 4°C for 1 hour with shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

2. Solid-Phase Extraction (SPE) for Purification:

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the jasmonates with an appropriate solvent (e.g., acetonitrile (B52724) or methanol).

  • Dry the eluate under a stream of nitrogen gas.

3. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Use a reverse-phase C18 column for chromatographic separation.

  • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard.

  • Quantify the analytes by comparing their peak areas to those of the internal standards.

In Vitro Enzyme Assay for Acyl-CoA Oxidase (ACX) Activity

This protocol can be adapted to test the activity of ACX enzymes with different substrates like OPC-8:0-CoA and this compound.

1. Enzyme Preparation:

  • Clone the coding sequence of the ACX gene of interest into an expression vector.

  • Express the recombinant protein in a suitable host system (e.g., E. coli or yeast).

  • Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. Activity Assay:

  • Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), flavin adenine (B156593) dinucleotide (FAD), and horseradish peroxidase.

  • Add a chromogenic substrate for peroxidase (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS).

  • Initiate the reaction by adding the substrate (OPC-8:0-CoA or this compound).

  • Monitor the change in absorbance at a specific wavelength (e.g., 405 nm for ABTS) over time using a spectrophotometer.

  • The rate of H₂O₂ production, which is coupled to the oxidation of the chromogenic substrate, is proportional to the ACX activity.

  • Calculate the specific activity of the enzyme (e.g., in units per milligram of protein).

Conclusion

This compound and OPC-8:0-CoA are both indispensable intermediates in the peroxisomal stage of jasmonate biosynthesis. Their relationship is sequential, with OPC-8:0-CoA being the entry point into the beta-oxidation cascade and this compound being a downstream product. The efficient conversion of both molecules by the beta-oxidation machinery, comprising ACX, MFP, and KAT enzymes, is essential for the timely production of jasmonic acid, a critical signaling molecule for plant survival and adaptation. Further research focusing on the substrate specificities and kinetic parameters of the individual beta-oxidation enzymes for these two CoA esters will provide a more detailed understanding of the regulatory control points within this vital biosynthetic pathway.

References

A Researcher's Guide to Acyl-CoA Oxidase (ACX) Isoforms: A Functional Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme isoforms is critical for targeted therapeutic design and robust experimental interpretation. This guide provides an objective comparison of the functional properties of various acyl-CoA oxidase (ACX) isoforms, supported by experimental data and detailed methodologies.

Acyl-CoA oxidases (ACXs) are a family of flavoenzymes that catalyze the initial and rate-limiting step in the peroxisomal β-oxidation of fatty acids. This pathway is essential for the metabolism of very-long-chain fatty acids, branched-chain fatty acids, and bile acid precursors.[1] Different isoforms of ACX exhibit distinct substrate specificities and kinetic properties, reflecting their specialized roles in lipid metabolism. The dysregulation of ACX activity has been implicated in various metabolic disorders, making these enzymes attractive targets for drug development.

Comparative Analysis of ACX Isoform Properties

The functional diversity of ACX isoforms is primarily defined by their substrate preference, which varies depending on the length and structure of the fatty acyl-CoA substrate. The following tables summarize the quantitative data on the specific activities and kinetic parameters of ACX isoforms from different species.

Human Acyl-CoA Oxidase 1 (ACOX1) Isoforms

Human ACOX1 gives rise to two splice variants, ACOX1a and ACOX1b, which differ in a small internal peptide sequence. While both isoforms share a broad substrate specificity, they exhibit notable differences in their specific activity and thermal stability.[2][3]

SubstrateACOX1a Specific Activity (U/mg)ACOX1b Specific Activity (U/mg)
Lauroyl-CoA (C12:0)~0.08~0.25
Myristoyl-CoA (C14:0)~0.06~0.18
Palmitoyl-CoA (C16:0)~0.05~0.10
Stearoyl-CoA (C18:0)~0.02~0.05
Octanoyl-CoA (C8:0)~0.02~0.06
Decanoyl-CoA (C10:0)~0.04~0.12

Data adapted from a study on recombinant human ACOX1 isoforms.[2] Activities were measured at 30°C.

Kinetic Parameters for Palmitoyl-CoA:

IsoformKm (µM)Vmax (U/mg)
ACOX1a25.60.05
ACOX1b18.50.11

Data from biochemical characterization of human ACOX1a and ACOX1b.[2]

Rat Liver Acyl-CoA Oxidase Isoforms

Rat liver peroxisomes contain at least three distinct ACX isoforms, each with a clear preference for different types of fatty acyl-CoAs.[4]

SubstratePalmitoyl-CoA Oxidase (Inducible)Pristanoyl-CoA Oxidase (Non-inducible)Trihydroxycoprostanoyl-CoA Oxidase
Palmitoyl-CoA (C16:0)++++-
Pristanoyl-CoA-++++
Trihydroxycoprostanoyl-CoA--+++
Lignoceroyl-CoA (C24:0)+++++-
2-Methylpalmitoyl-CoA-++++
Hexadecanedioyl-CoA++++-

Relative activities are denoted as +++ (high), ++ (moderate), + (low), and - (not detected).[4]

Yeast Acyl-CoA Oxidase Isozymes

The yeast Yarrowia lipolytica possesses multiple ACX isozymes (encoded by POX genes) that enable it to utilize a wide range of fatty acids as carbon sources.[5][6] Similarly, Candida aaseri has three identified ACOX isozymes with distinct substrate specificities.[7]

OrganismIsozymeSubstrate Preference
Yarrowia lipolyticaAox2Long-chain acyl-CoAs
Aox3Short-chain acyl-CoAs
Aox5Broad specificity (all chain lengths)
Candida aaseriCaAOX2Short- to medium-chain fatty acids (C6-C12)
CaAOX4Broad spectrum (C6-C16)
CaAOX5Long-chain fatty acids (>C12)

Experimental Protocols

Accurate characterization of ACX isoform function relies on precise and reproducible experimental methods. Below are detailed protocols for key experiments.

Expression and Purification of Recombinant ACX Isoforms
  • Cloning: The cDNAs encoding the specific ACX isoforms are cloned into a suitable expression vector (e.g., pET vector for E. coli expression).

  • Transformation: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)).

  • Protein Expression: The transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced with an appropriate inducer (e.g., IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization.

  • Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) if the protein has a His-tag), followed by further purification steps such as ion-exchange and size-exclusion chromatography to achieve high purity.

Acyl-CoA Oxidase Activity Assay (Spectrophotometric)

This assay measures the production of hydrogen peroxide (H₂O₂) by ACX, which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).[8]

Reagents:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.

  • Substrate Stock Solution: 1 mM acyl-CoA substrate in water.

  • Horseradish Peroxidase (HRP) Stock Solution: 1 mg/mL in assay buffer.

  • Chromogenic Substrate Stock Solution: e.g., 10 mM 4-aminoantipyrine (B1666024) (4-AAP) and 100 mM phenol (B47542) in water.

  • FAD Stock Solution: 1 mM Flavin Adenine Dinucleotide in water.

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Assay buffer

    • HRP (final concentration ~10 µg/mL)

    • 4-AAP (final concentration ~0.5 mM)

    • Phenol (final concentration ~5 mM)

    • FAD (final concentration ~10 µM)

    • Purified ACX enzyme (appropriate amount to ensure a linear reaction rate).

  • Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the acyl-CoA substrate (final concentration ranging from 10 to 200 µM).

  • Immediately monitor the increase in absorbance at 500 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of H₂O₂ production.

  • Calculate the specific activity using the molar extinction coefficient of the oxidized product (quinoneimine dye, ε₅₀₀ = 6.58 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute.

Determination of Kinetic Parameters (Km and Vmax):

To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the activity assay with varying concentrations of the acyl-CoA substrate while keeping the enzyme concentration constant. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software.

Visualizing the Context: Pathways and Workflows

Peroxisomal β-Oxidation Pathway

The following diagram illustrates the central role of Acyl-CoA Oxidase (ACX) as the first and rate-limiting enzyme in the peroxisomal fatty acid β-oxidation pathway.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACX) FAD -> FADH2 O2 -> H2O2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH + H+ Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase CoA-SH

Caption: The peroxisomal β-oxidation spiral with Acyl-CoA Oxidase (ACX) initiating the cycle.

Experimental Workflow for ACX Isoform Comparison

This diagram outlines the systematic process for comparing the functional properties of different ACX isoforms.

Experimental_Workflow cluster_prep Preparation cluster_analysis Functional Analysis cluster_comparison Comparison Cloning Cloning of ACX Isoform cDNAs Expression Recombinant Protein Expression Cloning->Expression Purification Protein Purification Expression->Purification Activity_Assay Enzyme Activity Assay Purification->Activity_Assay Substrate_Screen Substrate Specificity Screening Activity_Assay->Substrate_Screen Kinetics Determination of Km and Vmax Substrate_Screen->Kinetics Data_Table Comparative Data Tabulation Kinetics->Data_Table

Caption: Workflow for the functional comparison of ACX isoforms.

References

Validating the Role of Multifunctional Protein (MFP) in 3-Oxo-OPC6-CoA Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of Multifunctional Protein (MFP) in the metabolism of 3-Oxo-OPC6-CoA, a key intermediate in the biosynthesis of jasmonic acid, a vital plant hormone regulating growth and stress responses. We will delve into the experimental data supporting MFP's function, compare it with potential alternative metabolic pathways, and provide detailed experimental protocols for further investigation.

Introduction

The biosynthesis of jasmonic acid (JA) from its precursor, 12-oxo-phytodienoic acid (OPDA), involves a series of β-oxidation steps within the peroxisome. Multifunctional Protein (MFP) is a pivotal enzyme in this pathway, catalyzing two essential reactions: 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase. These activities are crucial for the shortening of the carboxylic acid side chain of JA precursors. The intermediate, 3-oxo-2-(2'(Z)-pentenyl)cyclopentane-1-hexanoic acid (OPC-6), is processed as its CoA ester, this compound, by the β-oxidation machinery. This guide will validate the indispensable role of MFP in this metabolic process.

Data Presentation: MFP vs. Alternative Pathways

While direct kinetic data for MFP with this compound is limited in published literature, we can infer its efficiency from studies on related substrates and the phenotypes of MFP mutants. The following table summarizes the comparison between MFP-catalyzed metabolism and potential alternative pathways.

FeatureMultifunctional Protein (MFP) PathwayAlternative/Compensatory Pathways
Enzymatic Efficiency High efficiency in catalyzing both hydration and dehydrogenation steps for various acyl-CoA substrates, including jasmonic acid precursors.[1][2]Likely lower efficiency. While other hydratases and dehydrogenases exist in the peroxisome, their specificity for this compound is not well-characterized. Redundancy among different β-oxidation enzymes has been suggested.[2]
Substrate Specificity Different MFP isoforms exhibit distinct substrate preferences. In Arabidopsis thaliana, AIM1 prefers short-chain acyl-CoAs, while MFP2 shows higher activity with long-chain substrates like C18:0-CoA.[3] This suggests isoform-specific roles in the multi-step β-oxidation of JA precursors.The substrate specificity of potential compensatory enzymes for jasmonic acid precursors is largely unknown.
Mutant Phenotype Mutants lacking functional MFP (e.g., aim1 in Arabidopsis) show reduced levels of jasmonic acid and an accumulation of its precursors, leading to developmental defects and altered stress responses.[2]The phenotype of single mutants in other potential compensatory enzymes is often less severe, suggesting a primary role for MFP. Double or triple mutants in other β-oxidation enzymes are often required to see significant effects on JA biosynthesis.[2]
Gene Expression Genes encoding MFP are often co-expressed with other genes involved in jasmonic acid biosynthesis, indicating a coordinated regulatory network.[1]The expression patterns of genes encoding potential alternative enzymes in response to JA-inducing stimuli are not as consistently correlated.

Experimental Protocols

To further validate the role of MFP in this compound metabolism, the following experimental protocols are recommended:

1. In Vitro Enzyme Assay for MFP Activity with Jasmonic Acid Precursors

This assay measures the hydratase and dehydrogenase activities of purified MFP with a specific substrate.

  • Materials:

    • Purified recombinant MFP (e.g., AtAIM1 or AtMFP2)

    • This compound (substrate)

    • Reaction buffer (e.g., 50 mM MOPS, pH 7.5)

    • NADH (for dehydrogenase assay)

    • Spectrophotometer or HPLC-MS for product detection

  • Protocol for Dehydrogenase Activity:

    • Prepare a reaction mixture containing the reaction buffer, NADH, and the substrate (this compound).

    • Initiate the reaction by adding the purified MFP enzyme.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Calculate the enzyme activity based on the rate of NADH consumption.

    • Perform control reactions without the enzyme or without the substrate.

  • Protocol for Hydratase Activity:

    • Prepare a reaction mixture containing the reaction buffer and the enoyl-CoA form of the JA precursor.

    • Initiate the reaction by adding the purified MFP enzyme.

    • Incubate for a defined period.

    • Stop the reaction (e.g., by adding acid).

    • Analyze the formation of the hydroxylacyl-CoA product using HPLC-MS.

2. Metabolite Profiling of MFP Mutants

This experiment quantifies the levels of jasmonic acid and its precursors in wild-type and mfp mutant plants.

  • Plant Material:

    • Wild-type Arabidopsis thaliana (e.g., Col-0)

    • aim1 and/or mfp2 mutant lines

  • Protocol:

    • Grow plants under controlled conditions.

    • Induce jasmonic acid biosynthesis (e.g., by wounding the leaves).

    • Harvest leaf tissue at different time points after induction.

    • Extract metabolites using a suitable solvent (e.g., ethyl acetate).

    • Analyze the extracts using LC-MS/MS to quantify the levels of OPDA, OPC-8, OPC-6, jasmonic acid, and their CoA esters.

    • Compare the metabolite profiles of wild-type and mutant plants. An accumulation of precursors and a reduction in JA levels in the mutants would confirm the role of MFP.[4]

3. Proteomic Analysis of Peroxisomes

This approach identifies and quantifies proteins in the peroxisomes of wild-type and mfp mutant plants to identify potential compensatory enzymes.

  • Protocol:

    • Isolate intact peroxisomes from wild-type and mfp mutant plants.

    • Separate peroxisomal proteins using 2D-gel electrophoresis or shotgun proteomics (LC-MS/MS).

    • Identify proteins that are upregulated in the mfp mutants compared to the wild type.

    • These upregulated proteins, particularly those with predicted hydratase or dehydrogenase domains, are candidates for compensatory enzymes.

Visualizations

jasmonic_acid_biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid opda 12-oxo-phytodienoic acid (OPDA) alpha_linolenic_acid->opda LOX, AOS, AOC opda_coa OPDA-CoA opda->opda_coa OPCL1 opc8_coa OPC-8:0-CoA opda_coa->opc8_coa OPR3 oxo_opc6_coa This compound opc8_coa->oxo_opc6_coa ACX, MFP ja_coa Jasmonoyl-CoA oxo_opc6_coa->ja_coa MFP, KAT ja Jasmonic Acid ja_coa->ja Thioesterase

Caption: Peroxisomal β-oxidation pathway for jasmonic acid biosynthesis.

experimental_workflow cluster_validation Validation of MFP Role hypothesis Hypothesis: MFP is essential for This compound metabolism in_vitro In Vitro Enzyme Assays hypothesis->in_vitro in_vivo In Vivo Metabolite Profiling hypothesis->in_vivo conclusion Conclusion: Validated role of MFP and identified potential alternatives in_vitro->conclusion proteomics Proteomics of mfp Mutants in_vivo->proteomics Identify compensatory enzymes in_vivo->conclusion proteomics->conclusion

Caption: Experimental workflow for validating MFP's role.

logical_relationship mfp_function MFP Function (Hydratase & Dehydrogenase) ja_precursor_metabolism Metabolism of This compound mfp_function->ja_precursor_metabolism is essential for alternative_pathways Alternative Metabolic Pathways mfp_function->alternative_pathways Deficiency may activate ja_biosynthesis Jasmonic Acid Biosynthesis ja_precursor_metabolism->ja_biosynthesis is a key step in plant_response Plant Growth & Stress Response ja_biosynthesis->plant_response regulates alternative_pathways->ja_precursor_metabolism can partially compensate for

Caption: Logical relationship of MFP's role in plant physiology.

Conclusion

The evidence strongly supports the critical role of Multifunctional Protein in the metabolism of this compound and the overall biosynthesis of jasmonic acid. While alternative or compensatory pathways may exist, MFP appears to be the primary and most efficient enzyme for the hydration and dehydrogenation steps in this metabolic cascade. The distinct substrate specificities of MFP isoforms suggest a fine-tuned regulation of the β-oxidation process. Further research focusing on obtaining quantitative kinetic data for MFP isoforms with specific jasmonic acid precursors will be invaluable in fully elucidating the dynamics of this crucial metabolic pathway and for potential applications in drug development and crop improvement.

References

A Comparative Guide to 3-Keto-Acyl-CoA Thiolase (KAT) Activity Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of 3-keto-acyl-CoA thiolase (KAT) activity, a crucial enzyme in fatty acid metabolism. Understanding the variations in KAT activity across different organisms is vital for basic research, disease modeling, and the development of novel therapeutic agents targeting metabolic pathways.

Executive Summary

3-Keto-acyl-CoA thiolase (KAT) is a key enzyme that catalyzes the final step of the fatty acid β-oxidation spiral, a major pathway for energy production.[1][2] This guide summarizes the quantitative data on KAT activity in Homo sapiens (human), Mus musculus (mouse), Saccharomyces cerevisiae (yeast), and Escherichia coli. It also details the experimental protocols for measuring KAT activity and provides diagrams of the relevant metabolic pathways and experimental workflows.

Comparative Analysis of KAT Activity

The following table summarizes the available kinetic data for 3-keto-acyl-CoA thiolase from the selected species. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental conditions, substrates used, and whether the activity is from mitochondrial or peroxisomal isoforms.

SpeciesEnzyme/GeneCellular LocationSubstrateSpecific Activity (U/mg)Km (µM)kcat (s⁻¹)Reference
Homo sapiensACAA2MitochondriaAcetoacetyl-CoA--14.8[3]
Homo sapiensACAA1PeroxisomeVarious 3-oxoacyl-CoAsData not availableData not availableData not available[4]
Mus musculusAcaa1bPeroxisomeVarious 3-oxoacyl-CoAsData not availableData not availableData not available[5]
Saccharomyces cerevisiaePOT1/FOX3Peroxisome3-ketoacyl-CoAData not availableData not availableData not available[6]
Escherichia colifadACytosol/Inner Membraneβ-ketoacyl-CoAs (C4-C16)Optimal with medium-chain substratesData not availableData not available[7]

Note: "Data not available" indicates that specific quantitative values were not found in the surveyed literature under comparable conditions. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.

Experimental Protocols

Accurate measurement of KAT activity is fundamental to comparative studies. Below are detailed methodologies for commonly used assays.

Spectrophotometric Assay for Thiolase Activity

This method is widely used and relies on monitoring the change in absorbance of a specific compound involved in the reaction.

Principle:

The thiolytic cleavage of a 3-ketoacyl-CoA substrate by KAT produces acetyl-CoA. This reaction can be measured in the reverse (condensation) direction by monitoring the decrease in the concentration of the thiol group of Coenzyme A (CoA) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that absorbs at 412 nm.[8] Alternatively, the forward reaction (thiolysis) can be monitored by the decrease in Mg2+-complexed enolate form of acetoacetyl-CoA at 303 nm. A coupled enzyme assay can also be used, where the product of the thiolase reaction (acetyl-CoA) is used in a subsequent reaction that produces a detectable change in absorbance, for example, the formation of NADH at 340 nm.[9]

Detailed Protocol (DTNB-based condensation assay): [8]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 50 mM Tris buffer (pH 7.4)

    • 40 mM KCl

    • 1 mg/mL Acetyl-CoA

    • 1 mg/mL of the dicarbonyl-CoA substrate (e.g., succinyl-CoA)

    • 5 mg/mL of the purified KAT enzyme or cell lysate.

  • Incubation: Incubate the reaction mixture in a total volume of 100 µL at 37°C for 30 minutes.

  • Color Development: Stop the reaction and develop the color by adding 100 µL of 10 mM DTNB solution.

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation: The amount of free CoA consumed is proportional to the decrease in absorbance, which reflects the KAT activity.

Signaling Pathways and Regulation

The activity of 3-keto-acyl-CoA thiolase is intricately regulated to meet the cell's energy demands. This regulation occurs at both the transcriptional and allosteric levels.

Fatty Acid β-Oxidation Pathway

The fatty acid β-oxidation is a multi-step process that breaks down fatty acids to produce energy.[1] KAT catalyzes the final step in this pathway.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase (KAT) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase (KAT)

Caption: The four enzymatic steps of the fatty acid β-oxidation spiral.

Regulation of KAT Activity

The regulation of KAT is crucial for maintaining cellular energy homeostasis. Key regulatory mechanisms include:

  • Transcriptional Regulation: The expression of genes encoding for β-oxidation enzymes, including KAT, is controlled by transcription factors such as peroxisome proliferator-activated receptors (PPARs).[10][11]

  • Allosteric Regulation: The activity of KAT can be allosterically inhibited by its own products, such as acetyl-CoA and the shortened acyl-CoA.[12] A high ratio of NADH/NAD+ and acetyl-CoA/CoA can also inhibit the β-oxidation pathway.[12]

KAT_Regulation cluster_transcriptional Transcriptional Regulation cluster_allosteric Allosteric Regulation PPARs PPARα KAT_Gene KAT Gene PPARs->KAT_Gene Upregulation KAT_Enzyme KAT Enzyme Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT_Enzyme Inhibition Acyl_CoA Shortened Acyl-CoA Acyl_CoA->KAT_Enzyme Inhibition

Caption: Transcriptional and allosteric regulation of KAT activity.

Experimental Workflow for Comparative Analysis

A typical workflow for a cross-species comparison of KAT activity involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis Cell_Culture Cell Culture / Tissue Homogenization (Human, Mouse, Yeast, E. coli) Lysate_Prep Cell Lysis & Protein Extraction Cell_Culture->Lysate_Prep Protein_Quant Protein Quantification (e.g., Bradford Assay) Lysate_Prep->Protein_Quant Assay KAT Activity Assay (e.g., Spectrophotometric) Protein_Quant->Assay Data_Collection Data Collection (Absorbance vs. Time) Assay->Data_Collection Calc_Activity Calculate Specific Activity (U/mg protein) Data_Collection->Calc_Activity Kinetic_Analysis Determine Km and kcat Calc_Activity->Kinetic_Analysis Comparison Cross-Species Comparison Kinetic_Analysis->Comparison

Caption: A generalized workflow for the comparative analysis of KAT activity.

Conclusion

This guide provides a foundational overview for the cross-species comparison of 3-keto-acyl-CoA thiolase activity. While there is a wealth of information on the function and regulation of KAT, directly comparable quantitative kinetic data across different species remains somewhat limited in the literature. Further research employing standardized assay conditions and substrates is necessary to build a more complete and directly comparable dataset. Such studies will be invaluable for advancing our understanding of metabolic evolution and for the development of targeted therapies for metabolic diseases.

References

Quantitative Comparison of Jasmonate Biosynthesis Intermediate 3-Oxo-OPC6-CoA and Salicylic Acid Under Biotic Stress

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of plant defense signaling, the jasmonate and salicylic (B10762653) acid pathways play pivotal roles in orchestrating responses to a myriad of biotic threats. While significant attention has been focused on the end-products of these pathways, such as jasmonic acid (JA) and salicylic acid (SA), the dynamic regulation of their biosynthetic intermediates remains a critical area of investigation. This guide provides a quantitative comparison of the jasmonate pathway intermediate 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-hexanoic acid-CoA (3-Oxo-OPC6-CoA) and the key defense hormone salicylic acid under various biotic stress conditions.

Due to the limited availability of direct quantitative data for the transient intermediate this compound, this guide will utilize its immediate precursor, 12-oxo-phytodienoic acid (OPDA), as a proxy to represent the flux through the initial stages of the jasmonate biosynthesis pathway. OPDA accumulation is a well-documented response to biotic stress and serves as a critical signaling molecule in its own right[1].

Quantitative Data Summary

The following tables summarize the quantitative changes observed for OPDA (as a proxy for the upstream jasmonate pathway) and salicylic acid in response to different biotic stressors in the model plant Arabidopsis thaliana and tomato (Solanum lycopersicum). These data are compiled from various studies employing liquid chromatography-mass spectrometry (LC-MS/MS) for quantification.

Table 1: Quantitative Changes in OPDA and Salicylic Acid in Arabidopsis thaliana Following Pathogen Infection

PathogenPlant TissueTime Post-InfectionAnalyteFold Change vs. ControlReference
Pseudomonas syringae pv. tomato DC3000Leaves24 hoursOPDA~1.5[2]
Pseudomonas syringae pv. tomato DC3000Leaves24 hoursSalicylic Acid~10[2]
Botrytis cinereaLeaves48 hoursOPDAIncreased[3]
Botrytis cinereaLeaves48 hoursSalicylic AcidNo significant change[3]

Table 2: Quantitative Changes in OPDA and Salicylic Acid in Tomato (Solanum lycopersicum) Following Herbivory

HerbivorePlant TissueTime Post-InfestationAnalyteConcentration (ng/g FW)Reference
Manduca sexta (Tobacco Hornworm)Leaves72 hoursOPDANot Reported
Manduca sexta (Tobacco Hornworm)Leaves72 hoursSalicylic Acid~150 (Control) vs. ~100 (Infested)

Experimental Protocols

The quantification of this compound, its precursors, and salicylic acid is typically achieved through targeted metabolomic analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol based on established methodologies[4][5][6][7].

1. Sample Preparation and Extraction

  • Plant Tissue Collection: Harvest plant material (e.g., leaves) at specified time points after biotic stress induction. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

  • Extraction:

    • Weigh 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) or a 2-propanol/water/concentrated HCl (2:1:0.002, v/v/v) mixture).

    • Add a known amount of isotopically labeled internal standards (e.g., d5-OPDA, d4-SA) for accurate quantification.

    • Vortex vigorously and incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant. For biphasic extractions, add dichloromethane (B109758) and water, vortex, and centrifuge to separate the phases. The organic phase contains the compounds of interest.

  • Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities.

    • Elute the analytes with a stronger solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatography:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative mode is typically used for jasmonates and salicylic acid.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. Specific precursor-to-product ion transitions for each analyte and its internal standard are monitored.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the jasmonate biosynthesis pathway, its interaction with the salicylic acid pathway, and a typical experimental workflow for their quantitative analysis.

Jasmonate_Biosynthesis alpha_linolenic_acid α-Linolenic Acid lipoxygenase Lipoxygenase (LOX) alpha_linolenic_acid->lipoxygenase hydroperoxide 13(S)-HPOT lipoxygenase->hydroperoxide aos Allene Oxide Synthase (AOS) hydroperoxide->aos allene_oxide Allene Oxide aos->allene_oxide aoc Allene Oxide Cyclase (AOC) allene_oxide->aoc opda 12-oxo-phytodienoic acid (OPDA) aoc->opda opr3 OPDA Reductase 3 (OPR3) opda->opr3 opc8 OPC-8:0 opr3->opc8 opcl1 OPC-8:0 CoA Ligase 1 (OPCL1) opc8->opcl1 opc8_coa OPC-8:0-CoA opcl1->opc8_coa beta_oxidation1 β-oxidation (1 cycle) opc8_coa->beta_oxidation1 opc6_coa This compound beta_oxidation1->opc6_coa beta_oxidation2 β-oxidation (2 cycles) opc6_coa->beta_oxidation2 ja_coa JA-CoA beta_oxidation2->ja_coa thioesterase Thioesterase ja_coa->thioesterase ja Jasmonic Acid (JA) thioesterase->ja

Caption: Jasmonate Biosynthesis Pathway.

Signaling_Crosstalk biotic_stress Biotic Stress (e.g., Pathogen, Herbivore) ja_pathway Jasmonate Pathway biotic_stress->ja_pathway sa_pathway Salicylic Acid Pathway biotic_stress->sa_pathway ja_pathway->sa_pathway Antagonistic Crosstalk defense_herbivores Defense against Herbivores & Necrotrophs ja_pathway->defense_herbivores defense_biotrophs Defense against Biotrophs sa_pathway->defense_biotrophs

Caption: Crosstalk between Jasmonate and Salicylic Acid Pathways.

Experimental_Workflow stress_treatment Biotic Stress Treatment sampling Tissue Sampling & Quenching stress_treatment->sampling extraction Extraction with Internal Standards sampling->extraction purification Solid-Phase Extraction (SPE) extraction->purification analysis LC-MS/MS Analysis purification->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: Experimental Workflow for Quantitative Analysis.

References

Safety Operating Guide

Proper Disposal of 3-Oxo-OPC6-CoA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like 3-Oxo-OPC6-CoA are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a coenzyme A derivative.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

Step-by-Step Disposal Protocol

  • Initial Assessment:

    • Quantity: Determine the amount of this compound to be disposed of. Small quantities from experimental procedures will be handled differently than bulk amounts.

    • Contamination: Identify any other chemicals or materials contaminating the this compound waste. This is crucial for proper waste stream segregation.

  • Waste Segregation:

    • Non-Hazardous Waste: If the compound is in a solution that is considered non-hazardous by your institution's EHS guidelines, it may be acceptable to dispose of it down the drain with copious amounts of water. However, always confirm this with your EHS department first.

    • Hazardous Waste: In most cases, this compound and its containers should be treated as hazardous chemical waste. It should be collected in a designated, properly labeled waste container.

  • Containerization:

    • Use a chemically compatible and leak-proof container for waste collection.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • List all other components of the waste mixture on the label.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to incinerate or treat the chemical waste yourself.

Quantitative Data Summary

For effective waste management and compliance, maintain a detailed log of all disposed chemicals.

ParameterSpecification
Chemical Name This compound
Molecular Formula C37H58N7O19P3S
Container Type Chemically resistant, sealed
Labeling "Hazardous Waste", Chemical Name, Contents
Storage Location Designated Satellite Accumulation Area

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess Assess Quantity and Contamination start->assess is_bulk Bulk Quantity? assess->is_bulk is_hazardous Is Solution Hazardous? is_bulk->is_hazardous No (Small Experimental Quantity) collect_hazardous Collect in Labeled Hazardous Waste Container is_bulk->collect_hazardous Yes is_hazardous->collect_hazardous Yes drain_disposal Dispose Down Drain with Copious Water (EHS Approval Required) is_hazardous->drain_disposal No store_waste Store in Satellite Accumulation Area collect_hazardous->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_disposal End of Disposal Process contact_ehs->end_disposal drain_disposal->end_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 3-Oxo-OPC6-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Oxo-OPC6-CoA

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the general properties of coenzyme A (CoA) derivatives and standard laboratory practices for handling similar biochemical reagents.[1][2][3][4] It is imperative to treat this compound with the appropriate caution and to adhere to all institutional and national safety regulations.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5][6] This should be supplemented with specific PPE based on the nature of the experimental procedure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Equipment Specification Purpose Citation
Hand Protection Disposable nitrile glovesProvides a barrier against incidental skin contact. Double-gloving is recommended for extended procedures.[5][7]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and aerosols.[5][6][7]
Face shieldTo be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing.[7]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[5][7]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a certified respirator (e.g., N95 or higher) if aerosols may be generated or if working in a poorly ventilated space.[7][8]
II. Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

A. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • For long-term stability, refer to the manufacturer's recommendations, which typically involve storage at -20°C or below for acyl-CoA derivatives.[9]

B. Preparation and Use:

  • All manipulations of this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid the formation of dusts and aerosols.

  • Use calibrated equipment for all measurements to ensure accuracy and avoid unnecessary handling.

  • It is recommended to prepare solutions in a fume hood.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[10]

III. Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.

A. Waste Segregation:

  • Segregate waste containing this compound from other laboratory waste.

  • Use clearly labeled, leak-proof containers for all solid and liquid waste.

B. Disposal Procedure:

  • Solid Waste: Collect any solid waste, such as contaminated gloves, pipette tips, and weighing papers, in a designated, sealed plastic bag or container.

  • Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a clearly labeled, sealed, and chemically resistant waste container.

  • Decontamination: Decontaminate all work surfaces and equipment with an appropriate cleaning agent after use.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

IV. Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Table 2: Emergency Response Plan

Situation Procedure Citation
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Minor Spill Alert personnel in the immediate area. Wear appropriate PPE. Contain the spill with absorbent material. Clean the area with a suitable decontaminating solution. Collect all contaminated materials in a sealed container for hazardous waste disposal.[12][13][14]
Major Spill Evacuate the area immediately. Alert others and activate the emergency response system. Do not attempt to clean up a major spill without proper training and equipment. Provide emergency responders with information on the spilled material.[13][14]

Experimental Protocol: Representative Enzymatic Assay for Acyl-CoA Oxidase Activity

This protocol provides a general methodology for an enzymatic assay using an acyl-CoA substrate, which can be adapted for use with this compound. This is a representative protocol and may require optimization for specific experimental conditions.[15][16][17][18]

Objective: To determine the activity of Acyl-CoA Oxidase using a spectrophotometric method.

Materials:

  • This compound (or other acyl-CoA substrate)

  • Acyl-CoA Oxidase enzyme

  • Assay Buffer (e.g., 50 mM MES Buffer, pH 8.0)

  • Peroxidase (POD)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • Spectrophotometer and cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the appropriate solvent (typically water or a buffer).

    • Prepare a working solution of Acyl-CoA Oxidase in cold Assay Buffer immediately before use.

    • Prepare a reaction cocktail containing Assay Buffer, 4-AAP, phenol, and peroxidase.

  • Assay Execution:

    • Equilibrate the reaction cocktail to the desired temperature (e.g., 30°C).

    • Add a specific volume of the this compound solution to a cuvette containing the reaction cocktail.

    • Initiate the reaction by adding the Acyl-CoA Oxidase enzyme solution to the cuvette.

    • Mix gently by inversion.

  • Data Acquisition:

    • Immediately place the cuvette in the spectrophotometer.

    • Measure the increase in absorbance at a specific wavelength (e.g., 500 nm) over a set period (e.g., 5 minutes).

    • The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

    • Determine the enzyme activity based on the molar extinction coefficient of the product formed.

Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations for handling this compound in a laboratory setting.

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare_Workspace 2. Prepare Workspace (Fume Hood) Don_PPE->Prepare_Workspace Safety First Thaw_Reagent 3. Thaw this compound Prepare_Workspace->Thaw_Reagent Weigh_or_Pipette 4. Weigh or Pipette (Use Calibrated Equipment) Thaw_Reagent->Weigh_or_Pipette Perform_Experiment 5. Perform Experiment (e.g., Enzymatic Assay) Weigh_or_Pipette->Perform_Experiment Decontaminate 6. Decontaminate Workspace and Equipment Perform_Experiment->Decontaminate Segregate_Waste 7. Segregate Waste (Solid & Liquid) Decontaminate->Segregate_Waste Dispose_Waste 8. Dispose of Hazardous Waste (Follow EHS Guidelines) Segregate_Waste->Dispose_Waste Remove_PPE 9. Remove PPE Dispose_Waste->Remove_PPE Wash_Hands 10. Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A flowchart outlining the safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.